molecular formula C₅₄¹³C₄H₈₀Cl₂N₂O₁₄ B1151644 rac Mivacurium Chloride-13C4

rac Mivacurium Chloride-13C4

Cat. No.: B1151644
M. Wt: 1104.14
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac Mivacurium Chloride-13C4, also known as this compound, is a useful research compound. Its molecular formula is C₅₄¹³C₄H₈₀Cl₂N₂O₁₄ and its molecular weight is 1104.14. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₅₄¹³C₄H₈₀Cl₂N₂O₁₄

Molecular Weight

1104.14

Synonyms

rel-(1R,1’R)-2,2’-[[(4E)-1,8-Dioxo-4-octene-1,8-diyl]bis(oxy-3,1-propanediyl)]bis[1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-isoquinolinium-13C4 Chloride ;  rac-Mivacron-13C4;  rac-BW-B 1090U-13C4; 

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Physical Properties & Bioanalytical Application of Stable Isotope Labeled Mivacurium

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the physical properties of stable isotope labeled (SIL) Mivacurium (e.g., Mivacurium-d12 or Mivacurium-13C), specifically engineered for use as an internal standard (IS) in quantitative LC-MS/MS bioanalysis.[1][2][3] Mivacurium chloride is a short-acting, non-depolarizing neuromuscular blocking agent consisting of three stereoisomers.[2][3][4] The introduction of stable isotopes alters specific physicochemical parameters—most notably molecular weight and chromatographic retention—while preserving the analyte's solubility and ionization characteristics. This guide details these critical shifts to ensure robust assay development, particularly for correcting matrix effects and tracking hydrolysis kinetics in plasma.

Chemical Identity & Stereochemical Complexity[1][2][3]

Mivacurium is a bis-benzylisoquinolinium diester.[1][2][3][5] It exists as a mixture of three stereoisomers: trans-trans, cis-trans, and cis-cis.[1][2][3][4][6] When selecting a SIL-Mivacurium, it is critical to understand that the isotopic label is typically incorporated into the quaternary ammonium methyl groups or the methoxy groups to ensure the label remains on the charged fragment during mass spectral ionization.

Isotopic Labeling Strategy

The most common stable isotope labels for Mivacurium are Deuterium (


H) and Carbon-13 (

C).[1][2][3][7][8]
  • Deuterium Labeling (e.g., Mivacurium-d12): Often achieved by methylating the isoquinolinium nitrogen with

    
    .[1][2][3] This places the label on the permanent positive charge, ideal for ESI+ MS detection.
    
  • Carbon-13 Labeling: Preferred for avoiding the "Deuterium Isotope Effect" (retention time shift) but is more expensive to synthesize.[1][2][3]

Stereoisomer Ratios

Commercial Mivacurium is a mixture.[2][3][9] A high-quality SIL-IS should ideally reflect the isomeric ratio of the drug substance to ensure co-elution with all isomers, although pure isomers are sometimes used for specific mechanistic studies.[2][3]

IsomerConfigurationApprox. AbundancePotencyHydrolysis Rate
Trans-Trans (1R, 1'R, 2S, 2'S)~58%HighFast
Cis-Trans (1R, 1'R, 2R, 2'S)~36%HighFast
Cis-Cis (1R, 1'R, 2R, 2'R)~6%Low (~1/10th)Slow

Physicochemical Characterization

The following table contrasts the physical properties of the unlabeled analyte with a theoretical Mivacurium-d12 analog (labeled on the four N-methyl groups).

Table 1: Comparative Physical Properties[6]
PropertyMivacurium (Unlabeled)Mivacurium-d12 (SIL-IS)Technical Note
Molecular Formula


Assumes d3-methyl labeling at 4 sites.[1][2][3]
Molar Mass (Cation) 1029.26 g/mol ~1041.33 g/mol Mass shift of +12 Da allows clean MS resolution.[1][3]
Counter Ion Chloride (

)
Chloride or FormateSalt form affects solubility but not MS detection.[1][2][3]
Solubility (Water) Highly Soluble (>100 mg/mL)IdenticalQuaternary ammonium structure ensures high aqueous solubility.[1][2][3]
LogP (Octanol/Water) ~0.015 (Hydrophilic)~0.012Deuteration slightly lowers lipophilicity.[1][2][3]
pKa N/A (Quaternary Amine)N/APermanently charged; pH independent ionization.[1][2][3]
Hygroscopicity HighHighCritical: Store desiccated; weigh rapidly.[2][3]

Chromatographic & Mass Spectrometric Behavior

The Deuterium Isotope Effect

In Reverse Phase Liquid Chromatography (RPLC), deuterated isotopologues often elute slightly earlier than their unlabeled counterparts. This is due to the slightly lower lipophilicity of C-D bonds compared to C-H bonds.

  • Impact: If the retention time shift is too large, the IS may not co-elute with the analyte at the exact moment of matrix suppression.

  • Mitigation: Use

    
    C labeled standards if peak focusing is critical, or ensure the gradient is shallow enough that the 
    
    
    
    is negligible (< 0.1 min).
Mass Spectral Fragmentation

Mivacurium is a bis-cation.[1][2][3] In ESI+, it typically appears as the doubly charged ion


.[1][3]
  • Unlabeled Precursor:

    
    [1]
    
  • Labeled Precursor (d12):

    
     (Shift of +6 m/z units for the doubly charged ion).[1][3]
    
  • Fragmentation: The molecule cleaves at the ester linkage. The IS must be labeled such that the fragment monitored still contains the isotopes.

    • Common Transition:[3] Precursor

      
      
      
      
      
      Fragment (Mono-quaternary ion).[1][2][3]

Stability & Hydrolysis Kinetics

Mivacurium is an ester-based drug designed to be hydrolyzed by plasma cholinesterase (butyrylcholinesterase).[1][2][3] This instability presents a major challenge for bioanalysis.[2][3]

Hydrolysis Pathway

The molecule cleaves into two mono-quaternary metabolites and eventually into dicarboxylic acids and amino alcohols.[2][3]

HydrolysisPathway Mivacurium Mivacurium (Diester) [Bis-Quaternary] MonoEster Mono-Ester Metabolite (Active) Mivacurium->MonoEster Plasma Cholinesterase (Rapid Hydrolysis) AminoAlcohol Amino Alcohol (Inactive) MonoEster->AminoAlcohol Slower Hydrolysis Dicarboxylic Dicarboxylic Acid MonoEster->Dicarboxylic Cleavage

Figure 1: Mivacurium undergoes rapid enzymatic hydrolysis.[1][3][10][11][12][13][14] The SIL-IS will undergo the same degradation if added to non-stabilized plasma.[2]

Sample Handling Protocol (Stability)

To prevent the IS from degrading during the extraction process:

  • Acidification: Collect blood into tubes containing Sodium Fluoride (esterase inhibitor) or immediately acidify plasma to pH < 4.[2][3]

  • Temperature: Process at 4°C (Ice bath).

  • IS Addition: Add the SIL-IS after the acidification step to ensure it tracks extraction efficiency, not enzymatic degradation.

Experimental Protocols

Preparation of Stock Solutions

Objective: Create a stable primary stock of Mivacurium-d12.

  • Weighing: Due to hygroscopicity, equilibrate the vial to room temperature in a desiccator before opening. Weigh ~1 mg of Mivacurium-d12 chloride.[2][3]

  • Solvent: Dissolve in acidified methanol (0.1% Formic Acid in MeOH).

    • Reasoning: Methanol ensures solubility; acid prevents spontaneous hydrolysis of the ester bond during storage.

  • Storage: Aliquot into amber glass vials. Store at -80°C. Stability is typically 1 year at -80°C, but only 1 week at 4°C.[1][2][3]

Bioanalytical Workflow (LC-MS/MS)

BioanalysisWorkflow Sample Patient Plasma (Contains Mivacurium) Stabilization Stabilization (Acidify pH < 4 + NaF) Sample->Stabilization Immediate IS_Add Add SIL-IS (Mivacurium-d12) Stabilization->IS_Add Extraction SPE / Protein Ppt (Acetonitrile) IS_Add->Extraction Equilibrate LC LC Separation (C18 Column) Extraction->LC MS MS/MS Detection (MRM Mode) LC->MS ESI+

Figure 2: Workflow emphasizing the critical stabilization step prior to IS addition.

References

  • Mechanism of Action & Pharmacology

    • Mivacurium Chloride (Mivacron) Prescribing Information.[1][2][3][9][10] FDA Access Data.[2][3] Link[1][2][3]

  • Hydrolysis Kinetics

    • Cook, D. R., et al. (1989).[3] "The clinical neuromuscular pharmacology of mivacurium chloride." Anesthesiology. Link

  • Stereoisomer Analysis

    • Lien, C. A., et al. (1994).[3] "The pharmacokinetics and pharmacodynamics of the stereoisomers of mivacurium." Anesthesiology. Link

  • Stable Isotope Standards Principles

    • Jannetto, P. J., & Fitzgerald, R. L. (2016).[1] "Effective Use of Mass Spectrometry in the Clinical Laboratory." Clinical Chemistry. Link[1][2][3]

  • Chemical Properties

    • Mivacurium Chloride Compound Summary. PubChem.[2][3] Link

Sources

rac Mivacurium Chloride-13C4 CAS number and identification

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical monograph on rac Mivacurium Chloride-13C4 , a stable isotope-labeled internal standard used critically in the bioanalysis of the neuromuscular blocking agent Mivacurium.

Identification, Stereochemistry, and Bioanalytical Application

Executive Summary

This compound is a stable isotope-labeled analog of Mivacurium Chloride, incorporating four Carbon-13 atoms into its structure.[1] It is primarily engineered as an Internal Standard (IS) for the quantification of Mivacurium in biological matrices (plasma, urine) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Unlike the pharmaceutical drug Mivacron—which is a defined mixture of three specific stereoisomers—the "rac" (racemic) designation of this standard indicates it encompasses the stereochemical space of the molecule, making it robust for non-chiral chromatographic quantification where co-elution with the analyte is the primary objective.

Chemical Identity & Characterization

Due to its status as a specialized research reagent, This compound does not have a unique, globally assigned CAS number separate from its unlabeled parent. It is identified in regulatory and commercial contexts by referencing the unlabeled parent CAS with the isotope modification.

Core Chemical Data[1]
ParameterSpecification
Chemical Name rac-Mivacurium Chloride-13C4
Systematic Name rel-(1R,1'R)-2,2'-[[(4E)-1,8-Dioxo-4-octene-1,8-diyl]bis(oxy-3,1-propanediyl)]bis[1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-isoquinolinium-13C4 Dichloride
Unlabeled Parent CAS 106861-44-3 (Mivacurium Chloride)
Labeled CAS N/A (Referenced as Mivacurium Chloride-13C4)
Molecular Formula C₅₄¹³C₄H₈₀Cl₂N₂O₁₄
Molecular Weight 1104.14 g/mol (Parent: ~1100.18 g/mol )
Mass Shift +4.0 Da (attributed to 4 × ¹³C atoms)
Appearance White to Off-White Solid
Solubility Soluble in Water, Methanol, DMSO
Isotope Labeling & Structure

The 13C4 label is typically incorporated into the N-methyl groups or specific O-methyl positions on the isoquinoline ring system. This placement is strategic:

  • Metabolic Stability: Methyl groups on the quaternary ammonium are chemically stable during typical extraction protocols.

  • Fragment Ion Retention: In MS/MS (MRM) modes, the label is positioned to ensure it remains part of the daughter ion fragment used for quantification, preventing "label loss" during collision-induced dissociation (CID).

Stereochemical Complexity: "rac" vs. Drug Substance

Understanding the stereochemistry is vital for accurate data interpretation. Mivacurium is a bis-benzyltetrahydroisoquinolinium diester with chiral centers at the C1 carbon and the quaternary nitrogen.

  • Commercial Drug (Mivacron): A specific mixture of three isomers:[2][3][4]

    • trans-trans (~58%)

    • cis-trans (~36%)[2]

    • cis-cis (~6%)[2][3]

  • rac-Mivacurium Chloride-13C4 (The Standard): The prefix "rac" implies a racemic mixture containing enantiomers of the drug's isomers.

    • Implication for LC-MS: In standard reverse-phase chromatography (C18), the enantiomers (e.g., R,R vs S,S) typically co-elute. Therefore, the rac-13C4 standard will co-elute perfectly with the analyte peaks, correcting for matrix effects and ionization suppression regardless of the specific isomer ratio in the patient sample.

Bioanalytical Application: LC-MS/MS Workflow

The primary utility of this compound is to serve as a normalizing agent in quantitative bioanalysis. Mivacurium is rapidly hydrolyzed by plasma cholinesterase; therefore, the analytical workflow requires strict stabilization protocols.

Mechanism of Action (Internal Standard)
  • Carrier Effect: The 13C4 analog acts as a carrier, preventing adsorption of the trace-level analyte to glassware and instrument surfaces.

  • Ionization Normalization: Since the 13C4 isotope co-elutes with the analyte but is mass-resolved (+4 Da), it experiences the exact same ionization suppression/enhancement from the biological matrix, allowing for precise correction.

Experimental Protocol: Plasma Quantification

Step 1: Sample Stabilization (CRITICAL)

  • Action: Immediately upon blood draw, acidify sample (pH < 3) or add cholinesterase inhibitors (e.g., Dichlorvos - use caution) to prevent hydrolysis of the ester linkage.

  • Reasoning: Mivacurium half-life in vitro is < 5 minutes without stabilization.

Step 2: Internal Standard Addition

  • Add This compound solution (e.g., 100 ng/mL in methanol) to the plasma aliquot. Vortex to equilibrate.[5]

Step 3: Extraction (Protein Precipitation)

  • Add cold Acetonitrile (1:3 v/v).

  • Centrifuge at 10,000 x g for 10 mins.

  • Collect supernatant.[5]

Step 4: LC-MS/MS Parameters

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 2.1 x 50mm).

  • Mobile Phase: Gradient of Ammonium Formate (aq) and Acetonitrile.

  • Transition (MRM):

    • Analyte (Mivacurium):[6][2][7][8][3][9][10][11][12] m/z 515.3 [M]²⁺ → Fragment (e.g., m/z 200-300 range).

    • IS (Mivacurium-13C4): m/z 517.3 [M]²⁺ → Fragment (+4 Da shift).

    • Note: Mivacurium is a dication (M²⁺). The parent ion is typically observed at M/2.

Workflow Visualization

BioanalysisWorkflow Sample Biological Sample (Plasma/Urine) Stabilize Stabilization (Acidification/Inhibitor) Sample->Stabilize Prevent Hydrolysis IS_Add Add Internal Standard (rac Mivacurium-13C4) Stabilize->IS_Add Spike IS Extract Sample Extraction (PPT or SPE) IS_Add->Extract Equilibration LC LC Separation (C18 Reverse Phase) Extract->LC Inject Supernatant MS MS/MS Detection (MRM Mode) LC->MS Co-elution Data Quantification (Area Ratio: Analyte/IS) MS->Data Calculate Ratio

Caption: Analytical workflow for Mivacurium quantification using this compound, highlighting the critical stabilization step.

Stability & Handling

  • Hygroscopicity: Mivacurium salts are hygroscopic. The 13C4 standard must be stored in a desiccator.

  • Hydrolysis Sensitivity: The ester linkage is susceptible to hydrolysis in aqueous solutions at neutral/basic pH.

    • Storage: Store stock solutions in Methanol or Acetonitrile (non-aqueous) at -20°C or -80°C.

    • Shelf Life: Typically 1-2 years in solid form; < 1 month in solution if not strictly anhydrous.

  • Light Sensitivity: Protect from light to prevent photodegradation of the isoquinoline moiety.

References

  • Burroughs Wellcome Co. (1992). MIVACRON® (Mivacurium Chloride) Injection Prescribing Information. FDA Access Data. Link

  • Lien, C. A., et al. (1994). The pharmacokinetics and pharmacodynamics of the stereoisomers of mivacurium in patients receiving nitrous oxide/opioid/barbiturate anesthesia. Anesthesiology. Link

  • Toronto Research Chemicals . This compound Product Data Sheet. (Referenced for chemical specifications). Link

  • Lacroix, M., et al. (2011). Simultaneous quantification of mivacurium and its metabolites in human plasma by LC-MS/MS. Journal of Chromatography B. (Methodology grounding). Link

Sources

An In-Depth Technical Guide to the Core Differences Between Racemic Mivacurium Chloride and its 13C4 Labeled Analog

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of Mivacurium Chloride and its 13C4 labeled analog, designed for researchers, scientists, and drug development professionals. The content herein is structured to offer not just a comparative overview, but a deep dive into the causality behind experimental choices and the practical implications of isotopic labeling in the context of this complex neuromuscular blocking agent.

Part 1: Foundational Understanding of Mivacurium Chloride

Mivacurium Chloride is a short-acting, non-depolarizing neuromuscular blocking agent.[1][2] It functions by competitively antagonizing acetylcholine at the nicotinic receptors on the motor end-plate, leading to muscle relaxation.[3] This action is crucial in clinical settings for facilitating endotracheal intubation and providing skeletal muscle relaxation during surgical procedures.[1][4] A key feature of Mivacurium is its rapid hydrolysis by plasma cholinesterase, which contributes to its short duration of action.[1][5]

The Complexity of Stereoisomerism

Mivacurium Chloride is not a single molecular entity but a racemic mixture of three stereoisomers.[1] This complexity arises from multiple chiral centers and a carbon-carbon double bond within the molecule, resulting in the following isomers:

  • (E)-trans-trans

  • (E)-cis-trans

  • (E)-cis-cis

These stereoisomers are present in varying proportions and exhibit different potencies as neuromuscular blocking agents.[1][6] The separation and analysis of these isomers are critical for understanding the drug's overall pharmacological profile.[7][8]

Part 2: The Introduction of a 13C4 Labeled Analog: A Hypothetical Construct

While a specific, commercially available "13C4 labeled Mivacurium Chloride" is not widely documented in the scientific literature, the principles of isotopic labeling allow us to construct a scientifically plausible model for such a compound. Isotopic labeling, particularly with stable isotopes like Carbon-13 (¹³C), is a powerful tool in drug metabolism and pharmacokinetic (DMPK) studies, as well as in quantitative bioanalysis.

Rationale for 13C Labeling

The primary purpose of introducing four ¹³C atoms into the Mivacurium Chloride structure is to create a molecule that is chemically identical to the parent drug but has a distinct molecular weight. This mass difference is the cornerstone of its utility as an internal standard in mass spectrometry-based assays. The incorporation of stable isotopes generally does not alter the retention time or ionization efficiency of the molecule, making it an ideal reference compound for accurate quantification.

Plausible Positions for 13C4 Labeling

The selection of labeling positions is a critical aspect of synthesizing an isotopically labeled standard. For a molecule as complex as Mivacurium, strategic placement of the ¹³C atoms is paramount. Based on synthetic accessibility and the desire for the label to be in a stable part of the molecule (i.e., not prone to metabolic cleavage), plausible locations for the four ¹³C atoms could be within the core structure of the molecule. For the purpose of this guide, we will hypothesize the labeling to be on the four methoxy (-OCH₃) groups on one of the trimethoxybenzyl moieties.

Caption: Hypothetical placement of 13C4 labels on Mivacurium Chloride.

Part 3: Comparative Analysis: Racemic Mivacurium Chloride vs. its 13C4 Labeled Analog

The introduction of four ¹³C atoms induces subtle but significant changes in the physicochemical properties of Mivacurium Chloride, which are primarily exploited in analytical methodologies.

Physicochemical Properties
PropertyRacemic Mivacurium Chloride13C4 Labeled Mivacurium Chloride (Hypothetical)
Molecular Formula C₅₈H₈₀N₂O₁₄Cl₂⁵⁴C¹³C₄H₈₀N₂O₁₄Cl₂
Molecular Weight ~1100.18 g/mol ~1104.19 g/mol
Isotopic Abundance Natural abundance of ¹³C (~1.1%)Enriched with four ¹³C atoms
Chemical Reactivity UnchangedUnchanged
Pharmacological Activity UnchangedUnchanged

The key difference lies in the molecular weight, with the 13C4 analog being approximately 4 atomic mass units heavier. This mass shift is the basis for its differentiation in mass spectrometry.

Spectroscopic Differentiation

In a mass spectrometer, the unlabeled and 13C4 labeled Mivacurium will be easily distinguishable. The molecular ion peak of the labeled compound will appear at M+4 compared to the unlabeled compound. This clear mass difference allows the 13C4 analog to serve as an excellent internal standard for quantifying the concentration of Mivacurium and its stereoisomers in complex biological matrices.

MassSpectra cluster_unlabeled Unlabeled Mivacurium cluster_labeled 13C4 Labeled Mivacurium Unlabeled_M [M]⁺ MassAxis m/z Labeled_M4 [M+4]⁺

Caption: Expected mass shift in MS for the 13C4 labeled analog.

In ¹³C NMR spectroscopy, the signals corresponding to the four labeled carbon atoms will be significantly enhanced, providing a clear signature of the labeling. In ¹H NMR, the protons attached to or near the ¹³C labeled carbons may show small coupling constants (J-coupling) to the ¹³C nuclei, leading to subtle splitting of the proton signals. These features can be used to confirm the position and extent of labeling.

Biological and Pharmacokinetic Properties

The substitution of ¹²C with ¹³C is not expected to alter the biological properties of Mivacurium Chloride. The labeled and unlabeled compounds should exhibit identical:

  • Mechanism of Action: Both will act as competitive antagonists at the nicotinic acetylcholine receptor.

  • Pharmacodynamics: The potency and duration of neuromuscular blockade should be the same.

  • Metabolism: Both will be hydrolyzed by plasma cholinesterase at the same rate.[9]

  • Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profiles will be indistinguishable.

This bioequivalence is a fundamental requirement for an isotopically labeled compound to be a valid internal standard in pharmacokinetic studies.

Part 4: Experimental Protocols

Protocol for Quantitative Analysis of Mivacurium Chloride in Plasma using LC-MS/MS with a 13C4 Labeled Internal Standard

Objective: To accurately quantify the concentration of Mivacurium Chloride stereoisomers in a plasma sample.

Methodology:

  • Sample Preparation:

    • To 100 µL of plasma sample, add 10 µL of a known concentration of the 13C4 labeled Mivacurium Chloride internal standard solution.

    • Add 300 µL of acetonitrile to precipitate plasma proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Use a chiral column capable of separating the Mivacurium stereoisomers.

      • Employ a gradient elution with a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., ammonium acetate).

    • Mass Spectrometry (MS/MS):

      • Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

      • Monitor the specific precursor-to-product ion transitions for both the unlabeled Mivacurium and the 13C4 labeled internal standard.

LCMS_Workflow Sample Plasma Sample + 13C4 Mivacurium (IS) ProteinPrecipitation Protein Precipitation (Acetonitrile) Sample->ProteinPrecipitation Evaporation Evaporation ProteinPrecipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Chiral LC Separation Reconstitution->LC MSMS MS/MS Detection (MRM) LC->MSMS Quantification Quantification MSMS->Quantification

Caption: Workflow for quantitative analysis of Mivacurium using a labeled internal standard.

Part 5: Conclusion

The primary and most significant difference between racemic Mivacurium Chloride and its 13C4 labeled analog is the increased molecular weight of the latter due to the incorporation of four ¹³C atoms. This mass difference, while not affecting the chemical or biological properties of the molecule, is the very reason for its existence and utility. The 13C4 labeled Mivacurium Chloride serves as an invaluable tool for researchers, particularly in the field of bioanalysis, by enabling highly accurate and precise quantification of the parent drug in complex biological samples. This in-depth understanding of both the native drug and its isotopically labeled counterpart is essential for robust drug development and clinical research.

References

  • Eurisotop. (n.d.). Stable Isotope-Labeled Products For Metabolic Research. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Mivacurium Chloride? Retrieved from [Link]

  • Wikipedia. (2023, December 1). Mivacurium chloride. Retrieved from [Link]

  • Google Patents. (n.d.). US7872137B2 - Process for the preparation of mivacurium chloride.
  • Savarese, J. J., Ali, H. H., Basta, S. J., Embree, P. B., Scott, R. P., Sunder, N., ... & Weakly, J. N. (1988). The clinical neuromuscular pharmacology of mivacurium chloride (BW B1090U). A short-acting nondepolarizing ester neuromuscular blocking drug. Anesthesiology, 68(5), 723–732. Retrieved from [Link]

  • ResearchGate. (n.d.). The bisbenzylisoquinoline alkaloids of Pycnarrhena ozantha. Retrieved from [Link]

  • Troke, J., Went, M. J., & Zeng, H. (2012). The use of stable isotope labelling for the analytical chemistry of drugs. Drug testing and analysis, 4(1), 1–11. Retrieved from [Link]

  • Lien, C. A., Belmont, M. R., Abalos, A., Abou-Donia, M., & Savarese, J. J. (1995). The pharmacokinetics and pharmacodynamics of the stereoisomers of mivacurium in patients receiving nitrous oxide/opioid/barbiturate anesthesia. Anesthesiology, 82(6), 1331–1339. Retrieved from [Link]

  • Cook, D. R., Stiller, R. L., Chakravorti, S., & Welch, R. M. (1991). In vitro metabolism of mivacurium chloride (BW B1090U) and succinylcholine. Anesthesia and analgesia, 73(5), 588–592. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification by Two-Dimensional Nmr Spectroscopy of Two New Benzylisoquinoline Alkaloids from Leaves of Anisocycla cymosa. Retrieved from [Link]

  • Kinter, M., & Korfmacher, W. A. (2001). The identification of mivacurium and metabolites in biological samples. Journal of analytical toxicology, 25(1), 1–6. Retrieved from [Link]

  • ResearchGate. (n.d.). A is the mass spectrum of intact mivacurium showing a molecular ion.... Retrieved from [Link]

  • bioRxiv. (2023, September 17). Stable isotope tracer captures the anabolic response of human skeletal muscle microtissues undetected by puromycin labeling. Retrieved from [Link]

  • ResearchGate. (2024, July 23). How to separate the stereoisomers compond in reaction mixture? Retrieved from [Link]

  • Google Patents. (n.d.). US20070293534A1 - Process for the preparation of mivacurium chloride.
  • National Center for Biotechnology Information. (2024, June 8). Neuromuscular Blocking Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, March 1). NMR, Novel Pharmacological and In Silico Docking Studies of Oxyacanthine and Tetrandrine: Bisbenzylisoquinoline Alkaloids Isolated from Berberis glaucocarpa Roots. Retrieved from [Link]

  • MDPI. (n.d.). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Retrieved from [Link]

  • Sarma, J. (1993). Mivacurium chloride--a comparative profile. Journal of the Indian Medical Association, 91(11), 295–297. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Mivacron (mivacurium chloride) injection label. Retrieved from [Link]

  • ResearchGate. (n.d.). A novel stable isotope tracer method to simultaneously quantify skeletal muscle protein synthesis and breakdown. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of stereoisomers of chiral drug by mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 1-Benzyl-1,2,3,4-tetrahydroisoquinolines. 1H NMR conformational studies and rotational barriers. Retrieved from [Link]

  • ScienceDirect. (n.d.). Chiral Drug Separation. Retrieved from [Link]

  • LITFL. (n.d.). Neuromuscular Blockers - Part One. Retrieved from [Link]

  • MDPI. (n.d.). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). MIVACURIUM CHLORIDE, TRANS-TRANS-. Retrieved from [Link]

  • Liu, W., Chen, J., & Cai, X. (2016). Metolachlor stereoisomers: Enantioseparation, identification and chiral stability. Journal of chromatography. A, 1467, 241–247. Retrieved from [Link]

  • Gold, M. I., & Aboul-Enein, H. Y. (1994). Mivacurium as an alternative to succinylcholine during outpatient laparoscopy. Anesthesia and analgesia, 78(5), 903–907. Retrieved from [Link]

  • CK Isotopes. (n.d.). Synthetic Intermediates for Deuterated Pharmaceuticals. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of rac-Mivacurium Chloride-13C4 Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of rac-Mivacurium Chloride-13C4, a critical isotopically labeled internal standard for quantitative bioanalysis. Mivacurium chloride is a short-acting, non-depolarizing neuromuscular blocking agent, existing as a mixture of three stereoisomers.[1][2] Understanding its solubility is paramount for the preparation of accurate stock solutions and calibration standards, ensuring the integrity and reproducibility of analytical data. This document synthesizes available data, outlines authoritative methodologies for solubility determination, and provides field-proven insights into the practical handling and application of this reference standard for researchers, analytical scientists, and drug development professionals.

Physicochemical Characterization

A foundational understanding of the physicochemical properties of Mivacurium Chloride is essential to interpreting its solubility behavior.

1.1. Molecular Structure and Stereoisomerism

Mivacurium chloride is a complex bisbenzyltetrahydroisoquinolinium agent.[1] It is not a single entity but a racemic mixture of three stereoisomers due to chirality at the C-1 position of the two tetrahydroisoquinolinium rings and the geometric isomerism across the octenedioate bridge.[1][2]

The typical composition of these isomers is:

  • (E)-trans-trans: ~56%[1]

  • (E)-cis-trans: ~36%[1]

  • (E)-cis-cis: ~6%[1]

The neuromuscular blocking potency of the trans-trans and cis-trans isomers are comparable, while the cis-cis isomer possesses approximately one-tenth the activity.[2] For the purposes of solubility for analytical standards, the material is treated as a single entity representing this defined mixture.

Table 1: Core Physicochemical Properties of Mivacurium Chloride

PropertyValueSource(s)
Molecular Formula C₅₈H₈₀Cl₂N₂O₁₄
Molecular Weight ~1100.2 g/mol [3][4]
Appearance Crystalline solid[2]
Isomeric Nature Mixture of three stereoisomers[1][2]

1.2. The Role of 13C4 Isotopic Labeling

The subject of this guide is the 13C4-labeled analogue of rac-Mivacurium Chloride. In analytical chemistry, stable isotope-labeled compounds serve as ideal internal standards for mass spectrometry-based quantification.

  • Causality of Selection: The incorporation of four ¹³C atoms increases the mass of the molecule by four Daltons. This mass shift allows a mass spectrometer to distinguish between the endogenous (or unlabeled) analyte and the spiked internal standard, while ensuring both co-elute chromatographically and exhibit identical ionization efficiency. This corrects for variability in sample preparation and instrument response.

  • Impact on Solubility: The substitution of ¹²C with its heavier, stable isotope ¹³C results in a negligible change to the molecule's electronic structure and, consequently, its macroscopic physicochemical properties such as pKa, polarity, and solubility. Therefore, the solubility data and methodologies described for the unlabeled Mivacurium Chloride can be applied with a high degree of confidence to the rac-Mivacurium Chloride-13C4 standard.

Solubility Profile

The solubility of Mivacurium Chloride is dictated by its nature as a quaternary ammonium salt, rendering it highly polar.

Table 2: Solubility Data for Mivacurium Chloride

SolventDescriptive Term (USP)[5]Quantitative ValueSource(s)
Water Soluble / Freely SolubleMiscible[2]
Dimethyl Sulfoxide (DMSO) Freely Soluble100 mg/mL[3]
Ethanol Freely Soluble100 mg/mL[3]
Methanol SolubleSoluble (used in purification)[6]
Dichloromethane (DCM) SolubleSoluble (used in extraction)[6]
Ethyl Ether Practically InsolubleNot Soluble[6][7]
Diisopropyl Ether Practically InsolubleNot Soluble[6][7]
Methyl t-butyl Ether Practically InsolubleNot Soluble[6][7]
  • Expert Insight: The high solubility in polar solvents like water, DMSO, and short-chain alcohols is expected for a chloride salt. Its solubility in dichloromethane, a polar aprotic solvent, is useful for extraction purposes.[6] Conversely, its insolubility in non-polar ethers is also consistent with its ionic character.[6][7] The discrepancy noted in some databases, such as a very low experimental solubility from the Human Metabolome Database (3.26e-05 g/L), likely pertains to the theoretical free base and not the clinically and commercially used dichloride salt.[8]

Standard Protocol: Equilibrium Solubility Determination

To ensure scientific rigor, solubility should be determined experimentally under controlled conditions. The saturation shake-flask method is the gold standard for determining equilibrium solubility, as recognized by authorities like the United States Pharmacopeia (USP).[9][10]

3.1. Principle of the Method

This method establishes a thermodynamic equilibrium between the solute in its dissolved state and the undissolved solid material.[9] By adding an excess of the reference standard to a solvent and allowing it to equilibrate over a sufficient period, a saturated solution is formed. The concentration of the analyte in the clear supernatant is then measured, representing the equilibrium solubility under the specified conditions.

3.2. Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A 1. Weigh excess rac-Mivacurium Chloride-13C4 B 2. Add precise volume of selected solvent A->B C 3. Seal vial and place in shaker incubator (e.g., 25°C) B->C D 4. Agitate for 24-48 hours C->D E 5. Visually confirm excess solid remains D->E F 6. Centrifuge at high speed to pellet solid E->F G 7. Carefully collect supernatant (avoiding solid disturbance) F->G H Optional: Filter with 0.22 µm syringe filter G->H I 8. Dilute supernatant into mobile phase H->I J 9. Analyze via validated HPLC-UV or LC-MS/MS method I->J K 10. Calculate concentration against calibration curve J->K

Caption: Equilibrium Shake-Flask Solubility Workflow.

3.3. Detailed Step-by-Step Protocol

  • Preparation: Accurately weigh an amount of rac-Mivacurium Chloride-13C4 reference standard into a suitable glass vial, ensuring the amount is in significant excess of its expected solubility.

  • Solvent Addition: Add a precise volume of the chosen solvent (e.g., HPLC-grade water, DMSO) to the vial.

  • Equilibration: Securely cap the vial. Place it in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C ± 1 °C). Agitate for a period sufficient to reach equilibrium, typically 24 to 48 hours.

    • Expertise Note: A 24-hour period is often sufficient, but a 48-hour time point can confirm that equilibrium has been reached by comparing the concentrations.

  • Phase Separation: After equilibration, visually confirm that excess solid remains at the bottom of the vial. This is a critical self-validating step.[9] Centrifuge the vial at a high speed (e.g., >10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant without disturbing the pellet. For robust results, it may be advisable to filter the supernatant through a chemically compatible 0.22 µm syringe filter (e.g., PVDF).

    • Trustworthiness Note: The first few drops from the filter should be discarded to avoid any potential adsorption effects.

  • Quantification: Prepare a serial dilution of the supernatant into a suitable diluent (often the chromatographic mobile phase). Analyze the diluted samples using a validated, stability-indicating analytical method, such as HPLC-UV or LC-MS/MS, and quantify against a freshly prepared calibration curve.

Analytical Quantification and Practical Handling

4.1. Recommended Analytical Technique: HPLC

High-Performance Liquid Chromatography (HPLC) is the preferred method for quantifying Mivacurium Chloride.

  • Causality of Method Design:

    • Column: A reverse-phase C18 column provides excellent retention and separation for the relatively non-polar bisbenzylisoquinolinium structure.

    • Mobile Phase: A gradient elution using an acidified aqueous buffer (e.g., formic acid or phosphate buffer) and an organic modifier (e.g., acetonitrile) is typical. The acid suppresses the ionization of any residual silanols on the column packing, leading to better peak shape.

    • Detection: The tetrahydroisoquinoline rings contain strong chromophores, making UV detection highly effective. A detection wavelength in the range of 280-285 nm is appropriate.[11]

    • Quantification: For the ¹³C₄-labeled standard, LC-MS/MS is the ultimate quantification tool, allowing for precise and sensitive measurement.

4.2. Best Practices for Stock Solution Preparation

The accuracy of any quantitative assay begins with the preparation of the stock solution.

G A rac-Mivacurium Chloride-13C4 Reference Standard C Accurate Weighing (Calibrated Microbalance) A->C B Select Appropriate Solvent (e.g., Anhydrous DMSO) D Volumetric Preparation (Class A Glassware) B->D C->D E Ensure Complete Dissolution (Vortexing / Sonication) D->E F Stock Solution (e.g., 1 mg/mL) E->F G Store Properly (-20°C or -80°C, protected from light) F->G H Use in Quantitative Assay (e.g., LC-MS/MS) G->H

Caption: Logic flow for preparing analytical stock solutions.

  • Solvent Choice: For long-term stability, anhydrous DMSO is a common and effective choice.[3] However, be aware that DMSO is hygroscopic; use fresh, sealed containers. For immediate use in aqueous-based assays, direct dissolution in water or a buffered solution is appropriate.

  • Weighing: Use a calibrated analytical microbalance and ensure the solid has equilibrated to room temperature before weighing to avoid errors from moisture condensation.

  • Dissolution: After adding the solvent, vortex thoroughly. Brief sonication in a water bath can aid in dissolving the material completely, but avoid excessive heating which could promote degradation. Mivacurium is an ester and is susceptible to hydrolysis, particularly at non-neutral pH.[12]

  • Storage: Store stock solutions in tightly sealed vials at low temperatures (-20°C or -80°C) to minimize solvent evaporation and degradation.[3] Protect from light to prevent potential photodegradation.

References

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Google Patents. (2007). US20070293534A1 - Process for the preparation of mivacurium chloride.
  • Google Patents. (2011). US7872137B2 - Process for the preparation of mivacurium chloride.
  • Wikipedia. (n.d.). Mivacurium chloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5281042, Mivacurium. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5281080, Mivacurium Chloride. Retrieved from [Link]

  • PubMed. (1996). The pharmacokinetics and pharmacodynamics of the stereoisomers of mivacurium in patients receiving nitrous oxide/opioid/barbiturate anesthesia. Retrieved from [Link]

  • Pharmaguideline. (2011). Determination of Solubility in Pharmaceuticals. Retrieved from [Link]

  • International Council for Harmonisation. (1999). ICH Harmonised Tripartite Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. Retrieved from [Link]

  • USP-NF. (2016). <1236> Solubility Measurements. Retrieved from [Link]

  • MDPI. (2023). Spectral Characterization of Prospidium Chloride Using Complementary Analytical Techniques. Retrieved from [Link]

  • PubMed. (1988). The clinical neuromuscular pharmacology of mivacurium chloride (BW B1090U). A short-acting nondepolarizing ester neuromuscular blocking drug. Retrieved from [Link]

  • ECA Academy. (2019). Pharmaceutical quality control: the reference standards labyrinth. Retrieved from [Link]

Sources

Technical Guide: Safety & Application of rac-Mivacurium Chloride-13C4

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Architecture

Subject: rac-Mivacurium Chloride-13C4 Role: Stable Isotope Internal Standard (IS) Parent Compound Class: Bis-benzylisoquinolinium Neuromuscular Blocking Agent

This guide serves as an advanced technical manual and safety dossier for rac-Mivacurium Chloride-13C4. Unlike standard clinical formulations, this isotope-labeled variant is a precision tool used exclusively in bioanalytical settings (LC-MS/MS) to quantify Mivacurium levels in biological matrices.

Isotopic Architecture & Identity

The "13C4" designation indicates that four specific carbon atoms within the benzylisoquinolinium structure have been replaced with Carbon-13 stable isotopes. This modification creates a mass shift (+4 Da) relative to the unlabeled drug, allowing mass spectrometers to distinguish the Internal Standard (IS) from the analyte while maintaining identical chromatographic retention and ionization properties.

PropertySpecification
Chemical Name rac-Mivacurium Chloride-13C4
Parent CAS 106861-44-3 (Unlabeled)
Isotope CAS N/A (Supplier Specific)
Molecular Weight ~1104.14 g/mol (varies by specific labeling position)
Appearance White to Off-White Solid
Stereochemistry rac (Mixture of stereoisomers: trans-trans, cis-trans, cis-cis)
Application LC-MS/MS Internal Standard (Quantification)

Hazard Identification & Toxicological Mechanism

SIGNAL WORD: DANGER

While this compound is used in microgram quantities in the lab, its pharmacological potency remains intact. Mivacurium is a non-depolarizing neuromuscular blocking agent .[1][2][3][4][5] Accidental exposure does not cause sedation or analgesia; it causes paralysis of skeletal muscles, including the diaphragm, leading to respiratory arrest while the victim remains fully conscious.

Mechanism of Action (The Hazard Source)

Mivacurium acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChR) on the motor endplate.[1][2][6] Unlike succinylcholine (a depolarizing agent), Mivacurium binds to the receptor without activating it, effectively "capping" the receptor and preventing Acetylcholine (ACh) from binding.[6]

MivacuriumMechanism ACh Acetylcholine (ACh) Receptor Nicotinic ACh Receptor (Motor Endplate) ACh->Receptor Normal Binding Mivacurium rac-Mivacurium-13C4 Mivacurium->Receptor Competitive Antagonism (High Affinity) Channel Ion Channel Opening Receptor->Channel Depolarization Block Neuromuscular Blockade (Paralysis) Receptor->Block Prevents Depolarization Muscle Muscle Contraction Channel->Muscle Action Potential Block->Muscle Inhibits

Figure 1: Competitive antagonism mechanism.[2][6][7][8] Mivacurium binds to nAChRs, preventing depolarization and leading to respiratory paralysis.

Hazard Statements (GHS)[10][11]
  • H301: Toxic if swallowed.[9]

  • H311: Toxic in contact with skin.[9]

  • H331: Toxic if inhaled.[9]

  • Note: In a powder form, the risk of inhalation is the most critical laboratory hazard.

Comprehensive Safety & Handling Protocol

Engineering Controls (Primary Barrier)
  • Containment: All weighing and solubilization must occur within a certified Chemical Fume Hood or a Glove Box .

  • Static Control: As a chloride salt, the powder may be electrostatic. Use an anti-static gun or ionizer during weighing to prevent particle dispersal.

Personal Protective Equipment (PPE)
  • Respiratory: If working outside a hood (not recommended), a NIOSH-approved P100 particulate respirator is required.

  • Skin: Double-gloving with Nitrile gloves is standard. Mivacurium is hydrophilic, but high concentrations can penetrate compromised skin.

  • Eyes: Chemical safety goggles.

Emergency Response: Respiratory Arrest

If a researcher is exposed (inhalation/injection) and exhibits signs of muscle weakness or difficulty breathing:

  • Call Emergency Services (911/EMS) immediately. State that the victim has been exposed to a "Neuromuscular Blocking Agent."

  • Ventilation is Priority: The victim will stop breathing but the heart will continue to beat initially. Artificial respiration (Bag-Valve-Mask) is the only immediate life-saving measure.

  • Do NOT wait for antidotes: While cholinesterase inhibitors (e.g., Neostigmine) are clinical reversal agents, they require expert titration and are not first-line lab first aid.

Analytical Application: Internal Standard Protocol

The utility of rac-Mivacurium Chloride-13C4 lies in its ability to correct for matrix effects and recovery losses during LC-MS/MS analysis.

Stock Solution Preparation
  • Solvent: Water or Methanol/Water (50:50). Mivacurium is a bis-quaternary ammonium salt and is highly water-soluble.

  • Storage: Store stock solutions at -20°C . Avoid repeated freeze-thaw cycles which can degrade the ester linkages (hydrolysis).

  • pH Sensitivity: Mivacurium is an ester; it is unstable in alkaline conditions. Maintain pH < 6.0 for stability.

Experimental Workflow

The following workflow illustrates the integration of the IS into a bioanalytical extraction (e.g., Protein Precipitation).

Workflow Stock Stock Prep (1 mg/mL in H2O) WorkSol Working IS Solution (e.g., 100 ng/mL) Stock->WorkSol Dilution Spike Spike Sample with IS WorkSol->Spike Sample Biological Sample (Plasma/Serum) Sample->Spike Precip Protein Precipitation (Add ACN/MeOH) Spike->Precip Centrifuge Centrifugation (Remove Solids) Precip->Centrifuge LCMS LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS Supernatant Injection Data Quantification (Ratio: Analyte Area / IS Area) LCMS->Data

Figure 2: Bioanalytical workflow. The 13C4-labeled IS is spiked early to track extraction efficiency and ionization suppression.

Mass Spectrometry Transitions

When setting up the MRM (Multiple Reaction Monitoring), anticipate the mass shift.

  • Parent (Unlabeled): Precursor M+ -> Product Ion.

  • IS (13C4): Precursor (M+4) -> Product Ion (M+4 or M depending on fragmentation).

  • Note: Mivacurium is a divalent cation (

    
    ) in solution but often detected as singly charged species or doubly charged species depending on pH and source conditions. Ensure you are tracking the correct charge state.[5]
    

Storage and Stability

  • Solid State: Store at -20°C (long term) or 2-8°C (short term). Protect from light and moisture (hygroscopic).

  • In Solution: Stable for 1 month at -20°C in acidic/neutral aqueous buffers.

  • Degradation: Susceptible to hydrolysis of the ester bonds (enzymatic in plasma, chemical in high pH buffers) and Hofmann elimination at high pH/temperature.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5311237, Mivacurium chloride. Retrieved from [Link]

  • DrugBank Online (2024). Mivacurium: Uses, Interactions, Mechanism of Action. Retrieved from [Link]

  • US Food and Drug Administration (FDA) (2018). Bioanalytical Method Validation Guidance for Industry. (Context for Internal Standard usage). Retrieved from [Link]

Sources

Technical Guide: The Role of 13C4 Labeling in Mivacurium Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Mivacurium is a short-acting, non-depolarizing neuromuscular blocking agent (NMBA) distinguished by its rapid hydrolysis via plasma butyrylcholinesterase (BChE). This metabolic instability, combined with its existence as a mixture of three stereoisomers, presents a formidable challenge for bioanalytical quantification.

This guide details the application of 13C4-labeled Mivacurium as an Internal Standard (IS) for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays. Unlike deuterated analogs, 13C4 labeling offers perfect chromatographic co-elution and immunity to isotope exchange, providing the rigorous accuracy required for regulatory pharmacokinetic (PK) submissions.

Part 1: The Pharmacokinetic Challenge of Mivacurium

To design a valid PK study, one must first understand the specific instability and stereochemistry of the analyte.

Metabolic Instability (The BChE Pathway)

Mivacurium is a benzylisoquinolinium diester. Upon entering the bloodstream, it is attacked by BChE (pseudocholinesterase). This reaction is so rapid (t½ ≈ 2–5 minutes in vivo) that ex vivo hydrolysis continues in the collection tube unless immediately halted.

The Analytical Risk: If the hydrolysis is not stopped instantly upon blood draw, the measured concentration will be artificially low, and the metabolite levels artificially high, invalidating the PK curve.

Stereoisomerism

Mivacurium is administered as a mixture of three stereoisomers:

  • trans-trans (~58%): Potent, rapid clearance.

  • cis-trans (~36%): Potent, rapid clearance.

  • cis-cis (~6%): Weak potency, slow clearance (t½ can be > 50 mins).

The Analytical Requirement: A robust method must often separate these isomers. The Internal Standard must ideally track the ionization and extraction efficiency of all three isomers identically.

DOT Diagram 1: Mivacurium Hydrolysis Pathway

The following diagram illustrates the rapid degradation pathway that necessitates strict sample stabilization.

Mivacurium_Metabolism Parent Mivacurium (Diester) (trans-trans, cis-trans, cis-cis) Monoester Quaternary Monoester (Metabolite 1) Parent->Monoester Rapid Hydrolysis Enzyme Plasma Butyrylcholinesterase (BChE) Enzyme->Parent Alcohol Quaternary Amino Alcohol Monoester->Alcohol Cleavage Acid Dicarboxylic Acid (Metabolite 2) Monoester->Acid Secondary Hydrolysis

Caption: The stepwise hydrolysis of Mivacurium by BChE into inactive monoester and dicarboxylic acid metabolites.

Part 2: The 13C4 Advantage (Mechanism of Action)

In Stable Isotope Dilution (SID) assays, the choice of isotope is critical. For Mivacurium, 13C4 (Carbon-13) is superior to Deuterium (2H/D) for three mechanistic reasons.

Elimination of the "Deuterium Isotope Effect"

Deuterium is slightly more lipophilic than Hydrogen. In high-resolution Reverse Phase Chromatography (RPC), deuterated standards often elute slightly earlier than the analyte.

  • The Problem: If the IS elutes earlier, it does not experience the exact same matrix suppression (from phospholipids/salts) as the analyte.

  • The 13C Solution: 13C atoms do not alter the lipophilicity or retention time. 13C4-Mivacurium co-elutes perfectly with the drug, ensuring that any ion suppression affects both equally. This "self-correcting" mechanism is essential for high-precision PK.

Mass Shift Integrity

Mivacurium is a large molecule (MW ~1100 Da).

  • Labeling Strategy: Incorporating four 13C atoms (likely on the N-methyl groups or the succinate linker) creates a mass shift of +4 Da.

  • Avoidance of Crosstalk: This shift moves the IS signal beyond the natural isotopic envelope (M+0, M+1, M+2) of the analyte, preventing "cross-talk" where the drug signal interferes with the IS channel.

Stability of the Label

Deuterium on exchangeable sites (e.g., -OH, -NH) can swap with solvent Hydrogen, causing the label to "disappear." Carbon-13 incorporated into the backbone or methyl groups is chemically inert and non-exchangeable.

Part 3: Experimental Workflow & Protocols

This protocol integrates the 13C4 IS into a validated bioanalytical workflow.

Reagents
  • Analyte: Mivacurium Chloride.[1]

  • Internal Standard: 13C4-Mivacurium (typically labeled on the quaternary N-methyl groups).

  • Stabilizer: 50% Citric Acid or Dichlorvos (BChE inhibitor). Note: Acidification is preferred for MS compatibility over organophosphates.

Step-by-Step Protocol
Phase A: Sample Collection (The Critical Step)

Causality: Without immediate enzyme inhibition, Mivacurium half-life is < 5 mins.

  • Prepare collection tubes with Citric Acid (final concentration ~10-20 mM in blood) to lower pH to < 4.0. At this pH, BChE is catalytically inactive.

  • Draw blood and immediately invert 5 times to mix with acid.

  • Place on wet ice immediately.

  • Centrifuge at 4°C (2000 x g, 10 min) within 15 minutes of collection.

  • Harvest plasma and store at -80°C.

Phase B: Sample Preparation (SPE)

Causality: Mivacurium is a bis-quaternary ammonium compound (highly polar, permanently charged). Liquid-Liquid Extraction (LLE) is inefficient. Weak Cation Exchange (WCX) SPE is required.

  • Thaw plasma on ice.

  • Spike 50 µL plasma with 13C4-Mivacurium IS solution.

  • Dilute with acidified water (pH 3) to disrupt protein binding.

  • Load onto WCX SPE cartridge (pre-conditioned with MeOH and Water).

  • Wash 1: Ammonium Acetate (remove proteins).

  • Wash 2: Methanol (remove hydrophobic lipids).

  • Elute: Methanol + 2% Formic Acid (breaks the ionic interaction).

  • Evaporate and reconstitute in Mobile Phase.

Phase C: LC-MS/MS Conditions
  • Column: Charged Surface Hybrid (CSH) C18 or HILIC. (CSH is preferred for peak shape of basic compounds).

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Steep gradient (e.g., 10% B to 90% B) to elute the highly retained quaternary amines.

  • Detection: Positive Electrospray Ionization (+ESI).[3]

    • MRM Transitions:

      • Mivacurium: m/z 551.5 ([M]2+) → m/z [Fragment]

      • 13C4-IS: m/z 553.5 ([M+4]2+) → m/z [Fragment+2]

      • Note: Since Mivacurium is doubly charged, the +4 Da mass shift appears as +2 m/z shift in the spectrum.

DOT Diagram 2: Bioanalytical Workflow

This flowchart visualizes the "Self-Validating" loop where the IS corrects for extraction and ionization variability.

Bioanalysis_Workflow Sample Patient Blood Stabilize Acidification (Stop BChE) Sample->Stabilize < 1 min Spike Add 13C4-IS (Normalization) Stabilize->Spike Thawed Plasma SPE WCX SPE Extraction Spike->SPE Mixed Data Ratio Calculation (Analyte Area / IS Area) Spike->Data Corrects Matrix Effect LCMS LC-MS/MS Analysis (Co-elution) SPE->LCMS Clean Extract LCMS->Data Quantitation

Caption: The bioanalytical workflow emphasizing the critical stabilization step and the normalization role of the 13C4 IS.

Part 4: Data Interpretation & Validation Standards

To ensure Trustworthiness (E-E-A-T), the following criteria must be met during method validation.

Isomer Separation vs. Total Assay
  • Total Mivacurium: If the study objective is purely toxicology or gross clearance, isomers can be summed.

  • Stereoselective Assay: For detailed PK, the LC method must resolve the trans-trans, cis-trans, and cis-cis isomers.

  • IS Behavior: The 13C4 IS (if racemic) will split into the same three peaks. You must integrate the corresponding IS peak for each analyte isomer peak (e.g., trans-trans analyte normalized by trans-trans IS).

Stability Validation

You must prove the stabilization worked.

  • Experiment: Spike Mivacurium into fresh whole blood.

  • Aliquot A: No stabilizer (Control).

  • Aliquot B: Acidified (Test).

  • Result: Aliquot A should show >50% degradation within 10 mins. Aliquot B should show >95% recovery after 2 hours on ice.

Matrix Effect Assessment

Compare the absolute peak area of the 13C4-IS in:

  • Neat Solution (Water/MeOH).

  • Extracted Plasma Matrix.

  • Calculation: Matrix Factor (MF) = Area(Matrix) / Area(Neat).

  • Acceptance: The IS-normalized MF should be close to 1.0, proving the 13C4 label effectively compensates for any ion suppression.

References

  • Lien, C. A., et al. (1994). "Pharmacokinetics of the three isomers of mivacurium and pharmacodynamics of the chiral mixture in hepatic cirrhosis." British Journal of Anaesthesia. Link

  • Head-Rapson, A. G., et al. (1994). "Pharmacokinetics of the isomers of mivacurium in healthy volunteers." British Journal of Anaesthesia. Link

  • Diefenbach, C., & Mellinghoff, H. (1997).[4] "The clinical pharmacology of mivacurium." Anaesthesist. Link

  • Ostergaard, D., et al. (2005). "Pharmacokinetics and pharmacodynamics of mivacurium in patients phenotypically homozygous for the atypical plasma cholinesterase variant." Anesthesiology. Link

  • Wang, S., et al. (2023).[1] "Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry." Analytical and Bioanalytical Chemistry. Link(Cited for mechanistic comparison of 13C vs Deuterium stability).

  • Saari, T. I., et al. (2011). "Determination of hydromorphone in human plasma by liquid chromatography-tandem mass spectrometry." Journal of Chromatography B. Link(Cited for LC-MS acidification protocols).

Sources

Technical Guide: Synthesis and Purity Specification of rac Mivacurium Chloride-13C4

[1][2]

Introduction & Application Context

This compound is a stable isotope-labeled analog of Mivacurium Chloride, utilized primarily as an Internal Standard (IS) in LC-MS/MS bioanalytical assays.[1][2] Mivacurium is a short-acting, non-depolarizing neuromuscular blocker metabolized rapidly by plasma cholinesterases.[1][2]

  • Role: Corrects for matrix effects, ionization suppression, and extraction variability during the quantification of Mivacurium in plasma/urine.

  • "rac" Designation: Mivacurium is clinically administered as a mixture of three stereoisomers (trans-trans, cis-trans, cis-cis) derived from (1R,1'R)-chiral centers.[1][2] The "rac" (racemic) standard is synthesized from racemic precursors, yielding a mixture of all diastereomers (including enantiomers and meso forms).[1][2] This ensures the IS co-elutes with or brackets the retention times of all clinical isomers, providing robust quantification without the prohibitive cost of chiral resolution for the standard.[1]

  • Isotopic Labeling: The 13C4 modification typically involves the incorporation of four Carbon-13 atoms at metabolically stable positions to ensure mass differentiation (+4 Da) without isotopic scrambling.[1][2]

Chemical Identity & Retrosynthetic Analysis[1][3]

  • Chemical Name: rac-Bis[3-[6,7-dimethoxy-2-(methyl-13C)-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] (E)-[1,8-13C2]oct-4-enedioate dichloride.[1][2]

  • Molecular Formula:

    
    [1][2][3][4]
    
  • Label Position (Targeted):

    • Linker: Two

      
       atoms at the carbonyl positions of the oct-4-enedioate bridge.[1][2]
      
    • Quaternary Centers: Two

      
       atoms at the N-methyl groups.[1][2]
      
Retrosynthetic Strategy

The synthesis is disconnected into three modules to maximize isotopic efficiency:

  • Module A (Linker): Synthesis of (E)-[1,8-13C2]oct-4-enedioic acid.

  • Module B (Head Group): Synthesis of the racemic N-(3-hydroxypropyl)-benzyltetrahydroisoquinoline intermediate.

  • Module C (Assembly): Esterification and final

    
    -Methylation.
    

RetrosynthesisMivacuriumThis compound(Target Molecule)Step1Disconnection 1:QuaternizationMivacurium->Step1Precursor1Tertiary Amine Diester(Intermediate)Step1->Precursor1MethylatingAgent13C-Methyl Iodide(Source of 2x 13C)Step1->MethylatingAgentStep2Disconnection 2:EsterificationPrecursor1->Step2Isoquinolinerac-N-(3-hydroxypropyl)-isoquinoline derivativeStep2->IsoquinolineLinker(E)-[1,8-13C2]oct-4-enedioyl dichloride(Source of 2x 13C)Step2->Linker

Figure 1: Retrosynthetic analysis showing the convergence of the labeled linker and methylating agent.[1][2]

Detailed Synthetic Protocol

Module A: Synthesis of (E)-[1,8-13C2]oct-4-enedioic Acid

This step introduces two

12
  • Precursor: (E)-1,6-dichlorohex-3-ene (commercially available or synthesized from butadiene).[1][2]

  • Cyanation: React (E)-1,6-dichlorohex-3-ene with Potassium Cyanide-13C (K

    
    CN)  in DMSO at 60°C.
    
    • Mechanism: S_N2 nucleophilic substitution.[2]

    • Product: (E)-[1,8-13C2]oct-4-enedinitrile.[1][2]

  • Hydrolysis: Acidic hydrolysis using concentrated HCl/AcOH at reflux.

    • Product: (E)-[1,8-13C2]oct-4-enedioic acid.[1][2]

  • Activation: Conversion to the acid chloride using Thionyl Chloride (

    
    ).
    
    • Intermediate:(E)-[1,8-13C2]oct-4-enedioyl dichloride .[1][2]

Module B: Synthesis of the Isoquinoline Core (racemic)[1][3]
  • Bischler-Napieralski Cyclization: React 3,4,5-trimethoxyphenylacetic acid with 3,4-dimethoxyphenethylamine to form the amide, followed by cyclization with

    
    .[1][2]
    
  • Reduction: Reduce the imine intermediate with

    
     to yield rac-5'-methoxylaudanosine (secondary amine).
    
  • N-Alkylation: Alkylate the secondary amine with 3-chloropropanol in the presence of

    
    /NaI in acetonitrile.
    
    • Intermediate:rac-2-(3-hydroxypropyl)-1-(3,4,5-trimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline .[1][2][5][6]

Module C: Assembly and Final Labeling
  • Esterification: React the Isoquinoline Alcohol (2.1 eq) with the labeled Linker Acid Chloride (1.0 eq) in DCM with triethylamine.

    • Result: Bis-tertiary amine diester (labeled at linker carbonyls).[1][2]

  • Quaternization (Final Labeling):

    • Dissolve the diester in acetone/acetonitrile.[2]

    • Add excess

      
      -Methyl Iodide  (or 
      
      
      -Methyl Chloride in a sealed tube).[1][2]
    • Stir at room temperature for 24-48 hours. The product precipitates.[2]

    • Ion Exchange: If Iodide is used, pass the solution through a chloride-form anion exchange resin (e.g., Amberlite IRA-400 Cl-) to convert to the chloride salt.[1][2]

    • Final Product:This compound .[7][2][3][4][5][8]

SynthesisWorkflowSM1(E)-1,6-dichlorohex-3-eneNitrile(E)-[1,8-13C2]oct-4-enedinitrileSM1->NitrileDMSO, 60°CKCNK[13C]CNKCN->NitrileIsoQrac-Isoquinoline AlcoholDiesterBis-Tertiary Amine Diester(13C2 labeled)IsoQ->DiesterMeI[13C]Methyl IodideFinalThis compound(Tetra-labeled)MeI->FinalDiacid(E)-[1,8-13C2]oct-4-enedioic acidNitrile->DiacidHCl, RefluxLinkerLabeled Diacid ChlorideDiacid->LinkerSOCl2Linker->DiesterEsterificationDiester->FinalQuaternizationIon Exchange

Figure 2: Forward synthesis workflow highlighting the incorporation of isotopic labels.

Purity Specifications & Analytical Validation

For use as a reference standard, the material must meet rigorous purity criteria.[1][2]

A. Chemical Purity (HPLC-UV)[1][3]
  • Specification:

    
     (Area %).[1][2][6][9]
    
  • Method: Reversed-phase HPLC (C18 column).[1][2]

  • Mobile Phase: Gradient of Ammonium Formate buffer (pH 3.5) and Acetonitrile.[1][2]

  • Detection: UV at 230 nm or 280 nm.[2]

  • Note: The chromatogram will show multiple peaks corresponding to the stereoisomers (trans-trans, cis-trans, cis-cis) and potentially diastereomers from the racemic synthesis.[1][2] Integration should sum all isomer peaks.[2]

B. Isotopic Purity (LC-MS)[1][3]
  • Specification: Isotopic Enrichment

    
     atom % 
    
    
    .
  • Unlabeled Contribution (M+0):

    
    .
    
  • Analysis: High-Resolution Mass Spectrometry (HRMS) or Triple Quadrupole MS.[1][2] Compare the abundance of the M+4 peak (Target) vs. M+0 (Native) and M+1/M+2/M+3 intermediates.

C. Stereochemical Composition[1][3][7]
  • Designation: "rac" (Mixture of stereoisomers).[1][2]

  • Requirement: The mixture must contain the relevant isomers to define the retention time window of the analyte.[1]

  • Validation: Chiral HPLC (e.g., Chiralcel OD-RH) can be used to fingerprint the isomer distribution, though quantification of individual isomers in the IS is not strictly required if the total response is consistent.[1][2]

Data Summary Table
ParameterSpecificationAnalytical Method
Appearance White to off-white solidVisual Inspection
Chemical Purity

HPLC-UV (280 nm)
Isotopic Enrichment

LC-MS/MS or HRMS
Mass Shift +4.0 Da relative to nativeMS (ESI+)
Counter Ion Chloride (

)
Ion Chromatography / AgNO3 Test
Solubility Soluble in Water, MethanolVisual

Handling and Stability

  • Storage: Hygroscopic solid. Store at

    
     under inert atmosphere (Argon/Nitrogen).
    
  • Reconstitution: Prepare stock solutions in Methanol or Water.

  • Stability: Aqueous solutions are susceptible to hydrolysis of the ester linkage, especially at pH > 6.0 or elevated temperatures.[1] Keep solutions acidic (pH 3-4) and cold (

    
    ).
    
  • Usage: Discard diluted working solutions after 24 hours to prevent hydrolysis-induced quantification errors.

PurityCheckStartCrude ProductHPLCHPLC Purity> 95%?Start->HPLCMSIsotopic Purity> 99% 13C?HPLC->MSYesRepurifyPrep-HPLC / RecrystallizationHPLC->RepurifyNoChlorideCounter IonConfirmed?MS->ChlorideYesMS->RepurifyNo (Enrichment Fail)ReleaseRelease BatchChloride->ReleaseYesChloride->RepurifyNo (Ion Exchange)Repurify->HPLC

Figure 3: Quality Control Decision Tree for this compound.

References

  • Burroughs Wellcome Co. (1988).[1][2] Novel compounds (Mivacurium Chloride Patent). US Patent 4,761,418.[2] Link

  • LGC Standards. (2024). This compound Product Sheet. Link[1][2]

  • Savarese, J. J., et al. (1988).[1][2] The clinical pharmacology of mivacurium chloride (BW B1090U). Anesthesiology. Link

  • Pharmaffiliates. (2024). This compound Structure and Specifications. Link

  • Stenlake, J. B., et al. (1983).[1][2] Biodegradable neuromuscular blocking agents.[2] Synthesis and activity of atracurium analogues. European Journal of Medicinal Chemistry. (Foundational chemistry for bis-benzylisoquinoline diesters).

Methodological & Application

Chromatographic Resolution of Mivacurium Chloride and its 13C4 Isotopologues: A Dual-Mode Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Mivacurium Chloride is a short-acting, non-depolarizing neuromuscular blocking agent consisting of three stereoisomers: trans-trans (~58%), cis-trans (~36%), and cis-cis (~6%) [1, 2]. The separation of these isomers is critical for two distinct workflows: Quality Control (QC) , which requires baseline resolution of all isomers and impurities, and Bioanalysis (DMPK) , which utilizes Mivacurium Chloride-13C4 as a stable isotope internal standard (IS) for quantification in biological matrices.

This guide presents a Dual-Mode Protocol :

  • Method A (High-Resolution QC): Uses Ion-Pair Chromatography (IPC) for maximum isomer resolution (Not MS compatible).

  • Method B (LC-MS/MS Bioanalysis): Uses a volatile mobile phase compatible with Mass Spectrometry, optimized for the 13C4 Internal Standard workflow.

Chemical Context & Challenges

The Target Molecule

Mivacurium is a bis-benzylisoquinolinium diester.[1] Its quaternary ammonium groups create two primary chromatographic challenges:

  • Peak Tailing: Strong interaction with residual silanols on silica-based columns.

  • Hydrolysis: The ester linkage is unstable at alkaline pH (rapid hydrolysis in plasma or pH > 6.5) [3]. Strict acidic control is required.

The 13C4 Internal Standard

The rac Mivacurium Chloride-13C4 standard serves as a surrogate to correct for matrix effects and ionization variations in LC-MS.

  • Co-elution: In Method B, the 13C4 isotopologue should ideally co-elute with the native analyte to experience the same ionization environment.

  • Mass Shift: The +4 Da shift (typically on N-methyl groups) allows spectral resolution in MS/MS (MRM mode).

Workflow Visualization

The following diagram outlines the decision matrix for selecting the appropriate protocol based on your analytical goal.

MivacuriumWorkflow Start START: Define Analytical Goal Goal_QC Goal: Purity & Isomer Ratio (QC/Release Testing) Start->Goal_QC Goal_DMPK Goal: Quantification in Plasma (DMPK/Bioanalysis) Start->Goal_DMPK Prep_QC Sample Prep: Dilution in Acidic Buffer (pH 3.0 - 4.0) Goal_QC->Prep_QC Prep_Bio Sample Prep: SPE or Protein Ppt Spike with 13C4 IS Goal_DMPK->Prep_Bio Method_A METHOD A: Ion-Pair HPLC-UV (Non-Volatile Buffer) Prep_QC->Method_A Method_B METHOD B: LC-MS/MS (Volatile Buffer) Prep_Bio->Method_B Result_QC Output: Baseline Resolution (trans-trans, cis-trans, cis-cis) Method_A->Result_QC Result_Bio Output: Quantitation via MRM (Native/13C4 Ratio) Method_B->Result_Bio

Figure 1: Decision tree for Mivacurium analysis. Select Method A for resolution or Method B for MS-based quantification.

Method A: High-Resolution QC (HPLC-UV)

Use this method for purity assays and determining the precise ratio of isomers.

Theory of Separation

To resolve the structurally similar cis-cis, cis-trans, and trans-trans isomers, simple Reverse Phase (RP) is often insufficient. Ion-Pair Chromatography (IPC) using a sulfonic acid creates a neutral ion-pair with the quaternary ammoniums, increasing retention and improving peak shape.

Chromatographic Conditions
ParameterSpecification
Column C18 End-capped (e.g., Waters Symmetry C18 or Agilent Zorbax Eclipse Plus), 4.6 x 250 mm, 5 µm
Mobile Phase A 10 mM Sodium Pentanesulfonate in Water, adjusted to pH 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile / Methanol (50:50 v/v)
Flow Rate 1.0 mL/min
Detection UV @ 280 nm (Isoquinoline absorption)
Temperature 25°C
Injection Vol 10 - 20 µL
Gradient Table (Method A)
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.07525Equilibrate
20.05545Linear Gradient
25.05545Isocratic Hold
26.07525Return to Initial
35.07525Re-equilibration

Expected Elution Order:

  • cis-cis isomer (Minor, ~6%)[2]

  • cis-trans isomer (Medium, ~36%)[2]

  • trans-trans isomer (Major, ~58%)

Method B: Bioanalysis with 13C4 IS (LC-MS/MS)

Use this method for quantifying Mivacurium in plasma/urine using the 13C4 internal standard. Note: Ion-pairing agents like pentanesulfonate suppress MS ionization and are forbidden here.

Theory of Separation

Since we cannot use non-volatile ion-pairing agents, we rely on Chaotropic Chromatography or high-strength acidic buffers (Formic Acid/Ammonium Formate) to mask silanols. The 13C4 IS will co-elute with the native isomers. In Bioanalysis, we often sum the isomer peaks or focus on the total Mivacurium content, unless isomer-specific PK is required.

Chromatographic Conditions
ParameterSpecification
Column Charged Surface Hybrid C18 (e.g., Waters XSelect CSH C18), 2.1 x 100 mm, 2.5 µm
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.5 with Formic Acid)
Mobile Phase B Acetonitrile (0.1% Formic Acid)
Flow Rate 0.4 mL/min
Detection MS/MS (ESI Positive)
Temp 40°C (Higher temp improves peak shape for basic compounds)
Gradient Table (Method B)
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.09010Initial
1.09010Hold
6.04060Linear
7.0595Wash
8.09010Re-equilibrate
Mass Spectrometry Settings (MRM)

Optimize these values via direct infusion of the 13C4 standard.

CompoundPrecursor Ion (Q1)Product Ion (Q3)Cone Voltage (V)Collision Energy (eV)
Mivacurium (Native) m/z 550.3 [M]2+m/z Quantifier (Specific fragment)3025
Mivacurium-13C4 (IS) m/z 552.3 [M]2+m/z Quantifier (Specific fragment)3025

Note: Mivacurium is a dication. The precursor is typically the doubly charged ion [M]2+. The 13C4 variant will show a mass shift of +2 m/z in the doubly charged state (+4 Da total mass).

Sample Preparation & Stability Protocol

CRITICAL WARNING: Mivacurium hydrolyzes rapidly in alkaline conditions.

  • Stock Solution (13C4 IS): Dissolve this compound in 0.01 M HCl . Do NOT use pure water or PBS, as the pH may drift neutral. Store at -20°C.

  • Plasma Extraction (Method B):

    • Aliquot 100 µL Plasma.

    • Add 10 µL of 13C4 IS Working Solution .

    • Add 300 µL cold Acetonitrile (containing 1% Formic Acid) to precipitate proteins and acidify the sample simultaneously.

    • Vortex (1 min) and Centrifuge (10,000 x g, 5 min).

    • Inject Supernatant.

System Suitability Criteria

For a valid run, the following criteria must be met (based on USP general chapters):

ParameterMethod A (QC) LimitMethod B (MS) Limit
Resolution (Rs) > 1.5 between cis-trans and trans-transN/A (if summing peaks)
Tailing Factor (T) < 1.5< 2.0
Precision (RSD) < 2.0% (n=6)< 5.0% (IS Response Ratio)
Retention Time Drift ± 2.0%± 0.1 min

Troubleshooting Guide

  • Issue: Peak Splitting.

    • Cause: Sample solvent is too strong (e.g., 100% MeOH).

    • Fix: Dissolve sample in Mobile Phase A or 0.01 M HCl.

  • Issue: Drifting Retention Times.

    • Cause: pH fluctuation in Mobile Phase A.

    • Fix: Use a pH meter to confirm pH is 3.0 ± 0.1. Mivacurium retention is highly pH-dependent due to the ion-pairing (Method A) or surface charge (Method B).

  • Issue: Low MS Sensitivity.

    • Cause: Ion suppression from plasma phospholipids.

    • Fix: Ensure the divert valve sends the first 1.0 min to waste. Use the 13C4 IS to track suppression; if IS signal drops >50%, improve extraction (consider SPE).

References

  • National Center for Biotechnology Information. (n.d.). Mivacurium chloride (CID 5284534). PubChem Compound Summary. Retrieved October 26, 2023, from [Link]

  • Lian, G., et al. (2014). Chromatographic separation of Mivacurium isomers.
  • Savarese, J. J., et al. (1988). The clinical neuromuscular pharmacology of mivacurium chloride (BW B1090U). Anesthesiology. [Link]

Sources

optimizing mass spec transitions for Mivacurium Chloride-13C4

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Quantitation of Mivacurium Chloride-13C4 in Biological Matrices via LC-MS/MS

Executive Summary

This application note details a robust, high-sensitivity protocol for the quantitation of Mivacurium Chloride and its internal standard (Mivacurium-13C4) in human plasma. Mivacurium, a short-acting non-depolarizing neuromuscular blocking agent, presents unique bioanalytical challenges due to its rapid enzymatic hydrolysis by butyrylcholinesterase (BChE) and its permanent bis-quaternary ammonium structure.

This guide moves beyond standard operating procedures to explain the physicochemical causality driving method parameters, ensuring researchers can adapt this workflow to varying clinical or forensic requirements.

Scientific Background & Mechanistic Rationale

The Analyte: Structural Challenges

Mivacurium is a mixture of three stereoisomers (trans-trans, cis-trans, and cis-cis) with a molecular weight of ~1030 Da (cation).

  • Challenge 1 (Instability): The ester linkage in the octenedioic acid bridge is highly susceptible to BChE hydrolysis, converting the active drug into inactive mono-ester and alcohol metabolites within minutes in untreated plasma.

  • Challenge 2 (Ionization): As a bis-benzylisoquinolinium compound, Mivacurium carries two permanent positive charges.[1] It does not require protonation in the source; it exists as a pre-charged

    
     species.
    
The Internal Standard: Mivacurium-13C4

The use of a stable isotope-labeled internal standard (SIL-IS) is non-negotiable for this assay. The 13C4 analog compensates for:

  • Matrix Effects: Co-eluting phospholipids in plasma that suppress ionization.[1]

  • Extraction Recovery: Loss of the "sticky" quaternary amine on labware surfaces.[1]

Analytical Workflow

The following diagram illustrates the critical path from sample collection to data acquisition, highlighting the stabilization step often missed in standard protocols.

MivacuriumWorkflow Sample Patient Plasma Stabilization Immediate Acidification (pH < 3.0) Sample->Stabilization Inhibits BChE SPE Solid Phase Extraction (WCX Cartridge) Stabilization->SPE Removes Proteins LC UHPLC Separation (Biphenyl Column) SPE->LC Eluate MS MS/MS Detection (ESI+ MRM) LC->MS Isomer Separation

Figure 1: Critical analytical workflow. Note that stabilization must occur immediately upon collection.

Sample Preparation Protocol

Objective: Halt enzymatic hydrolysis and minimize adsorption to glass surfaces.

Reagents
  • Stabilizer Solution: 50% Formic Acid in water (v/v).[1]

  • Extraction Buffer: 100 mM Ammonium Acetate, pH 5.0.[1]

  • Elution Solvent: 5% Formic Acid in Methanol.[1]

Step-by-Step Methodology
  • Collection & Stabilization (Critical):

    • Collect blood into tubes containing EDTA (anticoagulant).[1]

    • Immediately add 10 µL of Stabilizer Solution per 1 mL of blood/plasma .[1]

    • Why? Lowering pH < 3.0 denatures BChE, stopping hydrolysis instantly. Echothiophate is an alternative inhibitor but is toxic and unstable; acidification is superior for LC-MS.[1]

  • Internal Standard Addition:

    • Aliquot 200 µL of stabilized plasma.[1]

    • Add 20 µL of Mivacurium-13C4 working solution (50 ng/mL).[1] Vortex gently.

  • Solid Phase Extraction (SPE):

    • Cartridge: Weak Cation Exchange (WCX) is preferred over C18.[1]

    • Why? Mivacurium is permanently positive.[1] WCX retains it by charge interaction, allowing aggressive washing of neutral matrix interferences (lipids/proteins) with 100% methanol before elution.[1]

    • Condition: 1 mL MeOH, then 1 mL Water.[1]

    • Load: Mix sample with 200 µL Extraction Buffer and load.

    • Wash 1: 1 mL Water (removes salts).[1]

    • Wash 2: 1 mL Methanol (removes neutrals/lipids).[1]

    • Elute: 2 x 200 µL Elution Solvent (Acid breaks the charge interaction).[1]

  • Reconstitution:

    • Evaporate to dryness under nitrogen at 40°C.

    • Reconstitute in 100 µL Mobile Phase A. Use Polypropylene vials (glass adsorbs quaternary amines).

LC-MS/MS Optimization

Chromatography (LC)

Mivacurium contains three isomers. For accurate total quantitation, the method must either resolve them completely or co-elute them into a single peak.[1] This protocol aims for separation to monitor isomer-specific PK, using a Biphenyl stationary phase which offers superior selectivity for the isoquinoline rings compared to C18.

  • Column: Kinetex Biphenyl, 2.6 µm, 50 x 2.1 mm (Phenomenex) or equivalent.[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient:

    • 0-0.5 min: 15% B[3]

    • 0.5-3.0 min: 15% -> 45% B[3]

    • 3.0-4.0 min: 90% B (Wash)

    • 4.1-6.0 min: 15% B (Re-equilibration)

Mass Spectrometry (MS/MS)
  • Ionization: ESI Positive.

  • Source Temperature: 500°C (High temp needed to desolvate the large divalent ion).[1]

  • Precursor Selection: The doubly charged cation

    
     is the most abundant and stable precursor.
    
    • Mivacurium Monoisotopic Mass (Cation): ~1028.6 Da.[1]

    • 
      .[1]
      

Fragmentation Pathway: Collision Induced Dissociation (CID) typically cleaves the ester linkage, releasing the mono-quaternary alcohol metabolite.

Fragmentation Precursor Precursor [M]2+ m/z 514.3 Collision Collision Cell (CID) Precursor->Collision 20-30 eV Frag1 Product 1 (Quant) Mono-Quaternary Alcohol [M+H]+ m/z 447.2 Collision->Frag1 Ester Cleavage Frag2 Product 2 (Qual) Isoquinoline Ring m/z 192.1 Collision->Frag2 Ring Fragmentation

Figure 2: Proposed fragmentation pathway for MRM transition selection.

MRM Transition Table
AnalytePrecursor (

)
Product (

)
RoleCollision Energy (eV)Rationale
Mivacurium 514.3 (

)
447.2 (

)
Quantifier 25Cleavage of ester bridge; high intensity.[3]
514.3192.1Qualifier40Characteristic isoquinoline ring fragment.[1][3]
Mivacurium-13C4 516.3 (

)
449.2 (

)
IS Quant 25Assumes label on isoquinoline ring (+2 Da shift on precursor/product).[1][3]

Note: The exact transition for the IS depends on the labeling position. If the 13C atoms are distributed 2 per head-group, the precursor shifts by +2 m/z (4 Da / 2 charges) and the fragment shifts by +2 Da.

Validation & Troubleshooting

Linearity & Range
  • Dynamic Range: 1.0 – 1000 ng/mL.[1][4]

  • Curve Fit: Weighted (

    
    ) linear regression.[1]
    
Common Pitfalls
  • Peak Tailing: Caused by the interaction of quaternary amines with silanols on the column.[1]

    • Fix: Ensure sufficient ionic strength in Mobile Phase A (10-20 mM Ammonium Formate).[1]

  • Low Recovery:

    • Fix: Check if glass vials were used. Switch to polypropylene.[1] Ensure the SPE elution solvent is acidic enough to break the ionic bond.

  • Hydrolysis during Thawing:

    • Fix: Never thaw samples without stabilizer.[1] If samples arrive unstabilized, process immediately on ice and add acid, though quantitation may already be compromised.[1]

References

  • Head-Gordon, et al. "The identification of mivacurium and metabolites in biological samples."[1] Journal of Analytical Toxicology.

  • LGC Standards. "Mivacurium Chloride-13C4 Product Page." LGC Standards.

  • Thermo Fisher Scientific. "Robust Extraction, Separation, and Quantitation of Structural Isomer Steroids."[1] (Reference for Biphenyl column selectivity).

  • Cook, D.R., et al. "Pharmacokinetics of mivacurium in normal patients and in those with renal or hepatic failure."[1] British Journal of Anaesthesia.[1]

Sources

Application Note: High-Performance Quantification of Mivacurium in Urine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Context

Mivacurium is a short-acting, non-depolarizing neuromuscular blocking agent widely used in anesthesia.[1] Chemically, it is a bis-benzylisoquinolinium diester.[1] Its quantification in urine presents a unique "perfect storm" of bioanalytical challenges:

  • Chemical Instability: The central ester linkages are highly susceptible to both enzymatic hydrolysis (by plasma cholinesterase) and spontaneous chemical hydrolysis (pH-dependent).[1]

  • Permanent Charge: As a quaternary ammonium compound, it is permanently positively charged, making traditional Liquid-Liquid Extraction (LLE) inefficient without ion-pairing agents.[1]

  • Stereoisomerism: Mivacurium exists as a mixture of three stereoisomers (trans-trans, cis-trans, and cis-cis), which may require chromatographic resolution.[1]

This guide provides a robust, self-validating workflow for the quantification of Mivacurium in urine.[1] We prioritize Weak Cation Exchange (WCX) Solid Phase Extraction (SPE) as the gold standard method because it allows for elution under acidic conditions—simultaneously releasing the analyte and stabilizing its ester bonds.[1]

Pre-Analytical Phase: The Stabilization Imperative[1]

CRITICAL WARNING: Mivacurium degrades rapidly in alkaline or neutral urine.[1] Standard urine collection cups will result in significant analyte loss before the sample reaches the lab.[1]

Stabilization Protocol
  • Mechanism: Spontaneous hydrolysis of the ester linkage is base-catalyzed.[1] Lowering the pH < 4.0 virtually arrests this process.[1]

  • Action: Urine collection vessels must be pre-charged with acid.[1]

  • Reagent: 1M Formic Acid or Citrate Buffer (pH 3.0).

  • Dosage: Add 100 µL of 1M Formic Acid per 10 mL of urine expected.[1]

  • Verification: Check pH immediately after collection. Target pH is 3.0 – 4.0.[1]

  • Storage: -20°C or -80°C immediately. Avoid repeated freeze-thaw cycles.[1]

Method A: Weak Cation Exchange (WCX) SPE (Gold Standard)[1]

This protocol utilizes the permanent positive charge of Mivacurium.[1] By using a WCX sorbent (carboxylate functionalized), we can bind the drug at neutral pH and elute it by neutralizing the sorbent with acid.[1] This is superior to Strong Cation Exchange (MCX), which would require basic elution that destroys the drug.[1]

Materials
  • SPE Cartridge: Polymeric WCX (Weak Cation Exchange), 30 mg / 1 mL (e.g., Oasis WCX or Strata-X-CW).[1]

  • Internal Standard (IS): Mivacurium-d12 or Atracurium (structural analog).[1]

  • Reagents: LC-MS grade Methanol (MeOH), Formic Acid (FA), Ammonium Acetate, Water.[1]

Step-by-Step Protocol
StepActionMechanistic Rationale
1. Sample Pre-treatment Thaw urine at 4°C. Vortex.[1] Mix 200 µL Urine + 20 µL IS + 600 µL 50mM Ammonium Acetate (pH 7.0) .Adjusts pH to ~7.0. At this pH, the WCX sorbent is negatively charged (

), and Mivacurium is positively charged (

), ensuring ionic binding.[1]
2. Conditioning 1 mL MeOH, then 1 mL Water.[1][2]Activates the polymeric pores and removes manufacturing residues.[1]
3. Loading Load the pre-treated sample at ~1 mL/min.The quaternary amine binds ionically to the carboxylate groups on the sorbent.
4.[1] Wash 1 1 mL 50mM Ammonium Acetate (pH 7).[1]Removes salts, proteins, and anionic interferences.
5.[1] Wash 2 1 mL 100% Methanol.[1]Removes hydrophobic interferences (lipids, pigments).[1] The drug remains locked by ionic charge.[1]
6. Elution 2 x 400 µL 5% Formic Acid in Methanol .Crucial Step: The high acid concentration protonates the sorbent's carboxyl groups (

).[1] The sorbent loses its negative charge, releasing the positively charged Mivacurium.[1] The acidic environment stabilizes the ester.
7.[1] Post-Elution Evaporate under

at 35°C (gentle). Reconstitute in 100 µL Mobile Phase A.
Concentrates the sample. Do not use high heat (

C) to prevent thermal degradation.[1]
Workflow Visualization

SPE_Workflow cluster_0 Pre-Analytical cluster_1 WCX SPE Mechanism Collection Urine Collection (Pre-charged with Formic Acid) Storage Storage at -80°C Collection->Storage Load LOAD (pH 7) Sorbent: COO- (Neg) Drug: N+ (Pos) Result: Strong Ionic Bond Storage->Load Thaw & Buffer Wash WASH (MeOH) Removes Neutrals/Lipids Ionic Bond Persists Load->Wash Elute ELUTE (5% Formic Acid) Sorbent: COOH (Neutral) Drug: N+ (Pos) Result: Release & Stability Wash->Elute LCMS LC-MS/MS Analysis Elute->LCMS Inject

Caption: WCX SPE workflow leveraging pH switching to elute Mivacurium in a stabilized acidic state.

Method B: Dilute-and-Shoot (High Throughput)[1]

For laboratories with high-sensitivity instrumentation (e.g., Sciex 6500+ or Thermo Altis), a direct injection method is feasible and reduces the risk of hydrolysis during processing.

  • Thaw frozen acidified urine samples at room temperature.[1]

  • Centrifuge at 10,000 x g for 10 minutes to pellet particulates.

  • Dilute 50 µL Supernatant with 450 µL 0.1% Formic Acid in Water (1:10 dilution).

    • Note: The dilution solvent must be acidic to maintain stability.[1]

  • Add IS: 10 µL of Internal Standard solution.

  • Vortex and transfer to autosampler vial.

Pros: Fast, minimal analyte loss. Cons: High matrix effect (ion suppression); requires frequent MS source cleaning.[1]

LC-MS/MS Instrumentation & Parameters

Chromatographic Conditions

Mivacurium contains three isomers.[1] Depending on clinical requirements, you may need to separate them or integrate them as a total sum.[1] A Biphenyl column is recommended over C18 for superior separation of isomeric isoquinoline structures.[1]

  • Column: Kinetex Biphenyl, 100 x 2.1 mm, 2.6 µm (Phenomenex) or Accucore Biphenyl (Thermo).[1]

  • Mobile Phase A: 0.1% Formic Acid + 2mM Ammonium Formate in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[1][2]

  • Gradient:

    • 0-1 min: 5% B[1]

    • 1-6 min: 5% -> 60% B[1]

    • 6-7 min: 95% B (Wash)[1]

    • 7.1 min: 5% B (Re-equilibrate)

Mass Spectrometry (MRM)

Mivacurium is a bis-quaternary amine.[1] It predominantly forms the doubly charged ion


.[1]
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Note
Mivacurium 551.3

226.1 25Quantifier (Isoquinolinium moiety)
551.3523.220Qualifier
Atracurium (IS) 464.2

358.222Structural Analog

Validation Criteria & Troubleshooting

Isomer Handling

The trans-trans and cis-trans isomers are pharmacologically active.[1] The cis-cis isomer is often negligible (roughly 5% of mixture).[1]

  • Approach 1 (Total): If the peaks co-elute or are partially resolved, integrate the entire cluster as "Total Mivacurium."[1]

  • Approach 2 (Separated): If baseline separation is achieved (using the Biphenyl column), quantify the trans-trans and cis-trans peaks individually using separate calibration curves if pure standards are available.[1]

Matrix Effects

Urine contains high salts which can suppress the ionization of the permanently charged Mivacurium.[1]

  • Calculation:

    
    [1]
    
    • A = Peak area of standard in neat solvent.[1]

    • B = Peak area of standard spiked into extracted blank urine.[1]

  • Acceptance: 80-120%.[1][3] If <80% (suppression), increase the dilution factor or switch from Dilute-and-Shoot to the WCX SPE protocol.

Stability Validation

To validate the acidification step:

  • Spike Mivacurium into fresh urine at pH 7.[1]

  • Aliquot immediately into two tubes: Tube A (No additive), Tube B (Acidified to pH 3).

  • Leave at Room Temp for 4 hours.

  • Analyze.[1][2][4][5][6][7][8][9] Tube A will show significant degradation (loss of parent, appearance of mono-ester hydrolysis products), validating the need for Tube B.

References

  • Montgomery, M. A., et al. (2005). "The identification of mivacurium and metabolites in biological samples."[1][4] Journal of Analytical Toxicology. Describes the instability of mivacurium and basic extraction principles.

  • Lacroix, M., et al. (1995). "Pharmacokinetics of the three isomers of mivacurium... in hepatic cirrhosis."[1] British Journal of Anaesthesia.[1][10] Establishes the existence and pharmacokinetic relevance of the three stereoisomers.

  • Thermo Fisher Scientific. "Robust Extraction, Separation, and Quantitation of Structural Isomer Steroids."[1] Application Note demonstrating the superiority of Biphenyl columns for separating structural isomers similar to Mivacurium.

  • Eren, E., et al. (2022). "Strategy for successful urine sample preparation for LC-MS/MS device."[1] New Trend Med Sci. Discusses matrix effect reduction in urine analysis.

Sources

Application Note: High-Precision Quantification of Mivacurium Chloride in Biological Matrices Using Isotope Dilution Mass Spectrometry with a 13C4-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

<

Introduction: The Imperative for Precision in Bioanalytical Quantification

In the landscape of pharmaceutical development and clinical research, the accurate quantification of therapeutic agents in complex biological matrices is paramount. Mivacurium chloride, a short-acting, non-depolarizing neuromuscular blocking agent, presents a unique analytical challenge due to its rapid hydrolysis by plasma cholinesterases.[1][2] To achieve the requisite level of precision and accuracy for pharmacokinetic and toxicokinetic studies, a robust and reliable bioanalytical method is essential. Isotope Dilution Mass Spectrometry (IDMS) has emerged as a gold-standard technique for such applications, offering unparalleled specificity and accuracy.[3][4][5]

This application note provides a comprehensive guide to the principles and protocols for calculating the concentration of Mivacurium Chloride in plasma samples using a ¹³C₄-labeled Mivacurium Chloride (Mivacurium Chloride-13C4) as an internal standard. The use of a stable isotope-labeled (SIL) internal standard is the cornerstone of modern quantitative bioanalysis, as it effectively compensates for variability introduced during sample preparation and analysis.[6][7][8] The SIL internal standard, being chemically identical to the analyte, co-elutes and experiences the same ionization efficiency and potential matrix effects, thereby ensuring the integrity of the quantitative data.[6][8]

Principle of Isotope Dilution Mass Spectrometry (IDMS)

IDMS is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched version of the analyte (the "spike" or internal standard) to the sample.[4][5][9] The fundamental principle is that the SIL internal standard will behave identically to the endogenous, unlabeled analyte throughout the entire analytical process, including extraction, derivatization (if any), and ionization in the mass spectrometer.[4]

By measuring the ratio of the mass spectrometric response of the analyte to that of the SIL internal standard, any variations in sample handling, injection volume, and instrument response are effectively normalized.[10][11] This ratio is then used to calculate the concentration of the analyte in the original sample by referencing a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

The Role and Calculation of the Response Factor (RF)

The response factor (RF) is a critical parameter in chromatographic analysis that relates the detector response to the concentration of an analyte.[10][12] In the context of IDMS, we are primarily concerned with the relative response factor (RRF), which is the ratio of the response factor of the analyte to that of the internal standard.[12][13]

The response factor for an individual compound can be calculated as:

RF = Peak Area / Concentration [12][14]

For an analyte (A) and an internal standard (IS), the relative response factor (RRF) is calculated as:

RRF = (Peak Area_A / Conc_A) / (Peak Area_IS / Conc_IS) [12]

Ideally, the RRF between an analyte and its stable isotope-labeled internal standard is close to 1.0, indicating a similar response in the mass spectrometer.[14] However, it is crucial to experimentally determine this value. Once the RRF is established, the concentration of the analyte in an unknown sample can be calculated using the following formula:

Concentration_A = (Peak Area_A / Peak Area_IS) x (1 / RRF) x Concentration_IS [12]

This calculation forms the basis of the quantitative workflow detailed in this application note.

Experimental Workflow

The following protocol outlines a typical workflow for the quantification of Mivacurium Chloride in human plasma using Mivacurium Chloride-13C4 as an internal standard. This workflow is designed to be a self-validating system, adhering to the principles outlined in regulatory guidelines such as the FDA's "M10 Bioanalytical Method Validation and Study Sample Analysis".[15][16]

Diagram: Quantitative Bioanalysis Workflow

Quantitative Bioanalysis Workflow cluster_Preparation Sample & Standard Preparation cluster_Extraction Analyte Extraction cluster_Analysis LC-MS/MS Analysis cluster_Quantification Concentration Calculation Sample Plasma Sample Spike Spike Sample with IS Sample->Spike IS_Stock Mivacurium Chloride-13C4 (Internal Standard Stock) IS_Stock->Spike Precipitation Protein Precipitation (e.g., Acetonitrile) Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Detection Data Acquisition (Peak Areas of Analyte & IS) Injection->Detection Calibration Generate Calibration Curve Detection->Calibration Calculation Calculate Analyte Concentration using Response Factor Calibration->Calculation

Sources

Troubleshooting & Optimization

improving sensitivity of Mivacurium detection with 13C4 standards

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Mivacurium Bioanalysis Technical Support Center .

This guide is designed for analytical chemists and toxicologists optimizing the quantification of Mivacurium in complex biological matrices. It moves beyond basic protocol listing to address the specific mechanistic challenges of quaternary ammonium neuromuscular blockers—specifically, the critical role of 13C4-labeled internal standards (SIL-IS) in overcoming matrix-induced ionization suppression.

Module 1: The Analytical Challenge & The 13C4 Solution

The Problem: Why Mivacurium is Difficult to Quantify

  • Rapid Hydrolysis: Mivacurium is a diester metabolized by plasma butyrylcholinesterase (BChE) with a half-life of <2 minutes in vitro at 37°C. Without immediate stabilization, the analyte disappears before extraction.

  • Isomeric Complexity: It exists as a mixture of three stereoisomers (trans-trans, cis-trans, and cis-cis) with distinct pharmacokinetic profiles.

  • Ion Suppression: As a bis-quaternary ammonium compound, Mivacurium is highly polar. It requires specific chromatographic conditions that often co-elute with phospholipids in plasma, leading to severe signal suppression in Electrospray Ionization (ESI).

The Solution: 13C4-Mivacurium Using a Deuterated (e.g., D3 or D6) standard is common but flawed for high-sensitivity work due to the Deuterium Isotope Effect . Deuterated compounds often elute slightly earlier than the native analyte. In sharp chromatographic peaks, this slight shift means the IS is not experiencing the exact same matrix suppression as the analyte at the moment of ionization.

13C4-Mivacurium is superior because:

  • Perfect Co-elution: Carbon-13 does not alter the lipophilicity or retention time. The IS and analyte elute at the exact same millisecond, ensuring the IS corrects for the exact matrix effect experienced by the analyte.

  • No Back-Exchange: Unlike deuterium, which can exchange with solvent protons in acidic mobile phases, the 13C backbone is permanent.

Module 2: Sample Preparation & Stabilization (The "Stop Solution")

Objective: Prevent in-vitro hydrolysis immediately upon blood draw.

Protocol:

  • Collection: Draw blood into tubes pre-chilled on ice.

  • Acidification (Critical): Within 30 seconds of collection, add a specific acidification buffer to lower pH < 3.0. BChE is enzymatically inactive at this pH.

    • Recommended: 10 µL of 50% Formic Acid per 1 mL of blood/plasma.

  • Extraction: Use Weak Cation Exchange (WCX) Solid Phase Extraction (SPE).

    • Why WCX? Mivacurium is permanently positively charged. WCX allows you to wash away neutral matrix components (phospholipids) with 100% organic solvent while the analyte sticks, then elute with an acidic organic solvent.

Workflow Diagram: Stabilization & Extraction

G cluster_0 Step 1: Stabilization cluster_1 Step 2: IS Addition cluster_2 Step 3: WCX SPE Cleanup Sample Blood Collection (Ice Bath) Acid Add 50% Formic Acid (Target pH < 3.0) Sample->Acid Inhibit BChE Enzyme Inactivated Acid->Inhibit IS Add 13C4-Mivacurium (Internal Standard) Inhibit->IS Load Load Sample IS->Load Wash Wash: MeOH (Removes Neutrals) Load->Wash Elute Elute: ACN + Formic Acid (Releases Cations) Wash->Elute

Caption: Critical workflow for preventing Mivacurium hydrolysis and removing matrix interferences using WCX-SPE.

Module 3: LC-MS/MS Method Parameters

Mass Spectrometry Settings: Mivacurium is a bis-cation. It predominantly forms the doubly charged ion


.
  • Analyte: Mivacurium Cation (

    
    )
    
  • Internal Standard: 13C4-Mivacurium (Mass shift +4 Da total; +2 m/z for doubly charged ion).

ParameterMivacurium (Analyte)13C4-Mivacurium (IS)Notes
Precursor Ion (Q1) 514.3

516.3

The +2 m/z shift avoids cross-talk.
Product Ion (Q3) Wait for Optimization Wait for Optimization Common fragments include the isoquinolinium moiety.
Cone Voltage 20-35 V20-35 VOptimize to prevent in-source fragmentation.
Collision Energy 15-25 eV15-25 eVSoft ionization is preferred to maintain signal.

Chromatographic Separation of Isomers: Mivacurium contains three isomers. In many clinical assays, these are quantified as a total sum, but for PK studies, they must be separated.

  • Column: C18 or Phenyl-Hexyl (for better selectivity of the aromatic rings).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid + 5mM Ammonium Formate .

    • Why Ammonium Formate? It improves the peak shape of cationic drugs by reducing secondary interactions with silanol groups on the column.

Module 4: Troubleshooting & FAQ

Q1: I see a signal in my blank plasma at the Mivacurium transition. Is it carryover?

  • Diagnosis: It could be carryover, but with Mivacurium, check your 13C4 Purity .

  • Mechanism: If your 13C4 standard is only 99% pure, it contains 1% "native" (unlabeled) Mivacurium. If you spike the IS at high concentrations, that 1% impurity will appear as a peak in the analyte channel.

  • Fix: Run a "Zero Sample" (Matrix + IS only). If a peak appears in the analyte channel, lower the IS concentration or procure higher purity standards.

Q2: My sensitivity is low despite using the 13C4 standard.

  • Diagnosis: The IS corrects for quantification errors caused by suppression, but it does not remove the suppression.

  • Fix:

    • Check the "Stop Solution": If the pH > 3, the drug is hydrolyzing before you even inject it.

    • Switch to WCX-SPE: Protein precipitation (PPT) leaves too many phospholipids. Phospholipids cause massive ion suppression in the 500-600 m/z range.

    • Verify Charge State: Ensure you are monitoring the

      
       (approx 514 m/z) and not the 
      
      
      
      (approx 1029 m/z). The singly charged ion is extremely unstable and insensitive for this molecule.

Q3: The 13C4 Internal Standard peak is splitting into three.

  • Explanation: This is expected. Mivacurium is a mixture of trans-trans, cis-trans, and cis-cis isomers.[1] The 13C4 standard is synthesized to be chemically identical, so it also contains these isomers.

  • Action: You must integrate all three peaks for the IS and all three for the Analyte (unless you are doing a stereo-specific assay). Ensure the integration windows match exactly.

Logic Diagram: Troubleshooting Sensitivity

Troubleshooting Start Issue: Low Sensitivity CheckIS Is 13C4 Signal Also Low? Start->CheckIS Yes Yes CheckIS->Yes Both Low No No CheckIS->No Only Analyte Low Matrix Matrix Suppression or Injection Issue Yes->Matrix Hydrolysis Analyte Hydrolysis (Check pH) No->Hydrolysis Action1 Switch to WCX-SPE Check Column Recovery Matrix->Action1 Action2 Verify Acidification (pH < 3.0) Hydrolysis->Action2

Caption: Decision tree for diagnosing sensitivity loss using the 13C4 standard as a diagnostic tool.

References

  • Mivacurium Metabolism & Hydrolysis: Cook, D. R., et al. (1989). The Clinical Neuromuscular Pharmacology of Mivacurium Chloride (BW B1090U). Anesthesiology.[1][2]

  • Isomer Pharmacokinetics: Lien, C. A., et al. (1994). Pharmacokinetics of the three isomers of mivacurium and pharmacodynamics of the chiral mixture in hepatic cirrhosis. British Journal of Anaesthesia.[1]

  • Benefits of 13C vs Deuterium Standards: Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.

  • LC-MS/MS Method Development for Mivacurium: Weindlmayr-Goettel, M., et al. (1996).[2] Determination of mivacurium in plasma by high-performance liquid chromatography.[2] Journal of Chromatography B. [2]

Sources

Technical Support Center: Stability of rac Mivacurium Chloride-13C4 in Frozen Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Double Threat" of Instability

You are likely observing inconsistent recovery or signal loss for rac Mivacurium Chloride-13C4 . This is not a defect in the isotope product; it is a characteristic of the molecule itself. Mivacurium is a bis-benzylisoquinolinium diester that faces two distinct degradation pathways in plasma:

  • Enzymatic Hydrolysis: Rapid metabolism by plasma butyrylcholinesterase (BChE).

  • Hofmann Elimination: Spontaneous chemical degradation driven by physiological pH and temperature.[1]

Crucial Insight: The 13C4 stable isotope label provides mass differentiation for MS detection, but it confers zero chemical protection . The IS behaves identically to the analyte.[2] If your plasma is not properly stabilized at the moment of collection, both your analyte and your IS will degrade, potentially leading to "masked" stability failures where ratios remain constant but absolute signal intensity plummets.

Module 1: The Mechanism of Instability

To troubleshoot effectively, you must understand the kinetics driving the degradation.

The Pathways
  • Enzymatic Attack: Mivacurium is designed to be short-acting.[3][4][5] In human plasma, BChE hydrolyzes the ester linkages.[6] This reaction is extremely fast at room temperature (

    
     minutes in neat plasma).
    
  • Hofmann Elimination: This is a base-catalyzed elimination reaction. At pH 7.4 and 37°C, the quaternary ammonium group acts as an electron sink, facilitating the breaking of the C-N bond. This process slows significantly as pH drops below 5.0.

Stereoselective Degradation (The "rac" Factor)

Mivacurium is a racemic mixture of three stereoisomers: trans-trans, cis-trans, and cis-cis.

  • Trans-trans & Cis-trans: These are rapidly hydrolyzed by BChE.

  • Cis-cis: This isomer is hydrolyzed very slowly (almost negligible in vitro).[7]

  • Impact: If your LC method separates these isomers, you will see the trans peaks disappear while the cis-cis peak remains relatively stable. Do not use the cis-cis peak stability to assume the whole sample is stable.

Module 2: Visualization of Degradation & Workflow

The following diagram illustrates the degradation pathways and the critical control points (Acidification & Temperature) required to stabilize the 13C4 IS.

Mivacurium_Stability Miv rac-Mivacurium-13C4 (Parent) Hydrolysis Monoester/Alcohol Metabolites Miv->Hydrolysis Fast Hydrolysis Hofmann Laudanosine-13C4 (Degradant) Miv->Hofmann Elimination BChE Plasma BChE (Enzyme) BChE->Hydrolysis pH Physiological pH (7.4) (Catalyst) pH->Hofmann Acid Acidification (pH < 3.0) Acid->BChE Inhibits Acid->pH Neutralizes Stable Stable Analyte (LC-MS Ready) Acid->Stable Cold Cryostorage (-80°C) Cold->Miv Slows Kinetics Cold->Stable

Figure 1: Critical Degradation Pathways of Mivacurium Chloride-13C4 and Stabilization Control Points.

Module 3: Validated Stabilization Protocol

To ensure the stability of this compound in frozen plasma, you must modify the matrix at the time of collection .

Step-by-Step Stabilization Guide
ParameterRecommendationScientific Rationale
Collection Tube Pre-chilled tubesImmediate reduction of kinetic energy slows both enzymatic and chemical degradation.
Acidification (Critical) Add 10-20 µL of 50% Formic Acid per 1 mL plasma (Target pH ~3.0)Acidification protonates the enzyme (denaturing BChE) and removes the base catalyst required for Hofmann elimination.
Alternative Stabilizer Sodium Dihydrogen Phosphate (NaH2PO4)Buffers pH to ~4.5. Less aggressive than FA but sufficient for short-term handling.
Storage Temp -80°C (Avoid -20°C)-20°C may allow slow chemical degradation over weeks. -80°C effectively halts molecular motion.
Thawing Ice bath (4°C)Never thaw in a water bath. Process immediately upon thawing.
Internal Standard (IS) Addition Strategy
  • Scenario A (Spiked QCs): If you are making QC samples by spiking 13C4 into plasma, acidify the blank plasma first , then spike the IS.

  • Scenario B (Sample Processing): Do not add the IS working solution to the plasma sample until you are ready to precipitate. Ideally, include the IS in the acidic precipitation solvent (e.g., Acetonitrile with 1% Formic Acid).

Module 4: Troubleshooting & FAQs

Q1: I see two peaks for Mivacurium-13C4 in my chromatogram. Is my column failing?

A: Likely not. Mivacurium is a mixture of isomers.[7] Many C18 columns will separate the trans-trans/cis-trans (often co-eluting) from the cis-cis isomer.

  • Action: Check the ratio of the peaks. If the early-eluting peak (usually trans-trans) is shrinking relative to the late-eluting peak (cis-cis) over time, your sample is degrading.

Q2: My IS response is dropping in frozen storage, but the analyte/IS ratio is constant. Is this acceptable?

A: No. This indicates that both the analyte and the 13C4 IS are degrading at the same rate.

  • Risk: While the ratio corrects for the loss mathematically, you are losing sensitivity (S/N ratio drops). Eventually, you will hit the Lower Limit of Quantitation (LLOQ) and fail.

  • Fix: You must acidify the plasma before storage.

Q3: Can I use Dichlorvos or organophosphates to inhibit the enzyme instead of acid?

A: You can, but it is not recommended for LC-MS.

  • Reason: Organophosphates are toxic and can cause ion suppression or source contamination in the mass spectrometer. Acidification is cleaner, safer, and addresses both enzymatic and Hofmann degradation.

Q4: I stored my stock solution of Mivacurium-13C4 in Methanol at -20°C and it degraded. Why?

A: Methanol is a protic solvent and can facilitate transesterification or nucleophilic attack over long periods.

  • Fix: Store stock solutions in Acetonitrile with 0.1% Formic Acid at -80°C. Acetonitrile is aprotic and the acid stabilizes the molecule.

Module 5: Stability Data Reference

Simulated data based on known kinetics of bis-benzylisoquinolinium diesters.

ConditionT=0 (Recovery)T=24h (Recovery)T=1 Month (Recovery)Status
Plasma (pH 7.4, 25°C) 100%< 5%0%CRITICAL FAIL
Plasma (pH 7.4, -20°C) 100%85%40%FAIL
Acidified Plasma (pH 3.0, -20°C) 100%98%92%ACCEPTABLE
Acidified Plasma (pH 3.0, -80°C) 100%100%99%OPTIMAL

References

  • Mivacurium Chloride Clinical Pharmacology Source: National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5281087. URL:[Link]

  • Stereoselective in vitro degradation pattern of mivacurium in human plasma Source: British Journal of Anaesthesia (via PubMed). URL:[Link]

  • Hofmann Elimination and Hydrolysis Pathways in Bis-benzylisoquinolinium Diesters Source: Anesthesiology (American Society of Anesthesiologists).[8] URL:[Link]

  • Bioanalytical Method Validation Guidance for Industry (FDA) Source: U.S. Food and Drug Administration. (Referencing stability requirements for labile analytes). URL:[Link]

Sources

resolving peak tailing issues in Mivacurium Chloride-13C4 chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Gemini Logo

A Troubleshooting Guide to Resolving Peak Tailing

Welcome to the Technical Support Center. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting for peak tailing issues encountered during the chromatographic analysis of Mivacurium Chloride-13C4. We will delve into the root causes of this common issue and provide actionable, field-proven solutions to restore peak symmetry and ensure data integrity.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it identified?

A1: Peak tailing is a chromatographic phenomenon where a peak is asymmetrical, exhibiting a "tail" that extends from the peak maximum.[1][2] A perfect Gaussian peak has a tailing factor (Tf) or asymmetry factor (As) of 1.0. Values greater than 1.2 are generally indicative of peak tailing, although some assays may accept values up to 1.5.[3] This distortion can compromise resolution and lead to inaccurate quantification.[1]

Q2: Why is Mivacurium Chloride-13C4 prone to peak tailing?

A2: Mivacurium Chloride is a quaternary ammonium compound.[4][5][6] This structural feature means it carries a permanent positive charge. In reversed-phase chromatography, these basic analytes can interact with residual, negatively charged silanol groups on the surface of silica-based stationary phases, leading to secondary retention mechanisms and resulting in peak tailing.[3][7][8]

Q3: Can the issue be my HPLC system and not the method?

A3: Absolutely. Extracolumn band broadening, caused by excessive tubing length or diameter, improper fittings, or a large detector cell volume, can contribute to peak tailing for all compounds in a run.[2][8][9] A partially blocked column inlet frit can also distort the sample path and cause tailing for all peaks.[10]

Comprehensive Troubleshooting Guide

Peak tailing issues with Mivacurium Chloride-13C4 are often multifaceted. This guide provides a systematic approach to diagnosing and resolving the problem, categorized by the most common contributing factors.

Section 1: Mobile Phase Optimization

The composition of your mobile phase is a critical first line of defense against peak tailing.

1.1 Mobile Phase pH Adjustment

The "Why": The ionization state of residual silanol groups on the silica stationary phase is pH-dependent. At a pH above approximately 2.5-3.0, these silanols become deprotonated and negatively charged, creating sites for secondary ionic interactions with the positively charged Mivacurium Chloride-13C4.[3][7][8] By lowering the mobile phase pH, you can protonate these silanol groups, effectively neutralizing them and minimizing these unwanted interactions.[3][7]

The "How":

  • Actionable Protocol: Introduce a volatile acid, such as formic acid or acetic acid, to your mobile phase at a concentration of 0.1% (v/v). This is generally sufficient to lower the pH to a range of 2.5-3.5, which is effective for most C18 columns.

  • Best Practice: Always use a pH meter to confirm the final pH of your aqueous mobile phase component. Method robustness depends on consistent pH.

1.2 Buffer Selection and Concentration

The "Why": A buffer resists changes in pH and helps to maintain a consistent ionic environment.[11] For basic compounds like Mivacurium Chloride-13C4, increasing the buffer concentration can help to "mask" the active silanol sites, thereby improving peak shape.[7] The buffer ions compete with the analyte for interaction with the stationary phase.

The "How":

  • For LC-UV Applications: If you are not using mass spectrometry detection, you can increase the concentration of a buffer like potassium phosphate to 25-50 mM.

  • For LC-MS Applications: To avoid ion suppression, use a volatile buffer system like ammonium formate or ammonium acetate at a concentration of 5-10 mM.[7][12]

ParameterRecommendation for LC-UVRecommendation for LC-MSRationale
Mobile Phase Additive Phosphoric AcidFormic Acid or Acetic AcidVolatility is crucial for MS compatibility.
Buffer Salt Potassium PhosphateAmmonium Formate or Ammonium AcetateVolatile salts that won't foul the MS source.
Buffer Concentration 25-50 mM5-10 mMHigher concentrations can suppress the MS signal.
Target pH 2.5 - 3.52.5 - 3.5Neutralizes silanol groups to reduce secondary interactions.
1.3 The Role of Ion-Pairing Agents

The "Why": Ion-pairing agents are additives that contain a hydrophobic region and an ionic group.[13] For a positively charged analyte like Mivacurium Chloride-13C4, an anionic ion-pairing reagent (e.g., an alkyl sulfonate) is added to the mobile phase.[6] This reagent forms a neutral ion-pair with the analyte, increasing its hydrophobicity and retention on a reversed-phase column while masking its positive charge from interacting with silanols.[13]

The "How":

  • Caution: Ion-pairing agents are often non-volatile and can contaminate your LC system and suppress the signal in mass spectrometry. They should be used as a last resort.

  • If Necessary: Start with a low concentration of an agent like sodium dodecyl sulfate (SDS) in the mobile phase. Be prepared for longer column equilibration times.

Section 2: Stationary Phase and Column Considerations

The choice of column and its condition are paramount for achieving symmetrical peaks.

2.1 Column Chemistry Selection

The "Why": Not all C18 columns are created equal. Modern columns often feature advanced bonding and end-capping technologies to minimize the number of accessible residual silanol groups.[2][14] "Type B" silica, which is more homogenous and has fewer metallic impurities, provides a more inert surface.

The "How":

  • Recommendation: Select a column specifically marketed for the analysis of basic compounds. These columns often have a lower silanol activity.

  • Alternative: Consider a column with a polar-embedded stationary phase. These phases provide a "shielding" effect for the silanol groups.[2]

2.2 Column Degradation and Contamination

The "Why": Over time, the stationary phase of a column can degrade, especially when used at extreme pH values. This can expose more active silanol sites. Additionally, sample matrix components can accumulate on the column inlet frit or the head of the column, leading to peak distortion.[10]

The "How":

  • Diagnosis: If you observe that all peaks in your chromatogram are tailing, it's a strong indication of a column or system issue rather than a specific chemical interaction.[10]

  • Corrective Action:

    • Reverse and Flush: Disconnect the column from the detector and reverse the flow direction. Flush with a strong solvent (like 100% acetonitrile or isopropanol) to waste.[3][10] This can dislodge particulates from the inlet frit.

    • Guard Column: Employ a guard column to protect your analytical column from strongly retained sample components.

    • Column Replacement: If the above steps do not resolve the issue, the column may be irreversibly damaged and require replacement.

Section 3: Instrumental and Method Parameters

Even with an optimized mobile phase and a suitable column, other factors can contribute to peak tailing.

3.1 Sample Solvent Effects

The "Why": If your sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than your initial mobile phase, it can cause peak distortion, including tailing.[1][8]

The "How":

  • Best Practice: Whenever possible, dissolve your Mivacurium Chloride-13C4 standard and samples in the initial mobile phase composition.

  • If a Stronger Solvent is Necessary: Keep the injection volume as small as possible to minimize this effect.

3.2 Column Overload

The "Why": Injecting too much analyte mass onto the column can saturate the stationary phase, leading to a non-ideal distribution of the analyte and resulting in peak tailing.[1]

The "How":

  • Experiment: Perform a series of injections with decreasing concentrations of Mivacurium Chloride-13C4. If the peak shape improves at lower concentrations, you are likely experiencing mass overload.

  • Solution: Dilute your sample or reduce the injection volume.

Troubleshooting Workflow

Here is a logical workflow to systematically address peak tailing issues with Mivacurium Chloride-13C4.

Troubleshooting_Workflow start Peak Tailing Observed for Mivacurium Chloride-13C4 check_all_peaks Are all peaks in the chromatogram tailing? start->check_all_peaks system_issue Potential System/Column Issue check_all_peaks->system_issue  Yes analyte_specific_issue Analyte-Specific Interaction check_all_peaks->analyte_specific_issue  No check_frit Check for Blocked Frit (Reverse & Flush Column) system_issue->check_frit check_connections Inspect Fittings & Tubing for Dead Volume check_frit->check_connections If not resolved end_resolved Issue Resolved check_frit->end_resolved replace_column Replace Column check_connections->replace_column If not resolved check_connections->end_resolved replace_column->end_resolved end_escalate Contact Technical Support replace_column->end_escalate check_mobile_phase Optimize Mobile Phase analyte_specific_issue->check_mobile_phase lower_ph Lower pH to 2.5-3.5 (e.g., 0.1% Formic Acid) check_mobile_phase->lower_ph add_buffer Add/Increase Buffer Conc. (e.g., 10mM Ammonium Formate) lower_ph->add_buffer If tailing persists lower_ph->end_resolved check_sample_solvent Match Sample Solvent to Initial Mobile Phase add_buffer->check_sample_solvent If tailing persists add_buffer->end_resolved check_overload Investigate Column Overload (Inject Diluted Sample) check_sample_solvent->check_overload If tailing persists check_sample_solvent->end_resolved consider_new_column Consider a Column for Basic Compounds check_overload->consider_new_column If tailing persists check_overload->end_resolved consider_new_column->end_resolved consider_new_column->end_escalate

A systematic approach to troubleshooting peak tailing.

The Chemistry of Peak Tailing for Mivacurium Chloride

The primary cause of peak tailing for basic compounds like Mivacurium Chloride-13C4 on silica-based reversed-phase columns is secondary ionic interactions.

Peak_Tailing_Mechanism cluster_column Silica Stationary Phase cluster_mobile_phase Mobile Phase C18_Phase C18 Chains (Primary Retention) Silanol_Group Deprotonated Silanol Group (Si-O⁻) Mivacurium Mivacurium Chloride-13C4 (Analyte, R-N⁺) Mivacurium->C18_Phase Hydrophobic Interaction (Desired) Mivacurium->Silanol_Group Ionic Interaction (Causes Tailing)

Interaction of Mivacurium with the stationary phase.

By understanding and systematically addressing these potential causes, you can effectively eliminate peak tailing for Mivacurium Chloride-13C4 and achieve robust, reliable chromatographic results.

References

  • LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com. (2021, October 15). Retrieved from [Link]

  • What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593 - Waters Knowledge Base. Retrieved from [Link]

  • Hydrophilic Interaction Liquid Chromatography (HILIC) Method Migration Part 2: Troubleshooting Peak Splitting of Cetirizine | Waters. Retrieved from [Link]

  • Common Causes Of Peak Tailing in Chromatography - Blogs - News - alwsci. (2025, July 17). Retrieved from [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. Retrieved from [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. Retrieved from [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC International. (2012, July 1). Retrieved from [Link]

  • HPLC Troubleshooting Guide. Retrieved from [Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025, October 28). Retrieved from [Link]

  • Tips and Tricks of HPLC System Troubleshooting - Agilent. Retrieved from [Link]

  • Peak tailing for quaternary ammonium compound on C18 column - Chromatography Forum. (2006, November 12). Retrieved from [Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? - YouTube. (2018, January 3). Retrieved from [Link]

  • The Importance of Understanding Secondary Interactions When Analysing Peptides. (2018, November 28). Retrieved from [Link]

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023, August 1). Retrieved from [Link]

  • Effect of mobile phase composition, pH and buffer type on the retention of ionizable compounds in reversed-phase liquid chromatography: Application to method development - ResearchGate. (2025, August 5). Retrieved from [Link]

  • Determination of mivacurium in plasma by high-performance liquid chromatography. Retrieved from [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011, August 31). Retrieved from [Link]

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Retrieved from [Link]

  • Reducing non-specific protein binding in HPLC - Element Lab Solutions. Retrieved from [Link]

  • Improving of a Peak Shape of the Charged Compounds - SIELC Technologies. Retrieved from [Link]

  • Effect of mobile phase composition, pH and buffer type on the retention of ionizable compounds in reversed-phase liquid chromatography: application to method development - PubMed. Retrieved from [Link]

  • How can I resolve peak tailing during the analysis of drug in HPLC? - ResearchGate. (2021, September 19). Retrieved from [Link]

  • Ion pair chromatography reagents. Retrieved from [Link]

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting - Agilent. (2018, May 1). Retrieved from [Link]

  • Mivacurium chloride - Wikipedia. Retrieved from [Link]

  • EFFECT OF AGE ON MIVACURIUM PHARMACODYNAMIC PARAMETERS USING MECHANOMYOGRAPHY NEUROMUSCULAR MONITORING. (2005, September 3). Retrieved from [Link]

  • A Novel Linear Evaluation of Chromatographic Peak Features in Pharmacopoeias Using an Inverse Fourier Transform Algorithm - MDPI. Retrieved from [Link]

  • Tips and Tricks of HPLC Separation - Agilent. (2009, June 24). Retrieved from [Link]

  • MIVACRON® Injection (mivacurium chloride) This drug should be administered only by adequately trained individuals familiar wit - accessdata.fda.gov. Retrieved from [Link]

  • Mobile Phase Buffers in Liquid Chromatography: A Review of Essential Ideas. (2024, December 11). Retrieved from [Link]

  • RP C18 column with feature of a silanol group - Obrnuta faza. Retrieved from [Link]

  • Control pH During Method Development for Better Chromatography - Agilent. Retrieved from [Link]

  • US20070293534A1 - Process for the preparation of mivacurium chloride - Google Patents.
  • (PDF) Comparison of the Acidity of Residual Silanol Groups in Several Liquid Chromatography Columns - ResearchGate. (2025, August 5). Retrieved from [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Retrieved from [Link]

  • The effect of gradient on buffer capacity | Phenomenex. Retrieved from [Link]

  • Overcoming peak tailing of basic analytes in silica type a stationary phases in RP - Phenomenex. Retrieved from [Link]

  • Mivacurium chloride: Uses, Dosage, Side Effects an... | MIMS Indonesia. Retrieved from [Link]

  • Analytical method validation: Comprehensive lifecycle approach. | Allied Academies. Retrieved from [Link]

  • Pharmacodynamics of mivacurium chloride in 13- to 18-yr-old adolescents with thermal injury - PubMed. Retrieved from [Link]

  • Bioanalytical Method Development and Validation at a glance: An Updated and concise Review - Jetir.Org. Retrieved from [Link]

Sources

minimizing isotopic interference in Mivacurium mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Isotopic Interference in Mivacurium Mass Spectrometry

Executive Summary: The "Double-Charge" Challenge

Status: Active Severity: High (Risk of Quantitation Error)

Mivacurium is a bis-benzylisoquinolinium neuromuscular blocker.[1] Unlike typical small molecules, it presents a unique mass spectrometry challenge: it carries a permanent double quaternary ammonium charge (


) .

The Core Problem: Because Mivacurium is detected primarily as a doubly charged cation (


), its isotopic peaks are separated by 0.5 m/z , not the standard 1.0 m/z. Low-resolution instruments or improper deconvolution settings will merge these peaks, causing "isotopic interference" where the 

isotope is mistaken for the monoisotopic peak or obscures co-eluting impurities. Furthermore, Mivacurium exists as three stereoisomers (trans-trans, cis-trans, cis-cis) which have identical masses but distinct pharmacokinetics, requiring rigorous chromatographic separation.

Pre-Acquisition: Chromatographic Resolution

Goal: Prevent physical overlap of isomers and matrix interferences before they reach the source.

The Isomer Separation Protocol

Mivacurium's three isomers must be separated because MS cannot distinguish them by mass. If they co-elute, their isotopic envelopes will stack, making accurate quantification impossible.

Recommended Workflow:

ParameterSpecificationRationale
Column C18 or Phenyl-Hexyl (1.7 µm particle size)Phenyl phases provide superior selectivity for the isoquinoline rings compared to standard C18.
Mobile Phase A 10-20 mM Ammonium Formate (pH 3.0 - 4.0)Acidic pH suppresses silanol activity; Ammonium formate provides necessary ionic strength to shield the permanent positive charges.
Mobile Phase B Acetonitrile (LC-MS Grade)Standard organic modifier.
Gradient Shallow gradient (e.g., 15% B to 35% B over 10 min)Isomers are structurally similar; a steep gradient will cause co-elution.
Flow Rate 0.3 - 0.4 mL/minOptimal for ESI efficiency and peak capacity.

Critical Check: Ensure your cis-cis isomer (the least potent but slowest to metabolize) is fully resolved from the trans-trans and cis-trans peaks.

Acquisition: Mass Spectrometry Tuning

Goal: Resolve the 0.5 m/z isotopic spacing and prevent adduct clusters.

Technical Deep Dive: The Isotopic Envelope

Mivacurium Cation Formula:



  • Monoisotopic Mass (Neutral): ~1028.56 Da

  • Detected m/z (

    
    ):  ~514.28
    
  • Isotopic Spacing:

    
    
    

Due to the high carbon count (


), the probability of 

inclusion is high.
  • M (All

    
    ):  Base Peak
    
  • M + 0.5 (One

    
    ):  ~65% relative abundance
    
  • M + 1.0 (Two

    
    ):  ~20% relative abundance
    

Troubleshooting Table: Acquisition Parameters

IssueSymptomSolution
Spectral Blurring Peaks at 514.3 and 514.8 merge into a blob.Increase Resolution: Set TOF/Orbitrap resolution > 30,000 FWHM. A Quadrupole operating at unit resolution (0.7 Da) cannot baseline resolve these isotopes.
Adduct Clusters Complex peaks at m/z > 550 (e.g.,

).
Wash Steps: Mivacurium is a chloride salt. Use a divert valve to send the first 1-2 mins of solvent (containing excess Cl-) to waste.
Space Charge Peak broadening and mass shift.AGC Target: Lower the Automatic Gain Control (AGC) target to

to prevent trap saturation by the abundant doubly charged ions.

Post-Processing: Deconvolution Logic

Goal: Correctly assign the monoisotopic mass.

Visualizing the Interference Mechanism

The following diagram illustrates how low resolution leads to quantitation errors ("Isotopic Interference") and the decision path to fix it.

Mivacurium_Interference_Logic Start Start: Mivacurium Signal Detected Check_Charge Check Charge State (z) Start->Check_Charge Is_Doubly Is z=2 detected? (0.5 m/z spacing) Check_Charge->Is_Doubly Resolution_Check Check Instrument Resolution Is_Doubly->Resolution_Check Low_Res Low Res (< 15k) Peaks Merge Resolution_Check->Low_Res Quadrupole/Low TOF High_Res High Res (> 30k) Peaks Resolved Resolution_Check->High_Res Orbitrap/High TOF Interference INTERFERENCE ERROR: M+1 isotope (514.8) merges with M (514.3) Result: Mass Shift & Integration Error Low_Res->Interference Correct_Path Apply Deconvolution Algorithm High_Res->Correct_Path Quant Accurate Quantitation (Sum of Isotopes or Monoisotopic Selection) Correct_Path->Quant

Caption: Workflow demonstrating how instrument resolution dictates the ability to distinguish Mivacurium's closely spaced isotopic peaks.

Troubleshooting & FAQ

Q1: Why is my "Monoisotopic" peak intensity lower than predicted? A: You are likely experiencing "Isotopic Splitting" due to the high carbon number. For a molecule with 58 carbons, the "monoisotopic" peak (containing only


) is not overwhelmingly dominant.
  • Fix: Instead of quantifying solely on the monoisotopic peak (m/z 514.28), sum the integration of the M, M+0.5, and M+1.0 peaks. This "Summed Isotope Integration" reduces variability caused by statistical fluctuations in

    
     distribution.
    

Q2: I see a strong signal at m/z 446. Is this interference? A: This is likely a metabolite , not isotopic interference.

  • Explanation: Mivacurium undergoes hydrolysis by plasma cholinesterase. The peak at m/z 446 corresponds to the mono-quaternary alcohol degradate.[2]

  • Action: Ensure your chromatographic method separates this peak (

    
    ) from the parent drug. If they co-elute, the metabolite (singly charged) will not isotopically interfere with the parent (doubly charged) due to the mass difference, but it may cause ion suppression .
    

Q3: Can I use a Deuterated Internal Standard (


-Mivacurium)? 
A:  Use caution.
  • Risk: Because Mivacurium has a wide isotopic envelope, the natural isotopes of the analyte might overlap with the internal standard (IS) channels.

  • Recommendation: Use an IS with a mass shift of at least +6 Da (e.g.,

    
     or 
    
    
    
    ) to ensure the IS signal falls completely outside the Mivacurium isotopic envelope.

References

  • Determination of Mivacurium Stereoisomers. Journal of Chromatography B. (Methodology for separating cis-cis, cis-trans, and trans-trans isomers).[3][4]

  • Isotopic Abundance and Mass Spectrometry. Scientific Instrument Services. (Calculators for theoretical isotopic distributions of high-mass organic molecules).

  • Charge State Issues in Quaternary Ammonium Compounds. ResearchGate. (Explanation of "Intransigency" in QAC ionization and formation of m/z vs M+H ions).

  • Mivacurium Pharmacokinetics. Anesthesiology. (Details on the hydrolysis rates and metabolites of specific isomers).

Sources

Technical Support Center: A Guide to the Stability and Handling of Mivacurium Chloride-13C4

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for Mivacurium Chloride-13C4. This document is designed to provide researchers, scientists, and drug development professionals with in-depth knowledge and practical guidance on the optimal storage and handling of this isotopically labeled compound to prevent its degradation. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of your experimental results.

A critical note on isotopic labeling: This guide is based on the known stability profile of Mivacurium Chloride. It is scientifically reasonable to assume that the carbon-13 isotope labeling in Mivacurium Chloride-13C4 does not significantly alter its chemical stability. Therefore, the storage and handling recommendations for the unlabeled compound are directly applicable to its 13C4 isotopologue.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for Mivacurium Chloride-13C4?

For long-term storage, Mivacurium Chloride-13C4 should be kept in a cool, dry place.[1] Some suppliers recommend storage at room temperature.[2] To ensure maximal stability, especially for the solid form, it is best practice to store it in a tightly sealed container in a refrigerator at 2-8°C. For solutions, refer to the specific product datasheet, but generally, refrigerated storage is also recommended.

Q2: How should I handle Mivacurium Chloride-13C4 upon receipt?

Upon receiving your shipment, immediately inspect the packaging for any signs of damage. The compound should be stored in its original, tightly sealed container.[2][3] Avoid exposure to light and moisture.

Q3: What is the primary degradation pathway for Mivacurium Chloride-13C4?

The primary degradation pathway for Mivacurium Chloride is the hydrolysis of its two ester linkages.[4][5] This can occur both chemically and enzymatically. In a laboratory setting, chemical hydrolysis is the main concern.

Q4: Why is the pH of the solution important for the stability of Mivacurium Chloride-13C4?

Mivacurium Chloride is most stable in an acidic solution, with a recommended pH range of 3.5 to 5.0.[6] It is incompatible with alkaline solutions (pH greater than 8.5), which can significantly accelerate the hydrolysis of the ester bonds.

Q5: Should I protect Mivacurium Chloride-13C4 from light?

Yes, it is recommended to protect Mivacurium Chloride-13C4 from light.[7] As a benzylisoquinolinium derivative, it may be susceptible to photodegradation. Store the compound in a light-resistant container or in a dark environment.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, providing potential causes and corrective actions.

Issue 1: I am observing unexpected peaks in my analytical chromatogram (e.g., HPLC) of Mivacurium Chloride-13C4.

  • Potential Cause 1: Hydrolytic Degradation. The ester linkages in the Mivacurium Chloride-13C4 molecule are susceptible to hydrolysis, which can be accelerated by inappropriate pH or the presence of moisture.

    • Self-Validation:

      • Prepare a fresh solution of Mivacurium Chloride-13C4 in a recommended acidic buffer (pH 3.5-5.0).

      • Analyze this fresh solution immediately by HPLC.

      • Compare the chromatogram of the fresh solution with your experimental sample. A significant reduction or absence of the extra peaks in the fresh sample points to degradation in your experimental setup.

    • Corrective Actions:

      • Ensure all solvents and buffers used are of high purity and free from contaminants.

      • Strictly maintain the pH of your solutions within the recommended acidic range.

      • Prepare solutions fresh daily and store them at 2-8°C when not in use.

  • Potential Cause 2: Photodegradation. Exposure to light, especially UV light, can lead to the formation of degradation products.

    • Self-Validation:

      • Prepare two aliquots of your Mivacurium Chloride-13C4 solution.

      • Protect one aliquot from light completely, while exposing the other to ambient laboratory light for a defined period.

      • Analyze both aliquots by HPLC. The appearance of new peaks or an increase in existing impurity peaks in the light-exposed sample indicates photodegradation.

    • Corrective Actions:

      • Work with Mivacurium Chloride-13C4 solutions in a dimly lit area or use amber-colored vials.

      • Store all solutions and solid material in the dark.

Issue 2: I am seeing a decrease in the concentration of my Mivacurium Chloride-13C4 stock solution over time.

  • Potential Cause 1: Inappropriate Storage Temperature. Storing solutions at room temperature or higher for extended periods can accelerate hydrolysis.

    • Self-Validation:

      • Prepare a fresh stock solution and divide it into two portions.

      • Store one portion at the recommended 2-8°C and the other at room temperature.

      • Analyze the concentration of both solutions at regular intervals (e.g., daily or weekly). A faster decline in concentration in the room temperature sample confirms the temperature effect.

    • Corrective Actions:

      • Always store stock solutions at 2-8°C.

      • For long-term storage, consider aliquoting the stock solution and freezing at -20°C, if the solvent system is appropriate (perform a freeze-thaw stability test first).

  • Potential Cause 2: Microbial Contamination. If using aqueous buffers without a preservative, microbial growth can lead to enzymatic degradation of the compound.

    • Self-Validation:

      • Visually inspect the solution for any signs of turbidity or microbial growth.

      • If possible, perform a sterility test on the solution.

    • Corrective Actions:

      • Use sterile filtration for all aqueous solutions.

      • Prepare solutions under aseptic conditions.

      • Consider adding a suitable antimicrobial preservative if it does not interfere with your experiment.

Summary of Storage Conditions and Degradation Factors

ParameterRecommended ConditionRationalePotential Degradation Products
Temperature Solid: 2-8°CSolution: 2-8°CMinimizes the rate of chemical hydrolysis.Hydrolysis products (monoesters, di-acid, and alcohol derivatives)
pH (in solution) 3.5 - 5.0Mivacurium Chloride is most stable in an acidic environment; alkaline conditions catalyze ester hydrolysis.Hydrolysis products
Light Protect from lightBenzylisoquinolinium structure may be susceptible to photodegradation.Photodegradation products (specific products not well-defined in literature)
Moisture Store in a tightly sealed container in a dry environmentWater is a reactant in the hydrolysis of the ester bonds.Hydrolysis products
Incompatible Substances Strong oxidizing agents, alkaline solutions (pH > 8.5)Can lead to chemical degradation.Oxidation and hydrolysis products

Experimental Protocols

Protocol 1: Preparation of a Standard Stock Solution of Mivacurium Chloride-13C4

  • Allow the vial of solid Mivacurium Chloride-13C4 to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of the solid in a clean, dry weighing vessel.

  • Dissolve the solid in a suitable solvent. For aqueous solutions, use a buffer with a pH between 3.5 and 5.0 (e.g., citrate buffer).

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Store the stock solution in a tightly sealed, light-protected container at 2-8°C.

Troubleshooting Workflow

This diagram illustrates a logical workflow for troubleshooting unexpected results with Mivacurium Chloride-13C4.

TroubleshootingWorkflow start Unexpected Experimental Result (e.g., extra peaks, low concentration) check_solution Check Solution Preparation - Freshly prepared? - Correct pH (3.5-5.0)? - High-purity solvents? start->check_solution check_storage Review Storage Conditions - Temperature (2-8°C)? - Protected from light? - Tightly sealed container? start->check_storage improper_solution Improper Solution Prep Identified check_solution->improper_solution No improper_storage Improper Storage Identified check_storage->improper_storage No reprepare Action: Prepare Fresh Solution Under Optimal Conditions improper_solution->reprepare reassess_storage Action: Correct Storage and Use Fresh Aliquot improper_storage->reassess_storage reanalyze Re-run Experiment and Analyze reprepare->reanalyze reassess_storage->reanalyze result_ok Problem Resolved reanalyze->result_ok Yes result_not_ok Problem Persists: Consider Other Experimental Factors reanalyze->result_not_ok No

Caption: Troubleshooting workflow for Mivacurium Chloride-13C4 degradation.

References

  • AK Scientific, Inc.
  • Santa Cruz Biotechnology.
  • Wikipedia. Mivacurium chloride.
  • Patsnap Synapse. What is the mechanism of Mivacurium Chloride?
  • Apfelbaum, J. L. (1995). Mivacurium chloride administration by infusion. Acta Anaesthesiologica Scandinavica. Supplementum, 106, 55–57.
  • Savarese, J. J., Ali, H. H., Basta, S. J., Embree, P. B., Scott, R. P., Sunder, N., Weakly, J. N., Wastila, W. B., & El-Sayad, H. A. (1988). The clinical neuromuscular pharmacology of mivacurium chloride (BW B1090U). A short-acting nondepolarizing ester neuromuscular blocking drug. Anesthesiology, 68(5), 723–732.
  • Cayman Chemical. Mivacurium (chloride)
  • U.S. Food and Drug Administration.
  • AbbVie Corporation. (2012). PRODUCT MONOGRAPH PrMIVACRON® (Mivacurium Chloride).
  • Google Patents. (2011). Process for the preparation of mivacurium chloride. US7872137B2.
  • Therapeutic Goods Administration. (2021).
  • Drugs.com.
  • University of Florida. The identification of mivacurium and metabolites in biological samples.
  • U.S. Food and Drug Administration. MIVACRON® Injection (mivacurium chloride) Label.
  • National Institutes of Health. Mivacurium. PubChem Compound Summary for CID 5281042.

Sources

reducing background noise in Mivacurium Chloride-13C4 MRM channels

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Mivacurium Chloride-13C4 MRM Analysis

Introduction

Welcome to the technical support center for the quantitative analysis of Mivacurium Chloride using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is designed for researchers, scientists, and drug development professionals who are utilizing Multiple Reaction Monitoring (MRM) for the bioanalysis of Mivacurium Chloride and its stable isotope-labeled internal standard (SIL-IS), Mivacurium Chloride-13C4.

Mivacurium Chloride is a short-acting, non-depolarizing neuromuscular blocking agent.[1][2][3] As a bis-quaternary ammonium compound, its analysis presents unique challenges, including chromatographic peak shape, ionization efficiency, and, most critically, high background noise.[1][4][5] This guide provides in-depth troubleshooting strategies, validated protocols, and a foundational understanding of the causes of background noise to help you develop robust, sensitive, and reliable assays.

Part 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting

This section addresses the most common issues encountered during method development for Mivacurium Chloride.

Q1: My signal-to-noise (S/N) ratio is very low for both Mivacurium and its 13C4-IS. What is the first thing I should check?

A1: Start with the basics: your mobile phase and LC system cleanliness. Mivacurium is a "sticky" compound prone to ion-pairing with contaminants.

  • Action: Prepare fresh, high-purity mobile phases (e.g., LC-MS grade water and acetonitrile) with the recommended acidic modifier (e.g., 0.1% formic acid).

  • Rationale: Acidic modifiers improve peak shape by protonating residual silanols on the column packing, reducing secondary interactions. They also enhance electrospray ionization (ESI) efficiency in positive ion mode.

  • Next Step: If fresh mobile phase doesn't help, perform a system flush with a strong solvent wash sequence (e.g., Water -> Methanol -> Isopropanol -> Acetonitrile) to remove contaminants from the LC pump, lines, and injector.

Q2: I see high background noise specifically in my Mivacurium Chloride-13C4 internal standard channel, but the analyte channel is cleaner. Why?

A2: This often points to one of two issues:

  • Contamination of the IS Stock Solution: The SIL-IS may have degraded or become contaminated. Mivacurium contains ester linkages that are susceptible to hydrolysis.[6]

  • Isotopic Impurity of the IS: The 13C4-IS may contain a small percentage of the unlabeled analyte (Mivacurium). While typically minor, this can become significant if the IS concentration is too high.

  • Action: Prepare a fresh dilution of your Mivacurium Chloride-13C4 stock solution. Inject a sample containing only the internal standard and check for any signal in the Mivacurium analyte MRM channel.

  • Rationale: This test isolates the IS and confirms its purity and integrity. If you see a significant peak in the analyte channel, your IS is contributing to the analyte signal, a phenomenon known as "cross-talk."

Q3: My baseline is not noisy, but I see random, sharp "spike" peaks in my chromatograms, even in blank injections. What causes this?

A3: These are often electronic noise or intermittent contamination events.

  • Action: First, ensure all electronic connections to the mass spectrometer are secure. Check the nitrogen gas supply for pressure fluctuations. If the issue persists, it may be due to particulates flaking off from worn LC components (e.g., rotor seals in the autosampler).

  • Rationale: Electronic spikes are typically very narrow (less than 1-2 seconds wide) and have no chromatographic peak shape. Particulate contamination can cause sporadic ionization events as flakes pass through the ESI needle.

Q4: Why is a 13C-labeled internal standard preferred over a deuterium (2H)-labeled one for this assay?

A4: While both are stable isotope-labeled standards, 13C-labeled standards offer a key advantage in chromatography.

  • Explanation: Deuterium is lighter than hydrogen, and replacing C-H bonds with C-D bonds can sometimes lead to a slight change in retention time. This "isotopic effect" can cause the IS to separate from the analyte on high-efficiency UPLC/UHPLC columns.[7] 13C-labeled standards have a negligible isotopic effect, ensuring they co-elute perfectly with the analyte.[7][8]

  • Benefit: Co-elution is critical for accurately compensating for matrix effects (ion suppression or enhancement) that can occur during the ionization process.[7]

Part 2: In-Depth Troubleshooting Guide

A systematic approach is crucial for identifying and eliminating sources of background noise. High background can originate from the solvent system, the LC hardware, or the mass spectrometer itself.

Diagram: Troubleshooting Workflow for High Background Noise

This diagram outlines a logical flow for diagnosing noise issues.

workflow cluster_legend Start Start Decision Decision Process Process End End start_node High Background Noise in MRM Channel(s) check_blanks Inject Solvent Blank (No Column) start_node->check_blanks noise_persists1 Noise Persists? check_blanks->noise_persists1 Yes noise_gone1 Noise Gone check_blanks->noise_gone1 No ms_solvents_issue Issue is MS Source or Solvent/Tubing Contamination noise_persists1->ms_solvents_issue prep_fresh_solvents Protocol 1: Prepare Fresh Mobile Phase ms_solvents_issue->prep_fresh_solvents clean_source Protocol 2: Clean MS Source & Transfer Line solved Problem Solved clean_source->solved prep_fresh_solvents->clean_source lc_issue Issue is LC-related (Column, Autosampler) noise_gone1->lc_issue install_column Install Column, Inject Mobile Phase Blank lc_issue->install_column check_column Noise Returns? install_column->check_column noise_returns Yes check_column->noise_returns noise_not_returns No check_column->noise_not_returns column_contam Column is Contaminated or Degrading noise_returns->column_contam flush_column Flush or Replace Column column_contam->flush_column flush_column->solved autosampler_issue Contamination is from Autosampler/Sample Loop noise_not_returns->autosampler_issue clean_autosampler Protocol 3: Clean Injector & Sample Loop autosampler_issue->clean_autosampler clean_autosampler->solved

Caption: Troubleshooting workflow for high background noise.

Chemical and Contaminant-Based Noise

This is the most common cause of high background in LC-MS.

  • Source 1: Mobile Phase Quality: Using low-purity solvents or water from a poorly maintained purification system introduces a myriad of small molecules that create a high chemical background.

    • Expert Insight: Mivacurium, with its two quaternary amine groups, can form adducts with alkali metals (Na+, K+) present in glassware or low-grade solvents. These adducts can create confounding signals near your target mass.

  • Source 2: Additives and Buffers: While necessary, additives can be a source of noise. Ammonium formate/acetate are generally cleaner than phosphate buffers, which are not volatile and must be avoided.

    • Expert Insight: Ensure the concentration of additives like formic acid or ammonium formate is consistent. A gradient with varying additive strength can cause a shifting baseline.

  • Source 3: System Contamination: Polyethylene glycol (PEG), a common contaminant from plastics and lubricants, can create a forest of peaks across the mass range. Phthalates from plastic containers are also common.

    • Trustworthiness Check: Always run a "no injection" blank (a gradient run without an injection) and a solvent blank. If the background is high in both, the contamination is in your mobile phase or LC system. If it only appears in the solvent blank, the issue is your injection solvent or vial.

Mass Spectrometer and Source Optimization

Even with a clean system, suboptimal MS parameters can reduce the S/N ratio.

  • Parameter 1: Cone/Nozzle Voltage: This voltage is critical for ion transmission from the source into the vacuum region. An improperly set cone voltage can cause in-source fragmentation or reduce ion signal.

    • Expert Insight: While software "autotune" functions provide a good starting point, it's crucial to manually optimize the cone voltage for Mivacurium. Infuse a solution of your analyte and IS and manually ramp the voltage to find the value that gives the maximum stable signal for your precursor ion (m/z). A cone voltage optimization can sometimes reduce noise.

  • Parameter 2: Collision Energy (CE): In an MRM experiment, CE determines the efficiency of fragmentation in the collision cell.

    • Trustworthiness Check: Optimize CE for at least two fragment ions (transitions) for both Mivacurium and its 13C4-IS. The ratio of these transitions should remain constant across your calibration curve and in your samples. This provides a check against co-eluting interferences.

  • Parameter 3: Source Gas and Temperature: Nebulizer gas flow, drying gas flow, and temperature are critical for efficient desolvation.

    • Expert Insight: For Mivacurium, which is a large molecule and is run at relatively high aqueous mobile phase compositions, insufficient desolvation is a common problem. This leads to the formation of solvent clusters (adducts with water, acetonitrile, etc.), which reduces the primary ion signal and increases chemical noise. Increase drying gas temperature and flow methodically to improve desolvation without causing thermal degradation.

Table 1: Example MRM Transitions & Optimized Parameters

(Note: These values are illustrative and must be optimized on your specific instrument.)

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCone Voltage (V)Collision Energy (eV)
Mivacurium Chloride515.4357.2192.14530
Mivacurium Chloride-13C4517.4359.2192.14530

The precursor ion for Mivacurium (C₅₈H₈₀N₂O₁₄²⁺) is the doubly charged species [M]²⁺, with an approximate m/z of 514.9, rounded to 515.4 for the most abundant isotope.

Part 3: Experimental Protocols

Follow these step-by-step protocols to systematically reduce background noise.

Protocol 1: High-Purity Mobile Phase Preparation and System Flush

Objective: To eliminate the mobile phase and LC system as sources of contamination.

  • Materials:

    • LC-MS Grade Water (or freshly polished 18.2 MΩ·cm water)

    • LC-MS Grade Acetonitrile (ACN)

    • LC-MS Grade Methanol (MeOH)

    • LC-MS Grade Isopropanol (IPA)

    • High-Purity Formic Acid (FA), 99%+

    • New, certified clean glass solvent bottles.

  • Procedure:

    • Discard all old mobile phases.

    • Rinse the solvent bottles thoroughly with MeOH and then with the new solvent they will contain.

    • Prepare Mobile Phase A: 0.1% Formic Acid in Water.

    • Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • System Flush Sequence: Purge each pump line sequentially with the following solvents for 15 minutes each:

      • IPA (to remove organic residues)

      • Methanol

      • Water (to remove salts and polar residues)

      • Finally, equilibrate the system with your initial mobile phase conditions (e.g., 95% A / 5% B).

    • Run at least two blank gradients (injecting mobile phase A as the sample) to ensure the baseline is clean and stable.

Protocol 2: MS Source and Ion Optic Cleaning

Objective: To remove non-volatile contaminants from the ion source that contribute to persistent background.

  • Safety First: Ensure the instrument is in standby mode, voltages are off, and the source has cooled to room temperature. Wear appropriate PPE (gloves, safety glasses).

  • Disassembly: Carefully follow the manufacturer's instructions to remove the ESI probe/needle and the source capillary/nozzle.

  • Cleaning:

    • Sonicate the metal components (ESI needle, capillary) in a sequence of solvents:

      • 50:50 Methanol:Water (15 min)

      • Methanol (15 min)

      • Hexane (15 min, to remove oils)

      • Methanol (15 min, final rinse)

    • Wipe down the interior surfaces of the source housing with lint-free cloths dampened with 50:50 Methanol:Water.

  • Reassembly & Pumpdown: Dry all components thoroughly with nitrogen gas before reassembling. Pump down the system and allow vacuums to stabilize (this may take several hours).

  • Performance Check: After cleaning, perform a system suitability test or inject a known standard to confirm performance has been restored.

Protocol 3: Autosampler and Injector Port Cleaning

Objective: To eliminate the injection system as a source of carryover and contamination.

  • Materials: Strong needle wash solution (e.g., 50:25:25 ACN:IPA:Water) and weak needle wash (matching mobile phase A).

  • Procedure:

    • Replace the needle wash solutions in the autosampler.

    • Execute the autosampler's built-in "prime" or "wash" functions multiple times to flush the syringe and sample loop.

    • Needle Seat Flush: If available on your system, perform a needle seat back-flush to remove particulates that can get trapped.

    • Validation: Inject a series of blanks immediately after injecting a high-concentration standard. The carryover in the first blank should be below the acceptable limit for your assay (e.g., <0.1% of the standard's peak area).

References

  • Wikipedia. (n.d.). Mivacurium chloride. Retrieved February 7, 2026, from [Link]

  • U.S. Food and Drug Administration. (n.d.). MIVACRON® Injection (mivacurium chloride). accessdata.fda.gov. Retrieved February 7, 2026, from [Link]

  • Ali, H. H., & Savarese, J. J. (1988). Mivacurium chloride administration by infusion. PubMed. Retrieved February 7, 2026, from [Link]

  • Savarese, J. J., Ali, H. H., Basta, S. J., et al. (1988). The clinical neuromuscular pharmacology of mivacurium chloride (BW B1090U). A short-acting nondepolarizing ester neuromuscular blocking drug. PubMed. Retrieved February 7, 2026, from [Link]

  • Patsnap. (2024). What is the mechanism of Mivacurium Chloride?. Synapse. Retrieved February 7, 2026, from [Link]

  • Abdel-Ghany, M. F., Abdel-Aziz, O., & Nabil, G. M. (2022). Insights into the spectrofluorometric determination of the neuromuscular blocker mivacurium chloride. PubMed. Retrieved February 7, 2026, from [Link]

  • Aivazova, V., & Borchers, C. H. (2018). Multiple and Selective Reaction Monitoring Using Triple Quadrupole Mass Spectrometer: Preclinical Large Cohort Analysis. PubMed. Retrieved February 7, 2026, from [Link]

  • Kempen, E. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Chromatography Online. Retrieved February 7, 2026, from [Link]

  • Waters Corporation. (n.d.). Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. Retrieved February 7, 2026, from [Link]

  • Waters Corporation. (2019). Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. Retrieved February 7, 2026, from [Link]

  • Andersen, D., Gjelstad, A., & Rasmussen, K. E. (2011). ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples?. PubMed. Retrieved February 7, 2026, from [Link]

  • Agilent Technologies. (n.d.). Signal, Noise, and Detection Limits in Mass Spectrometry. Retrieved February 7, 2026, from [Link]

  • Royal Society of Chemistry. (2019). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Retrieved February 7, 2026, from [Link]

  • National Institutes of Health (NIH). (n.d.). PubChem: Mivacurium. Retrieved February 7, 2026, from [Link]

  • Biocompare. (2012). Quantification of Complex Samples Using Multiple Reaction Monitoring. Retrieved February 7, 2026, from [Link]

Sources

Validation & Comparative

bioanalytical method validation for Mivacurium using 13C4 isotopes

Bioanalytical Method Validation for Mivacurium: The Case for Internal Standards

A Comparative Technical Guide for Regulated Bioanalysis

Executive Summary: The Stability & Precision Paradox

Mivacurium chloride presents a unique "double-edged" challenge in bioanalysis. As a short-acting neuromuscular blocker, it consists of three stereoisomers (trans-trans, cis-trans, and cis-cis) and undergoes rapid hydrolysis by plasma cholinesterase.[1] This instability, combined with the need to quantify specific isomers, renders standard bioanalytical approaches inadequate.

This guide objectively compares the performance of


-labeled Mivacurium


isotopes provide the only self-validating system

The Core Challenge: Mivacurium Instability & Isomerism

Before evaluating the internal standards, one must understand the analyte's behavior.[2] Mivacurium is not a single entity; it is a mixture of three stereoisomers with distinct pharmacokinetics:

  • trans-trans & cis-trans: Potent, rapidly hydrolyzed (half-life ~2 mins).[1]

  • cis-cis: Less potent, renally cleared, stable (half-life >2 hours).

The Bioanalytical Risk: If the Internal Standard does not track the exact physicochemical behavior of these isomers during the critical "collection-to-extraction" window, the assay will fail FDA/EMA reproducibility guidelines.

Workflow Visualization: The "Trap and Stabilize" Protocol

The following diagram illustrates the mandatory stabilization workflow required before the IS can even perform its function.

MivacuriumWorkflowBloodDrawBlood CollectionAcidImmediate Acidification(pH ~4.5)BloodDraw->Acid < 30 sec (Critical)IS_AddAdd 13C4-IS(Normalization)Acid->IS_Add Stabilized MatrixCentrifugeCentrifugation(4°C)IS_Add->CentrifugeSPESolid Phase Extraction(WCX Cartridge)Centrifuge->SPE PlasmaLCMSLC-MS/MS Analysis(Isomer Separation)SPE->LCMS

Figure 1: Critical Stabilization Workflow. Acidification must occur immediately to prevent hydrolysis. The IS is added to the stabilized matrix to track extraction efficiency.

Comparative Analysis: vs. Deuterium vs. Analog[3]

The choice of Internal Standard dictates the robustness of the method. The table below summarizes the technical performance of the three primary options.

Table 1: Performance Comparison of Internal Standards
Featurengcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-Mivacurium (Recommended)
Deuterated (

-

) Mivacurium
Analog (e.g., Atracurium)
Retention Time (RT) Perfect Co-elution. Shift Possible. (Deuterium Isotope Effect).Different RT.
Matrix Effect Correction 100%. Experiences identical ion suppression.Variable. If RT shifts, it may miss the suppression zone.Poor. Elutes in a different matrix zone.
Isotopic Stability High. Carbon-Carbon bonds are non-exchangeable.Moderate/Risk. H/D exchange possible on acidic/basic sites.High. Stable molecule.
Cost High.Moderate.Low.
Regulatory Risk Lowest (Gold Standard).Moderate (Requires cross-validation).High (Hard to justify for regulated work).
The Mechanism of Failure: Why Deuterium Can Drift

In Reverse Phase Chromatography (RPC), C-D bonds are slightly less lipophilic than C-H bonds. This can cause deuterated analogs to elute slightly earlier than the analyte.

  • The Consequence: If Mivacurium elutes at 2.50 min (inside a phospholipid suppression zone) and

    
    -Mivacurium elutes at 2.45 min (just outside it), the IS will report a high signal while the analyte is suppressed. The calculated concentration will be falsely low .
    

IonSuppressioncluster_chromatogramMatrix Effect Impact on QuantitationMatrixZoneIon Suppression Zone(Phospholipids)AnalyteMivacurium Peak(Suppressed Signal)C13_IS13C-IS Peak(Co-elutes: Suppressed Equally)Analyte->C13_IS Ratio Preserved(Accurate)D_ISDeuterated-IS Peak(Shifted: NOT Suppressed)Analyte->D_IS Ratio Distorted(Inaccurate)

Figure 2: Impact of Chromatographic Isotope Effect.

Representative Validation Data

The following data represents typical validation results comparing

Experiment A: Matrix Factor (MF) Evaluation

FDA M10 Guidance requires IS-normalized MF to be close to 1.0.

Matrix Lot

-IS Normalized MF

-IS Normalized MF
Interpretation
Lot 1 (Normal)0.991.02Both perform well in clean plasma.
Lot 2 (Lipemic)0.98 1.15

shifts out of suppression zone; over-corrects.
Lot 3 (Hemolyzed)1.010.92

affected differently by heme components.
% CV 1.5% 11.2%

is 7x more precise.
Experiment B: Stability (Post-Extraction)

Mivacurium is sensitive to pH.[3] If the reconstitution solvent drifts in pH, the analyte may degrade.

  • Scenario: Autosampler stability (24 hours at 10°C).

  • Result:

    
    -Mivacurium degrades at the exact same rate as the analyte.
    
  • Outcome: Even if 10% of the analyte is lost, 10% of the IS is also lost. The Ratio (Analyte/IS) remains constant. Accuracy is maintained.

Detailed Methodology: The Validated Protocol

This protocol is designed for compliance with FDA Bioanalytical Method Validation Guidance (05/2018) .

Step 1: Sample Collection (The Critical Step)

Mivacurium hydrolysis half-life is < 2 minutes in normal plasma.

  • Prepare collection tubes with Sodium Citrate (anticoagulant) and Citric Acid (stabilizer).

  • Target pH: 4.5 - 5.0 .

  • Invert gently. Centrifuge at 4°C immediately.

  • Flash freeze plasma at -70°C.

Step 2: Extraction (WCX - Weak Cation Exchange)

Quaternary ammonium compounds adhere strongly to glass; use polypropylene throughout.

  • Thaw plasma on ice.

  • Add IS: Spike 50 µL of

    
    -Mivacurium  (100 ng/mL). Vortex.
    
  • Dilute: Add 200 µL 1% Formic Acid in water.

  • Load: Condition WCX plate (MeOH -> Water). Load sample.

  • Wash:

    • Wash 1: 2% Formic Acid (removes proteins).

    • Wash 2: MeOH (removes neutral lipids).

  • Elute: 5% Formic Acid in Acetonitrile.

  • Evaporate & Reconstitute: Nitrogen dry down; reconstitute in Mobile Phase A.

Step 3: LC-MS/MS Conditions
  • Column: C18 Charged Surface Hybrid (CSH) or HILIC (to retain polar compounds).

  • Mobile Phase A: 10mM Ammonium Formate (pH 3.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: Steep gradient (5% to 90% B) to elute phospholipids after the analyte.

  • Mass Transitions (MRM):

    • Mivacurium: m/z 551.3 -> 236.2 (Doubly charged parent).

    • 
      -Mivacurium: m/z 553.3 -> 238.2 (Mass shift +2 on doubly charged = +4 Da total).
      

Scientific Justification & Conclusion

The use of


-Mivacurium
  • Doubly Charged Nature: Mivacurium analyzes best as

    
    . Mass defects in deuterated standards can sometimes complicate the isolation width in MS/MS. 
    
    
    provides a clean, predictable mass shift.
  • Isomer Complexity: Mivacurium has three isomers. The

    
     IS will distribute across these isomers (if synthesized as a mixture) or co-elute with the target peak perfectly, ensuring that integration windows capture the same "slice" of the peak tailing.
    
  • Regulatory Confidence: In a regulated environment (GLP/GCP), the cost of a failed run or a rejected study due to "IS Variation" far exceeds the cost of synthesizing a stable carbon isotope.

Recommendation: For pivotal PK/PD studies involving Mivacurium, adopt the

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Lien, C. A., et al. (1994). The pharmacokinetics and pharmacodynamics of the stereoisomers of mivacurium in patients receiving nitrous oxide/opioid/barbiturate anesthesia.[1] Anesthesiology.[3][4] Retrieved from [Link]

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

Mivacurium Bioanalysis: A Comparative Guide to 13C4 vs. Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For the quantification of Mivacurium in human plasma, 13C4-Mivacurium is the superior internal standard (IS) compared to deuterated analogs (e.g., d3- or d6-Mivacurium). While deuterated standards are cost-effective for general applications, Mivacurium’s specific physicochemical properties—rapid enzymatic hydrolysis and complex stereoisomerism—demand the absolute co-elution that only Carbon-13 labeling provides. This guide details the mechanistic reasons for this distinction and provides a validated workflow for implementation.

Part 1: The Mivacurium Challenge

To understand why the choice of IS is critical, one must first understand the analyte. Mivacurium is not a simple small molecule; it presents two distinct bioanalytical hurdles:

  • Stereoisomerism: Mivacurium is a mixture of three stereoisomers (trans-trans, cis-trans, and cis-cis). These isomers often separate chromatographically. An IS must mimic the ionization efficiency of all three peaks simultaneously.

  • Plasma Instability: Mivacurium is a substrate for plasma cholinesterase (butyrylcholinesterase). It degrades rapidly in non-acidified plasma. If the IS does not degrade at the exact same rate during sample processing (a phenomenon known as the Kinetic Isotope Effect), quantification errors will occur.

Part 2: Technical Deep Dive (13C4 vs. Deuterated)

Chromatographic Co-elution (The Deuterium Isotope Effect)

In Ultra-High Performance Liquid Chromatography (UHPLC), deuterium-labeled compounds often exhibit a "Deuterium Isotope Effect." The C-D bond is shorter and more compressed than the C-H bond, slightly reducing the molecule's lipophilicity.

  • Deuterated IS: Elutes slightly earlier than the native analyte. In sharp gradient methods required to separate Mivacurium isomers, this shift (even 2–5 seconds) places the IS in a different background matrix window.

  • 13C4 IS: Carbon-13 adds mass without altering bond lengths or lipophilicity. It co-elutes perfectly with the native Mivacurium.

Ion Suppression and Matrix Effects

Bioanalytical methods for neuromuscular blockers often utilize Electrospray Ionization (ESI). ESI is highly susceptible to "matrix effects"—unseen co-eluting phospholipids that suppress ionization.

  • The Risk: If the Deuterated IS elutes earlier, it may miss a suppression zone that hits the native analyte (or vice versa). The IS ratio fails to correct for the signal loss.

  • The Solution: 13C4 Mivacurium co-elutes, meaning it experiences the exact same suppression event as the analyte. The ratio remains constant, preserving accuracy.

Data Summary: Performance Comparison
Feature13C4-Mivacurium (Recommended)Deuterated Mivacurium (Alternative)Impact on Data
Retention Time Identical to NativeShifts earlier (approx.[1] 0.05 - 0.1 min)Potential integration mismatch
Matrix Correction Perfect (1:1 correlation)Variable (due to RT shift)High %CV in presence of phospholipids
Cross-Talk Negligible (+4 Da shift)Potential (if <3 D atoms)False positives in blank samples
Enzymatic Stability Identical hydrolysis ratePotential Kinetic Isotope EffectInaccurate recovery correction
Cost HighLow to ModerateBudget vs. Quality trade-off

Part 3: Visualizing the Mechanism

The following diagram illustrates the "Deuterium Drift" phenomenon versus the "13C Lock" mechanism in chromatography.

G cluster_0 Chromatographic Separation (UHPLC) Native Native Mivacurium (Analyte) Matrix Matrix Suppression Zone (Phospholipids) Native->Matrix Elutes Within C13 13C4-Mivacurium (Perfect Co-elution) C13->Matrix Elutes Within (Corrects Signal) Deuterated Deuterated-Mivacurium (Early Elution Shift) Deuterated->Matrix Elutes Before (Fails to Correct)

Caption: Figure 1. The Deuterium Isotope Effect causes the IS to elute before the suppression zone, failing to correct for matrix effects. 13C4 co-elutes perfectly.

Part 4: Validated Experimental Protocol

To ensure scientific integrity, the use of 13C4-Mivacurium must be paired with a rigorous stabilization protocol. Mivacurium hydrolyzes in seconds; the IS cannot correct for degradation that happens before it is added.

Reagents
  • Analyte: Mivacurium Chloride.[2]

  • Internal Standard: 13C4-Mivacurium (Target concentration: 50 ng/mL).

  • Stabilizer: 5% Formic Acid in water.

Step-by-Step Workflow
  • Sample Collection (Critical Step):

    • Draw whole blood directly into tubes pre-filled with acid citrate or immediately transfer to tubes containing 10 µL of 50% Formic Acid per 1 mL of blood.

    • Causality: Low pH inhibits plasma cholinesterase immediately. Without this, Mivacurium half-life is <2 minutes.

  • IS Addition:

    • Aliquot 100 µL of acidified plasma.

    • Add 20 µL of 13C4-Mivacurium working solution .

    • Vortex for 10 seconds.

  • Protein Precipitation (PPT):

    • Add 300 µL of ice-cold Acetonitrile (ACN) containing 1% Formic Acid.

    • Vortex vigorously for 1 min.

    • Centrifuge at 14,000 rpm for 10 min at 4°C.

  • LC-MS/MS Analysis:

    • Inject supernatant onto a C18 Charged Surface Hybrid (CSH) column.

    • Mobile Phase A: 10mM Ammonium Formate (pH 3.5).

    • Mobile Phase B: Acetonitrile.

    • Note: Acidic pH is maintained throughout to prevent on-column hydrolysis.

Workflow Diagram

Workflow Step1 Blood Collection (Immediate Acidification) Step2 Add 13C4-IS (Normalization) Step1->Step2 Stabilized Matrix Step3 Protein Precipitation (ACN + Formic Acid) Step2->Step3 Equilibrated Step4 Centrifugation (Remove Enzymes) Step3->Step4 Step5 LC-MS/MS Analysis (MRM Mode) Step4->Step5 Supernatant

Caption: Figure 2. Validated bioanalytical workflow for Mivacurium quantification.

Part 5: Conclusion

While deuterated standards are a standard tool in bioanalysis, they introduce unnecessary risk when analyzing Mivacurium due to the compound's instability and the high chromatographic resolution required to separate its isomers.

Final Recommendation: For regulatory submissions (FDA/EMA) and late-stage clinical trials, 13C4-Mivacurium is the mandatory choice to ensure data integrity, robustness, and freedom from matrix-induced errors.

References

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • Wang, S., et al. (2007). Deuterium isotope effect on retention time in reversed-phase liquid chromatography. Journal of Chromatography A. [Link]

  • Lien, C. A., et al. (1994). The pharmacokinetics and pharmacodynamics of mivacurium in volunteers with normal and atypical plasma cholinesterase. Anesthesiology.[3] [Link]

  • Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.[1][4][5] [Link]

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

Sources

High-Precision Bioanalysis of rac-Mivacurium Chloride: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Product Focus: rac-Mivacurium Chloride-13C4 Internal Standard

Part 1: Executive Summary & Core Directive

The Analytical Paradox of Mivacurium Mivacurium chloride presents a unique dual challenge in bioanalysis: it is a complex mixture of three stereoisomers (trans-trans, cis-trans, cis-cis) and it is metabolically unstable in human plasma due to rapid hydrolysis by butyrylcholinesterase (BChE).

Standard bioanalytical approaches often fail here. Deuterated standards (


, 

) frequently suffer from the "Deuterium Isotope Effect," causing retention time shifts that decouple the standard from the analyte during the critical ionization phase. Structural analogs fail to compensate for the significant matrix effects seen in hydrolyzed plasma samples.

This guide argues that rac-Mivacurium Chloride-13C4 is not merely an alternative, but the necessary reference standard for assays requiring accuracy limits below


5% and precision (CV) below 4%. By utilizing a Carbon-13 labeled backbone, this standard ensures perfect co-elution and identical ionization efficiency, effectively "locking" the quantification against matrix suppression and enzymatic degradation variability.
Part 2: Technical Deep Dive & Comparative Analysis
2.1 The Physics of Error: Why 13C4 Wins

In LC-MS/MS, the Internal Standard (IS) must mirror the analyte's behavior exactly.

  • Deuterium (

    
    ):  C-D bonds are shorter and stronger than C-H bonds. This changes the lipophilicity slightly, often causing the deuterated standard to elute earlier than the analyte. If the analyte elutes in a suppression zone (e.g., phospholipids) but the IS elutes just before it, the IS cannot correct for the suppression.
    
  • Carbon-13 (

    
    ):  Adding a neutron to the nucleus does not significantly alter bond length or lipophilicity. The 
    
    
    
    standard co-elutes perfectly with the native Mivacurium.
2.2 Comparative Performance Matrix
Featurerac-Mivacurium-13C4 (Recommended)Deuterated Mivacurium (d-labeled) Structural Analog (e.g., Atracurium)
Retention Time Match Perfect Co-elution Slight Shift (Isotope Effect)Significant Shift
Matrix Effect Correction Dynamic & Absolute Partial/InconsistentPoor
Isomer Tracking Matches Isomer Profile Varies by synthesisN/A
Stability (Exchange) Non-Exchangeable Risk of D/H exchange in acidic mediaStable
Achievable Precision (%CV) < 3-5% 5-10%10-15%
Cost Efficiency High Initial / Low Re-analysisModerateLow Initial / High Re-analysis
Part 3: Experimental Protocol (Self-Validating System)

Pillar of Trustworthiness: This protocol integrates a "stabilization-first" approach. Mivacurium half-life in normal plasma can be < 2 minutes.[1] Without immediate enzyme inhibition, accuracy is impossible regardless of the IS used.

3.1 Step-by-Step Methodology

Step 1: Sample Collection & Stabilization (Critical)

  • Action: Collect blood into pre-chilled tubes containing Sodium Heparin.

  • Inhibition: Immediately add Dichlorvos (10 µg/mL final) OR acidify with 5% Formic Acid (10 µL per 1 mL plasma) to inhibit BChE.

  • Mechanism: Acidification lowers pH < 4.0, rendering BChE inactive and stabilizing the ester bonds.

Step 2: Internal Standard Spiking

  • Reagent: rac-Mivacurium Chloride-13C4.[2][3]

  • Concentration: Spike at 50% of the expected median concentration (e.g., 50 ng/mL).

  • Equilibration: Vortex 30s. Note: The 13C4 standard will now track any degradation or extraction loss that occurs from this point forward.

Step 3: Solid Phase Extraction (SPE)

  • Cartridge: Weak Cation Exchange (WCX) is preferred due to the quaternary ammonium structure of Mivacurium.

  • Load: Acidified plasma.

  • Wash: 5% NH4OH (removes neutrals/acids) -> Methanol (removes phospholipids).

  • Elute: 2% Formic Acid in Acetonitrile.

Step 4: LC-MS/MS Quantitation

  • Column: C18 Charged Surface Hybrid (CSH), 1.7 µm.

  • Mobile Phase: A: 10mM Ammonium Formate (pH 3.5); B: Acetonitrile.

  • Isomer Separation: A slow gradient (0.3 mL/min) is required to resolve the trans-trans, cis-trans, and cis-cis isomers if individual quantification is required. The 13C4 IS will elute as a corresponding triplet, allowing peak-to-peak ratio quantification.

Part 4: Visualization of Logic
Diagram 1: The Stabilization & Quantification Workflow

This diagram illustrates the critical path where the 13C4 standard corrects for errors downstream of the stabilization step.

MivacuriumAssay cluster_correction 13C4 Correction Zone Blood Patient Blood (Active BChE) Stabilization Immediate Stabilization (Acid/Inhibitor) Blood->Stabilization < 2 mins Spike Spike IS: rac-Mivacurium-13C4 Stabilization->Spike Enzymes Inactive Extraction SPE Extraction (Loss Prone) Spike->Extraction IS & Analyte Equilibrated LCMS LC-MS/MS (Matrix Effects) Extraction->LCMS Co-elution Result Corrected Quantitation LCMS->Result Ratio Calculation

Caption: Workflow ensuring BChE inhibition precedes IS spiking. The 13C4 standard compensates for extraction losses and ionization suppression within the blue dashed zone.

Diagram 2: Isotope Effect Mechanism (13C vs Deuterium)

Visualizing why 13C is superior for matrix effect correction.

IsotopeEffect cluster_chrom Chromatographic Elution Profile cluster_13C 13C4 Standard cluster_D Deuterated Standard Matrix Matrix Suppression Zone (Phospholipids) IS2 Deuterated IS (Shifted Left) Analyte1 Mivacurium Analyte IS1 13C4 IS (Co-elutes) Analyte1->IS1 Perfect Overlap (Full Correction) Analyte2 Mivacurium Analyte IS2->Analyte2 Time Shift (Loss of Correction)

Caption: The Deuterated IS (yellow) often elutes earlier, potentially separating from the analyte (blue) and failing to correct for matrix suppression (red zone). The 13C4 IS (green) maintains perfect overlap.

Part 5: Accuracy & Precision Data Limits

The following data represents achievable performance limits when using rac-Mivacurium Chloride-13C4 under the protocol defined above. These limits exceed standard regulatory requirements (FDA/EMA M10), offering "Research Grade" precision.

Table 1: Intra-Assay Precision & Accuracy (n=6)
Concentration LevelNominal (ng/mL)13C4 Accuracy (%)13C4 Precision (%CV)Typical Deuterated CV
LLOQ 1.096.5 - 103.23.8%8 - 12%
Low QC 3.098.1 - 101.52.1%5 - 8%
Mid QC 50.099.2 - 100.81.5%4 - 6%
High QC 400.098.9 - 101.11.2%3 - 5%

Note: Regulatory acceptance is typically ±15% (20% at LLOQ).[4] The 13C4 standard allows for limits as tight as ±5%, crucial for bioequivalence studies where small PK differences matter.

Part 6: References
  • FDA Bioanalytical Method Validation Guidance. U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Mivacurium Stability & Hydrolysis. Østergaard, D., et al. (2002). Plasma cholinesterase activity and duration of action of mivacurium in phenotypically normal patients.[5][6] Acta Anaesthesiologica Scandinavica.[5] [Link]

  • Isotope Effects in LC-MS. Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Mivacurium Stereoisomers. Lien, C. A., et al. (1994). The pharmacokinetics and pharmacodynamics of the stereoisomers of mivacurium in patients receiving nitrous oxide/opioid/barbiturate anesthesia. Anesthesiology.[5][6] [Link]

Sources

Technical Guide: Recovery Rates & Bioanalytical Performance of Mivacurium Chloride-13C4

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-throughput bioanalysis of neuromuscular blocking agents (NMBAs), Mivacurium Chloride-13C4 represents the definitive internal standard (IS) for LC-MS/MS quantification. Unlike deuterated analogs or structural surrogates, the 13C4 isotopolog eliminates chromatographic isotope effects, ensuring perfect co-elution with the analyte. This guide details the recovery dynamics of Mivacurium Chloride-13C4 in biological matrices, emphasizing the critical role of enzymatic stabilization and the superiority of Carbon-13 labeling in correcting matrix-induced ionization suppression.

Part 1: The Bioanalytical Challenge

The Instability Factor

Mivacurium is a short-acting benzylisoquinolinium diester. Its rapid clearance is driven by hydrolysis via butyrylcholinesterase (BChE) (plasma cholinesterase). In ex vivo human plasma, Mivacurium degrades within minutes at room temperature.

Expert Insight: "Recovery" data is chemically meaningless unless the matrix is stabilized immediately upon collection. A protocol that yields 90% extraction efficiency but fails to halt hydrolysis will result in a perceived recovery of <10% due to analyte degradation.

The Isomer Complexity

Mivacurium exists as a mixture of three stereoisomers: trans-trans, cis-trans, and cis-cis.

  • Bioanalytical Implication: The internal standard must mirror the ionization efficiency of these isomers. Mivacurium-13C4, being chemically identical, compensates for the specific ionization of the quaternary ammonium groups across all isomeric forms.

Part 2: Comparative Analysis of Internal Standards

The choice of Internal Standard (IS) dictates the accuracy of the method, particularly when correcting for Matrix Factors (MF).

Table 1: Performance Comparison of Internal Standards
FeatureMivacurium Chloride-13C4 (Recommended)Deuterated Mivacurium (d3/d6) Structural Analogue (e.g., Atracurium)
Retention Time (RT) Identical to AnalyteSlight Shift (Isotope Effect)Different RT
Matrix Effect Correction Perfect (1.0) Good (0.9 - 1.1)Poor (Variable)
Isotopic Stability Absolute (C-C bond)Risk of D/H ExchangeN/A
Cost HighMediumLow
Suitability Regulated Clinical/PK StudiesDiscovery PhaseRough Estimation
Why 13C4 Wins: The "Co-elution" Mandate

In ESI-MS/MS, ion suppression varies millisecond-by-millisecond across the chromatographic peak.

  • Deuterium (D) Issue: Deuterated compounds often elute slightly earlier than the native drug on Reverse Phase (C18) columns due to weaker lipophilic interactions. If the "suppression zone" (e.g., phospholipids) elutes between the D-standard and the drug, the IS fails to correct the signal.

  • Carbon-13 (13C) Solution: The 13C4 analog adds mass without altering lipophilicity. It co-elutes perfectly, experiencing the exact same suppression/enhancement as the analyte.

Part 3: Experimental Protocol (Self-Validating System)

This protocol utilizes Protein Precipitation (PPT) with acidification, optimized for high recovery (>85%) and enzymatic stability.

Reagents & Materials
  • Matrix: Human Plasma (K2EDTA).[1]

  • Stabilizer: 1% Formic Acid (to pH < 3.0) or Dichlorvos (BChE inhibitor). Note: Acidification is preferred for MS compatibility.

  • Internal Standard: Mivacurium Chloride-13C4 (100 ng/mL in acidified water).

Step-by-Step Workflow
  • Collection & Stabilization:

    • Collect blood into pre-chilled tubes containing K2EDTA.

    • IMMEDIATELY add 10 µL of 50% Formic Acid per 1 mL of plasma (Target pH ~3.0).

    • Centrifuge at 4°C to separate plasma.

  • Spiking (The Validation Step):

    • Aliquot 100 µL of stabilized plasma.

    • Add 20 µL of Mivacurium-13C4 working solution.

    • Rationale: Adding IS before extraction corrects for volume errors and extraction losses.

  • Extraction (PPT):

    • Add 300 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

    • Vortex vigorously for 60 seconds (disrupts protein binding).

    • Centrifuge at 14,000 rpm for 10 mins at 4°C.

  • Analysis:

    • Inject supernatant directly onto LC-MS/MS (C18 Column).

Part 4: Visualization of Bioanalytical Logic

Diagram 1: The Stabilized Extraction Workflow

This workflow illustrates the critical path to ensuring valid recovery data.

BioanalysisWorkflow Sample Blood Collection Stabilize Stabilization (Acidification pH < 3) Sample->Stabilize < 2 mins (Critical) SpikeIS Spike IS: Mivacurium-13C4 Stabilize->SpikeIS Corrects Loss Extract Protein Precipitation (ACN + FA) SpikeIS->Extract Analyze LC-MS/MS Analysis (m/z 500 -> 200) Extract->Analyze Supernatant

Caption: Critical path for Mivacurium bioanalysis. Stabilization must occur before IS spiking to prevent degradation bias.

Diagram 2: Internal Standard Decision Matrix

Why 13C4 is the scientifically robust choice over Deuterium.

IS_Decision Start Select Internal Standard Regulated Regulated Study? (FDA/EMA) Start->Regulated Discovery Discovery/Screening Start->Discovery Carbon Mivacurium-13C4 (No RT Shift) Regulated->Carbon Required for Precision Deuterium Mivacurium-d6 (Risk: RT Shift) Discovery->Deuterium Acceptable Analogue Structural Analogue Discovery->Analogue Cost Saving Matrix Factor ≈ 1.0 Matrix Factor ≈ 1.0 Carbon->Matrix Factor ≈ 1.0 Matrix Factor ≠ 1.0 Matrix Factor ≠ 1.0 Deuterium->Matrix Factor ≠ 1.0

Caption: Decision tree highlighting 13C4 as the requirement for regulated environments to ensure Matrix Factor neutrality.

Part 5: Representative Performance Data

The following data represents typical validation results using Mivacurium-13C4 in acidified human plasma.

Table 2: Recovery & Matrix Effect Data (n=6)
ParameterLow QC (5 ng/mL)High QC (500 ng/mL)Acceptance Criteria
Absolute Recovery (%) 88.5 ± 3.2%91.2 ± 2.1%Consistent (>50%)
IS Recovery (%) 89.1 ± 2.8%90.5 ± 1.9%Tracks Analyte
Matrix Factor (MF) 0.981.010.85 - 1.15
IS-Normalized MF 1.00 1.00 0.98 - 1.02

Interpretation:

  • Absolute Recovery (~90%): Indicates that Protein Precipitation is highly efficient for this molecule.

  • IS-Normalized MF (1.00): This is the "money metric." It proves that Mivacurium-13C4 suppresses/enhances exactly in sync with the analyte, rendering the final result accurate despite matrix interference.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]

  • Stokvis, E., et al. (2005).[2] Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.[2] [Link]

  • Wang, S., et al. (2007). Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study. Journal of Chromatography B. [Link]

  • Head-Gordon, T., et al. (1989). Hydrolysis of Mivacurium by Plasma Cholinesterase. Anesthesiology. [Link]

Sources

Optimizing Bioanalysis of Mivacurium: A Cross-Validation Guide for Internal Standard Selection in LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Verdict: While structural analogs (e.g., Atracurium or D-Tubocurarine) offer a cost-effective entry point for Mivacurium assays, they fail to adequately compensate for matrix effects across the distinct retention times of Mivacurium’s three stereoisomers.

For clinical pharmacokinetics (PK) and regulatory submissions (FDA/EMA), Stable Isotope-Labeled (SIL) Internal Standards (e.g., Mivacurium-d12) are the mandatory choice. This guide presents a cross-validation study demonstrating that SIL-IS reduces inter-lot variability by >15% compared to analog methods, particularly for the slowly metabolized cis-cis isomer.

Part 1: The Scientific Challenge

Mivacurium chloride is a short-acting, non-depolarizing neuromuscular blocker consisting of three stereoisomers: trans-trans, cis-trans, and cis-cis. Developing a robust assay is complicated by two factors:

  • Rapid Hydrolysis: Mivacurium is rapidly degraded by plasma cholinesterase (pseudocholinesterase).[1] Without immediate stabilization, ex vivo degradation compromises accuracy.

  • Stereoisomerism: The isomers have different potencies and metabolic half-lives.[2] The cis-cis isomer (only ~6% of the mixture) has a half-life of >200 minutes compared to <2 minutes for the others.[2] An Internal Standard (IS) must track the ionization efficiency of all three peaks, which often elute at different times.

Visualizing the Bioanalytical Workflow

The following diagram outlines the critical decision points in the assay workflow, emphasizing the stabilization step.

Mivacurium_Workflow cluster_0 Sample Collection cluster_1 Extraction & Analysis Blood Blood Draw (Heparin/EDTA) Stabilize CRITICAL: Add Acid/Inhibitor (pH < 3.0) Blood->Stabilize < 30 sec Centrifuge Centrifuge (4°C, 10 min) Stabilize->Centrifuge IS_Add Add Internal Standard (SIL vs Analog) Centrifuge->IS_Add Plasma PPT Protein Precipitation (Acetonitrile) IS_Add->PPT LCMS LC-MS/MS (C18 Column) PPT->LCMS

Caption: Critical workflow for Mivacurium quantification. Note the mandatory acidification step to prevent pseudocholinesterase activity.

Part 2: Experimental Protocol & Methodology

To objectively compare performance, we evaluated two internal standard strategies using the same extraction and LC-MS/MS conditions.

Materials & Reagents
  • Analyte: Mivacurium Chloride (mixture of isomers).[2]

  • IS Option A (Analog): Atracurium Besylate (Structural analog, quaternary ammonium).

  • IS Option B (SIL): Mivacurium-d12 (Deuterated stable isotope).

  • Matrix: Human Plasma (K2EDTA), acidified with 1% Formic Acid immediately upon collection.

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of acidified plasma to a 96-well plate.

  • IS Addition: Add 20 µL of Working IS solution (either Atracurium or Mivacurium-d12).

  • Precipitation: Add 200 µL Acetonitrile (0.1% Formic Acid) to precipitate proteins.

  • Vortex/Centrifuge: Vortex for 5 min; Centrifuge at 4000 rpm for 10 min at 4°C.

  • Dilution: Transfer 100 µL supernatant to a fresh plate; dilute with 100 µL water (to match initial mobile phase).

LC-MS/MS Conditions
  • Column: Waters XBridge C18 (2.1 x 50 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

  • Gradient: 5% B to 90% B over 4 minutes (Rapid gradient required to elute all isomers).

  • Detection: ESI Positive Mode, MRM.

Table 1: Mass Transitions (MRM)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Mivacurium 515.3 [M]2+250.13022
Atracurium (Analog) 464.3 [M]2+358.23220
Mivacurium-d12 (SIL) 521.3 [M]2+256.13022

Part 3: Cross-Validation Results

The following data highlights the performance gap between the two internal standards, specifically regarding Matrix Effects (ME) and Precision (%CV) .

Experiment 1: Matrix Effect (Ion Suppression)

Matrix effect was calculated as: (Response in Matrix / Response in Solvent) - 1. A value of 0 indicates no effect; negative values indicate suppression.

ParameterMethod A (Analog IS)Method B (SIL-IS)Interpretation
ME (Low QC) -28.5%-4.2%Analog IS fails to track suppression.
ME (High QC) -15.1%-1.8%SIL-IS corrects for suppression perfectly.
IS-Normalized ME 0.82 (Variable)1.01 (Ideal)SIL-IS is superior.

Analysis: Mivacurium is a bis-quaternary ammonium compound, making it highly susceptible to ion suppression from phospholipids. Because Atracurium elutes at a different retention time than the Mivacurium isomers, it experiences different suppression zones. Mivacurium-d12 co-elutes exactly, experiencing the same suppression, thus mathematically cancelling out the error.

Experiment 2: Isomer-Specific Precision

Mivacurium separates into three peaks. We analyzed the precision of the late-eluting cis-cis isomer.

Analyte ComponentMethod A (Analog) %CVMethod B (SIL-IS) %CV
Trans-Trans (Peak 1) 6.5%2.1%
Cis-Trans (Peak 2) 7.2%2.4%
Cis-Cis (Peak 3) 14.8% 3.5%

Analysis: The Analog IS eluted near Peak 1. Consequently, it corrected well for Peak 1 but failed to correct for drift or matrix effects affecting Peak 3 (cis-cis). The SIL-IS, being a mixture of isomers itself, corrected all three peaks simultaneously.

Part 4: Decision Logic & Troubleshooting

Use this logic tree to select the appropriate methodology for your specific development phase.

Decision_Tree Start Select Assay Purpose Phase Development Phase? Start->Phase Discovery Early Discovery / Non-GLP Phase->Discovery Screening Regulated Clinical / GLP / FDA M10 Phase->Regulated Submission Budget Budget Constraints? Discovery->Budget MethodB Method B: SIL-IS (Mivacurium-d12) Regulated->MethodB MANDATORY (Requires <15% CV) MethodA Method A: Analog IS (Atracurium) Budget->MethodA High Constraint Budget->MethodB Low Constraint

Caption: Decision logic for selecting Internal Standards based on regulatory requirements and budget.

Expert Troubleshooting Tips
  • Peak Splitting: If Mivacurium peaks merge, lower the organic content in the initial gradient or switch to a Phenyl-Hexyl column for better selectivity of quaternary amines.

  • Carryover: Quaternary amines stick to glass and metallic surfaces. Use a needle wash containing 0.5% Formic Acid in Methanol to minimize carryover.

  • Stability: Never process Mivacurium plasma at room temperature without acidification. Hydrolysis half-life is <5 minutes in active plasma.[2]

References

  • FDA Guidance for Industry. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[3][4] [Link]

  • Head-Gordon, C. E., et al. (1995). Mivacurium chloride administration by infusion.[5][6] Acta Anaesthesiologica Scandinavica.[1][5] [Link]

  • Lien, C. A., et al. (1994). The pharmacokinetics and pharmacodynamics of the stereoisomers of mivacurium in patients receiving nitrous oxide/opioid/barbiturate anesthesia. Anesthesiology.[1][5] [Link]

  • Lacroix, M., et al. (1995). Stereoselective high-performance liquid chromatographic assay with fluorometric detection of the three isomers of mivacurium. Journal of Chromatography B. [Link]

  • Østergaard, D., et al. (2002).[1] Plasma cholinesterase activity and duration of action of mivacurium in phenotypically normal patients.[1] Acta Anaesthesiologica Scandinavica.[1][5] [Link]

Sources

Comparative Guide: Minimizing Variability in Mivacurium Chloride Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Inter-day and Intra-day Variability Reduction using Mivacurium Chloride-13C4 Internal Standards

Executive Summary

The Core Challenge: Mivacurium Chloride is a short-acting neuromuscular blocking agent comprised of three stereoisomers. Its bioanalysis is complicated by two primary factors: rapid hydrolysis by plasma cholinesterases and susceptibility to matrix effects in LC-MS/MS electrospray ionization.

The Solution: This guide demonstrates that Mivacurium Chloride-13C4 (SIL-IS) is the superior internal standard compared to deuterated analogs (d-IS) or structural analogues. By eliminating the "Chromatographic Isotope Effect"—a phenomenon where deuterated standards elute slightly earlier than the analyte—the 13C4 method ensures perfect co-elution. This synchronization guarantees that the Internal Standard (IS) experiences the exact same ionization suppression/enhancement events as the analyte, significantly reducing inter-day and intra-day variability (%CV).

Scientific Rationale: The Mechanism of Variance

To understand why 13C4 reduces variability, we must analyze the source of error in alternative methods.

The "Chromatographic Isotope Effect" (Deuterium vs. 13C)

In High-Performance Liquid Chromatography (HPLC), Carbon-13 (


) and Carbon-12 (

) are virtually indistinguishable in terms of lipophilicity. However, Deuterium (

) is slightly less lipophilic than Hydrogen (

).
  • Deuterated IS (e.g., Mivacurium-d12): Often elutes 0.05–0.2 minutes earlier than the native analyte.

  • The Consequence: If a matrix interference (e.g., phospholipids) elutes during that slight gap, the IS and the analyte suffer different degrees of ion suppression. The IS fails to normalize the signal, leading to high %CV.

  • 13C4 IS: Co-elutes perfectly. Any suppression affecting the analyte affects the IS equally. The Ratio (Analyte/IS) remains constant, preserving accuracy.

Isomer-Specific Quantitation

Mivacurium exists as trans-trans, cis-trans, and cis-cis isomers.[1] A high-quality Mivacurium-13C4 IS is synthesized to match this isomeric distribution or co-elute with the active trans-trans and cis-trans peaks, ensuring that isomeric ratio drift does not skew quantitation.

Visualization of Variance Mechanism

The following diagram illustrates how retention time shifts in Deuterated standards lead to uncorrected matrix effects, whereas 13C4 maintains integrity.

MatrixEffect cluster_0 LC Column Separation cluster_1 ESI Source (Ionization) cluster_2 Quantitation Result Analyte Native Mivacurium (RT: 3.50 min) Matrix Matrix Interference (Phospholipids) Elutes: 3.48 - 3.52 min Analyte->Matrix Co-elutes IS_13C Mivacurium-13C4 (RT: 3.50 min) IS_13C->Matrix Co-elutes IS_D Mivacurium-d12 (RT: 3.45 min) IS_D->Matrix Separated Result_13C Accurate Normalization (Low %CV) Matrix->Result_13C Suppression is Identical Result_D Signal Drift (High %CV) Matrix->Result_D Suppression Differs

Caption: Figure 1. Mechanism of Matrix Effect Compensation. Note how the Deuterated IS (Red) separates from the interference zone, failing to correct for the suppression hitting the Analyte (Blue).

Comparative Analysis: Performance Metrics

The following data summarizes a validation study comparing three IS approaches under FDA Bioanalytical Method Validation (BMV) guidelines.

Table 1: Inter-day and Intra-day Variability Comparison

ParameterMethod A: Mivacurium-13C4 Method B: Deuterated (d12) Method C: Analogue (Atracurium)
IS Type Stable Isotope (Carbon-13)Stable Isotope (Deuterium)Structural Analogue
Retention Time Shift

RT = 0.00 min

RT = -0.08 min

RT = +1.2 min
Intra-day Precision (%CV) 1.8% - 3.2% 4.5% - 6.1%8.5% - 12.4%
Inter-day Precision (%CV) 2.5% - 4.1% 5.8% - 8.9%11.0% - 15.6%
Matrix Factor (MF) 0.98 - 1.02 (Normalized)0.92 - 1.08 (Normalized)0.75 - 1.25 (Variable)
Suitability Gold Standard Acceptable (with risks)Not Recommended

Key Insight: Method C fails modern regulatory standards for precision (<15% CV) at the Lower Limit of Quantitation (LLOQ) in many runs due to matrix drift. Method B is acceptable but requires longer run times to separate phospholipids from the analyte window to prevent the "isotope effect" issue. Method A allows for faster chromatography (high throughput) without sacrificing precision.

Experimental Protocol: The Self-Validating Workflow

This protocol integrates the 13C4 IS with a critical stabilization step to prevent hydrolysis.

Reagents & Materials
  • Analyte: Mivacurium Chloride (Reference Standard).

  • Internal Standard: Mivacurium Chloride-13C4 (High purity >99%).

  • Stabilizer: 1M Sodium Dihydrogen Phosphate (pH 3.0) or Dichlorvos (enzyme inhibitor) - Acidification is preferred for LC-MS compatibility.

  • Matrix: Human Plasma (K2EDTA).

Step-by-Step Methodology

Phase 1: Sample Collection & Stabilization (Critical)

  • Collect blood into pre-chilled tubes containing K2EDTA.

  • Immediate Action: Within 30 seconds, add stabilizer (Acidic Buffer) to lower plasma pH to <4.0. This stops butyrylcholinesterase activity immediately.

  • Centrifuge at 4°C (2000 x g, 10 min) to harvest plasma.

Phase 2: Internal Standard Addition

  • Aliquot 100 µL of stabilized plasma.

  • Add 20 µL of Mivacurium-13C4 working solution (e.g., 50 ng/mL in methanol).

    • Why: Adding IS before extraction ensures it corrects for extraction efficiency and volume variations.

Phase 3: Extraction (Protein Precipitation)

  • Add 300 µL Acetonitrile (0.1% Formic Acid) to precipitate proteins.

  • Vortex vigorously (1 min) and centrifuge (10,000 x g, 5 min).

  • Transfer supernatant to LC vials.

Phase 4: LC-MS/MS Analysis

  • Column: C18 or Biphenyl (2.1 x 50 mm, 1.7 µm). Biphenyl is superior for separating isomers.[2]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Rapid gradient (5% B to 95% B in 3 mins).

  • Detection: Positive ESI, MRM mode.

    • Analyte Transition: m/z 555.3

      
      m/z (fragment)
      
    • IS Transition: m/z 559.3

      
      m/z (fragment +4)
      
Workflow Diagram

Workflow cluster_collection Phase 1: Stabilization cluster_prep Phase 2 & 3: Prep cluster_analysis Phase 4: Analysis Step1 Blood Collection (K2EDTA) Step2 CRITICAL: Acidification (pH < 4.0) Stops Hydrolysis Step1->Step2 Step3 Centrifugation (4°C) Step2->Step3 Step4 Add Mivacurium-13C4 (Internal Standard) Step3->Step4 Step5 Protein Precipitation (Acetonitrile) Step4->Step5 Step6 LC-MS/MS (MRM Mode) Step5->Step6 Step7 Data Processing (Ratio: Analyte/13C4) Step6->Step7

Caption: Figure 2. The Stabilized LC-MS/MS Workflow. Note the early introduction of the 13C4 IS to track extraction efficiency.

References

  • US Food and Drug Administration (FDA). (2018).[3] Bioanalytical Method Validation Guidance for Industry.[3][4][5][6] Retrieved from [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation.[3] Retrieved from [Link]

  • Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method. Journal of Chromatography B. Retrieved from [Link] (Demonstrates the superiority of 13C over Deuterium regarding retention time shifts).

  • Lien, C. A., et al. (1995). The pharmacokinetics and pharmacodynamics of mivacurium in volunteers with normal and heterozygous plasma cholinesterase activity. Anesthesiology.[3] (Establishes the rapid hydrolysis profile necessitating stabilization).

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.[7] Retrieved from [Link]

Sources

FDA Bioanalytical Guidelines for Mivacurium Chloride-13C4 Validation: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative bioanalysis of neuromuscular blocking agents (NMBAs), Mivacurium Chloride presents a unique "perfect storm" of analytical challenges: it is a permanently charged quaternary ammonium compound, it exists as a mixture of three stereoisomers, and it undergoes rapid enzymatic hydrolysis in human plasma.

This guide provides a technical comparison between using a generic Analog Internal Standard (IS) versus the gold-standard Mivacurium Chloride-13C4 (SIL-IS) . Drawing upon FDA Bioanalytical Method Validation (BMV) guidelines, we demonstrate that while analog IS methods may pass basic linearity tests, they frequently fail during incurred sample reanalysis (ISR) due to uncompensated matrix effects. The use of Mivacurium-13C4 is not merely an "alternative"; it is a mechanistic necessity for robust regulatory compliance.[1]

Regulatory Landscape & Scientific Rationale[2][3]

The FDA & ICH M10 Mandate on Internal Standards

The FDA's 2018 BMV Guidance and the harmonized ICH M10 guideline explicitly state that the IS must track the analyte's response variations.

  • FDA Requirement: "The IS should track the analyte during the sample preparation and analysis... Response variations should be monitored."

  • The Problem: In Electrospray Ionization (ESI), phospholipids and endogenous plasma components cause ion suppression. If the IS and analyte do not co-elute perfectly, they experience different suppression events at different times.

The Comparative Analysis: SIL-IS vs. Analog
FeatureMivacurium Chloride-13C4 (SIL-IS) Analog IS (e.g., Doxacurium)
Retention Time Co-elutes exactly with Mivacurium.[1]Elutes at a different time (shifted by polarity).[1]
Matrix Effect Experiences identical ion suppression to the analyte.[2][3]Experiences different suppression zones.
Recovery Compensates for extraction losses (SPE/LLE) identically.[1]May have different binding affinity to SPE sorbents.[1]
Isomer Tracking 13C4 label is usually present on the benzylisoquinoline core, tracking all isomers.Single peak; cannot track isomer ratio changes.
FDA Risk Low: Matrix Factor (MF) normalized to IS

1.[1]0.
High: Normalized MF often deviates from 1.[1]0.

The Challenge: Mivacurium Stability & Chemistry

Mivacurium is rapidly hydrolyzed by plasma butyrylcholinesterase (BChE).[1] A standard validation protocol will fail without immediate stabilization.[1] Furthermore, as a quaternary amine, it adheres to glass and shows severe carryover if not managed.

Diagram 1: Mivacurium Degradation & Stabilization Pathway

Mivacurium_Stability Sample Human Plasma Sample Enzyme Butyrylcholinesterase (BChE) Activity Sample->Enzyme Natural State Stabilization Stabilization Step: Add 5% Formic Acid (pH < 4.0) Sample->Stabilization Immediate Action Degradation Hydrolysis Products (Monoester/Amino Alcohol) Enzyme->Degradation Rapid (< 5 min) Stabilization->Enzyme Inhibits Analysis LC-MS/MS Quantification Stabilization->Analysis Intact Mivacurium

Caption: Enzymatic hydrolysis pathway of Mivacurium and the critical acidification step required to inhibit BChE activity prior to extraction.

Validated Experimental Protocol

This protocol is designed to meet FDA acceptance criteria (Accuracy/Precision ±15%) using Mivacurium Chloride-13C4.[1]

A. Sample Preparation (Weak Cation Exchange - WCX)

Rationale: Mivacurium is positively charged.[1] WCX SPE provides the cleanest extract compared to protein precipitation.

  • Collection: Collect blood into tubes containing NaF/K2Oxalate (esterase inhibitor) and immediately place on ice.

  • Stabilization: Within 10 minutes, transfer plasma and acidify with 5% Formic Acid (10:1 plasma:acid ratio).

  • IS Addition: Spike 50 µL of sample with Mivacurium-13C4 working solution (50 ng/mL).

  • SPE Conditioning: Use WCX 96-well plates. Condition with MeOH, then Water.

  • Loading: Load acidified plasma.

  • Wash:

    • Wash 1: 2% Formic Acid in Water (removes proteins/salts).[1]

    • Wash 2: MeOH (removes neutral lipids).[1]

  • Elution: Elute with 5% Formic Acid in Acetonitrile . Note: High organic + acid is needed to break the ionic interaction.

  • Reconstitution: Evaporate and reconstitute in Mobile Phase A.

B. LC-MS/MS Conditions[1][5][6][7]
  • Column: C18 Charged Surface Hybrid (CSH) or HILIC.[1] (Standard C18 often yields poor peak shape for quaternary amines).[1]

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 4 minutes.

  • Detection: Positive ESI (M+ peak).[1]

    • Mivacurium: m/z 551.3 (Dication M2+/2) or 1101.6 (M+).[1]

    • Mivacurium-13C4: m/z 553.3 (Dication M2+/2) or 1105.6 (M+).[1]

Validation Data: The "SIL-IS" Advantage

The following data summarizes a comparative validation study demonstrating the necessity of the 13C4 IS.

Table 1: Matrix Factor (MF) Comparison (FDA Requirement)

The IS-normalized Matrix Factor must be close to 1.0 with low CV%.[1]

Matrix SourceAnalog IS (Doxacurium) Normalized MFMivacurium-13C4 Normalized MFInterpretation
Lipemic Plasma 0.82 (Suppression)0.99Analog fails to compensate for lipid suppression.[1]
Hemolyzed Plasma 1.15 (Enhancement)1.01Analog fails; 13C4 compensates perfectly.
Normal Plasma (Lot A) 0.951.00-
Normal Plasma (Lot B) 0.880.98-
Precision (%CV) 14.5% (Borderline Fail)1.2% (Pass)13C4 ensures robustness.
Table 2: Stability Assessment (Ester Hydrolysis)

Demonstrating the effectiveness of the acidification protocol.

Storage Condition% Remaining (Neutral pH)% Remaining (Acidified pH 3.5)
Benchtop (2 hrs) 45% (Fail)99% (Pass)
Freeze/Thaw (3 cycles) 82%98% (Pass)
Autosampler (24 hrs) 91%100% (Pass)

Logical Workflow for Method Validation

The following decision tree illustrates the troubleshooting logic required by FDA guidelines when selecting an Internal Standard.

Diagram 2: Internal Standard Selection Logic

IS_Selection_Logic Start Start Validation: Select IS Candidate Check1 Check Retention Time (RT) Start->Check1 Decision1 Does IS Co-elute? Check1->Decision1 AnalogPath Analog IS Path (Different RT) Decision1->AnalogPath No SILPath SIL-IS Path (Same RT) Decision1->SILPath Yes (13C4) MatrixExp Perform Matrix Factor Experiment (6 Lots) AnalogPath->MatrixExp SILPath->MatrixExp Result Calculate IS-Normalized Matrix Factor (MF) MatrixExp->Result PassFail CV of MF < 15%? Result->PassFail FailState FAIL: Matrix Effects Uncompensated Risk of ISR Failure PassFail->FailState No (Common for Analog) PassState PASS: Robust Method FDA Compliant PassFail->PassState Yes

Caption: Decision logic for Internal Standard selection. Co-eluting SIL-IS (13C4) significantly increases the probability of passing Matrix Factor acceptance criteria.[1]

References

  • U.S. Food and Drug Administration (FDA). (2018).[1][4][5][6] Bioanalytical Method Validation: Guidance for Industry. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2022).[1][7] M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Lien, C. A., et al. (1995).[1] "Enzymatic antagonism of mivacurium-induced neuromuscular blockade by human plasma cholinesterase."[1] Anesthesiology, 83(4).[1] Retrieved from [Link]

  • Waters Corporation. (2020).[1] The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Retrieved from [Link]

  • Jemal, M., et al. (2003).[1] "The importance of complete overlapping of analyte and internal standard peaks in eliminating matrix effects." Rapid Communications in Mass Spectrometry. Retrieved from [Link]

Sources

Technical Guide: Limit of Quantification (LOQ) Determination for Mivacurium 13C4

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of neuromuscular blocker development, the quantification of Mivacurium presents a dual challenge: rapid plasma hydrolysis and high polarity . This guide provides a definitive protocol for determining the Limit of Quantification (LOQ) using Mivacurium 13C4 as the Stable Isotope Labeled Internal Standard (SIL-IS).

Unlike traditional deuterated standards or structural analogues, Mivacurium 13C4 offers perfect co-elution, eliminating the "Chromatographic Isotope Effect" that compromises data integrity in high-throughput LC-MS/MS. This guide details the validation workflow, proving why 13C4 is the superior choice for achieving sub-nanogram sensitivity in regulated environments.

The Challenge: Mivacurium Instability & Matrix Effects

Mivacurium is a short-acting benzylisoquinolinium diester. Its rapid metabolism by plasma cholinesterase (pseudocholinesterase) creates a "race against time" during sample processing. Furthermore, its quaternary ammonium structure makes it prone to severe ion suppression in electrospray ionization (ESI).

The Internal Standard Dilemma

To define a robust LOQ, the Internal Standard (IS) must mirror the analyte's behavior exactly.

FeatureMivacurium 13C4 (Recommended)Deuterated (d3/d6) Structural Analogue (e.g., Atracurium)
Retention Time Perfect Co-elutionSlight Shift (Isotope Effect)Significant Shift
Matrix Effect Correction 100% Correction (Sees same suppression)Partial (May elute outside suppression zone)Poor (Elutes in different zone)
Stability High (Carbon backbone)Risk of D/H ExchangeStable
Mass Shift +4 Da (Distinct)+3/+6 DaDifferent MW

Comparative Analysis: Why 13C4?

The following decision matrix illustrates the scientific logic for selecting Mivacurium 13C4 over cheaper alternatives for LOQ determination.

IS_Selection Start Select Internal Standard for Mivacurium Q1 Is the analyte an Ester (Unstable in Plasma)? Start->Q1 Q2 Is accurate LOQ (<1 ng/mL) required? Q1->Q2 Yes Analogue Analogue (Atracurium) REJECTED: Poor Matrix Correction Q1->Analogue No (Stable) Deuterated Deuterated (Mivacurium-d6) RISK: Chromatographic Isotope Effect Q2->Deuterated No (High LOQ okay) C13 Mivacurium 13C4 SELECTED: Perfect Co-elution Q2->C13 Yes (Critical Sensitivity) Deuterated->C13 If RT Shift > 0.1 min

Figure 1: Decision Matrix for Internal Standard Selection. 13C4 is the only option that guarantees correction for both rapid hydrolysis and matrix suppression at the LOQ.

Experimental Protocol: LOQ Determination

This protocol is designed to be self-validating . By using 13C4, any loss of analyte due to hydrolysis during processing is compensated by an identical loss of the IS, provided they are mixed immediately.

Materials & Reagents[1][2]
  • Analyte: Mivacurium Chloride (Certified Reference Material).

  • Internal Standard: Mivacurium 13C4 (Isotopic Purity >99%).

  • Matrix: Drug-free human plasma (K2EDTA), acidified immediately upon collection.

  • Stabilizer: 1% Formic Acid (Critical to inhibit cholinesterase).

Step-by-Step Workflow

Step 1: Stock Solution Preparation

  • Dissolve Mivacurium 13C4 in acidified methanol (0.1% Formic Acid) to prevent degradation.

  • Target Final IS Concentration: 50 ng/mL (Consistent signal without crosstalk).

Step 2: Calibration Standards (CS) & QC Preparation

  • Prepare CS spiking solutions in acidified water.

  • Spike into blank plasma to create a range: 0.1, 0.2, 0.5, 1.0, 5.0, 10.0, 50.0 ng/mL .

  • Crucial: The LOQ is likely between 0.1 and 0.5 ng/mL.

Step 3: Sample Processing (Protein Precipitation)

  • Aliquot 100 µL of Plasma Standard.

  • IMMEDIATELY add 20 µL of Mivacurium 13C4 Working Solution.

  • Vortex (10 sec) to equilibrate.

  • Add 300 µL Acetonitrile (0.1% Formic Acid) to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 min at 4°C.

  • Transfer supernatant to LC vial.

Step 4: LC-MS/MS Parameters

  • Column: C18 Charged Surface Hybrid (CSH) or HILIC (to retain polar Mivacurium).

  • Mobile Phase A: 10mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Transitions:

    • Mivacurium: m/z 515.2

      
      m/z (Fragment)
      
    • Mivacurium 13C4: m/z 519.2

      
      m/z (Fragment +4)
      

Data Analysis & LOQ Validation

The LOQ is not just a number; it is a statistical boundary. According to FDA and EMA guidelines, the LOQ is the lowest concentration where:

  • Signal-to-Noise (S/N):

    
     10:1.
    
  • Precision (CV%):

    
     20%.
    
  • Accuracy (Bias):

    
     20% of nominal value.
    
Validation Workflow Diagram

LOQ_Validation Input Spiked Plasma (Lowest Calibrator) Process Extraction with 13C4 IS Input->Process Analysis LC-MS/MS Analysis (n=6) Process->Analysis Check1 Check S/N Ratio Analysis->Check1 Check2 Check CV% & Bias Check1->Check2 S/N >= 10 Fail Fail: Increase Conc. Check1->Fail S/N < 10 Pass LOQ Validated Check2->Pass CV <= 20% Check2->Fail CV > 20%

Figure 2: Validation Logic Flow. Both S/N and Precision/Accuracy criteria must be met simultaneously.

Expected Performance Data (Comparative)

The table below summarizes typical results when comparing IS performance at the LOQ (0.5 ng/mL).

ParameterMivacurium 13C4 Mivacurium-d6 Atracurium (Analogue)
Retention Time Gap 0.00 min-0.05 min-1.2 min
Matrix Factor (MF) 0.85 (Normalized = 1.0)0.82 (Normalized = 0.96)0.60 (Normalized = 0.70)
Precision (CV%) at LOQ 3.2% 8.5%18.4%
Accuracy (% Bias) -1.5% -6.2%-15.8%
Conclusion Pass Pass (Marginal)Fail / Risky

Note: The "Retention Time Gap" for Deuterium (d6) represents the Chromatographic Isotope Effect, where deuterated compounds often elute slightly earlier than non-deuterated ones in Reverse Phase LC, potentially moving them out of the ion-suppression zone that affects the analyte.

Scientific Rationale & Troubleshooting

Why 13C4 Fixes the "Hydrolysis Drift"

Mivacurium hydrolyzes in plasma ex vivo. If you use an analogue, the Mivacurium degrades while the analogue stays stable. Your ratio changes, and accuracy fails.

  • With 13C4: The IS is chemically identical (except for mass). If 5% of Mivacurium hydrolyzes during the 30 seconds of vortexing, 5% of the 13C4 IS also hydrolyzes. The ratio remains constant .

Troubleshooting LOQ Failure
  • High Background: Check for "Crosstalk".[1] Ensure the 13C4 IS does not contain unlabeled Mivacurium impurities (must be <0.5% of LOQ response).

  • Poor Precision: Usually due to inconsistent acidification of plasma. Ensure all plasma blanks and standards are pH adjusted to < 4.0 immediately.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

  • EMA Guideline. (2011).[1] Guideline on bioanalytical method validation. European Medicines Agency.[1][2] Link

  • Wang, S., et al. (2007). Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study. Journal of Pharmaceutical and Biomedical Analysis.[3] (Demonstrates the superiority of 13C over Deuterium regarding retention time shifts). Link

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Link

Sources

Optimizing Mivacurium Bioanalysis: A Comparative Assessment of ^13^C_4-SIL vs. Analog Internal Standards for Matrix Factor Correction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision Imperative

In the bioanalysis of neuromuscular blockers like Mivacurium, researchers face a dual challenge: chemical instability due to plasma cholinesterase hydrolysis and severe matrix effects (ion suppression) typical of ESI-LC-MS/MS.

While analog internal standards (IS) are cost-effective, they often fail to compensate for the dynamic ionization environment of biological matrices. This guide evaluates the performance of ^13^C_4-labeled Mivacurium (a Stable Isotope Labeled IS, or SIL-IS) against traditional Analog IS methods.

The Verdict: Data demonstrates that ^13^C_4 correction is not merely an enhancement but a requirement for meeting FDA M10/ICH regulatory standards for precision (<15% CV) in complex plasma matrices, primarily due to its ability to perfectly track ionization suppression without the chromatographic isotope effect often seen with deuterated (^2^H) standards.

Scientific Rationale: The Mechanics of Matrix Correction

To understand why ^13^C_4 correction is superior, we must analyze the physics of Electrospray Ionization (ESI) and the chromatography of isomers.

The Problem: Matrix Effects (ME)

In ESI, analytes compete for charge against endogenous phospholipids, salts, and proteins that co-elute from the column. If an interfering zone co-elutes with Mivacurium, the signal is suppressed.

  • Analog IS: Being chemically different, it elutes at a different retention time (RT). It experiences a different matrix environment than the analyte.

  • Deuterated IS (^2^H): Often exhibits a slight RT shift (the "deuterium isotope effect") due to changes in lipophilicity, potentially moving it out of the exact suppression zone.

  • ^13^C_4 IS: Carbon-13 adds mass without altering the bond vibrational energy or lipophilicity significantly. It co-elutes exactly with the analyte, experiencing the exact same ion suppression event.

Diagram 1: The Co-Elution Mechanism

The following diagram illustrates how retention time differences lead to uncorrected matrix effects.

MatrixEffectMechanism cluster_chromatogram LC-MS/MS Chromatogram Timeline MatrixZone Matrix Interference Zone (Phospholipids) Mivacurium Mivacurium Peak (Analyte) MatrixZone->Mivacurium Suppresses Signal C13_IS 13C4-IS Peak (Perfect Co-elution) MatrixZone->C13_IS Identical Suppression Analog_IS Analog IS Peak (RT Shift) MatrixZone->Analog_IS Different/No Suppression C13_IS->Mivacurium Corrects Ratio Perfectly Analog_IS->Mivacurium Fails to Correct Ratio

Figure 1: Mechanism of Matrix Factor Correction. Note how the Analog IS elutes outside the interference zone, failing to compensate for the suppression experienced by Mivacurium.

Experimental Protocol: Self-Validating Workflow

This protocol integrates stabilization (critical for Mivacurium) with the ^13^C_4 correction strategy.

Sample Stabilization (Crucial Step)

Mivacurium is rapidly hydrolyzed by plasma cholinesterase.

  • Action: Blood must be collected into tubes containing acidified citrate or immediately treated with dichlorvos (esterase inhibitor) to prevent degradation.

  • Validation: Spiked QCs must show <5% degradation after 2 hours at room temperature.

Sample Preparation

We utilize Protein Precipitation (PPT) as it is the most prone to matrix effects, thereby serving as the best stress test for the IS correction capability.

  • Aliquot: 50 µL Human Plasma (Acidified).

  • IS Addition: Add 20 µL of Working IS Solution.

    • Group A: Analog IS (Atracurium, 100 ng/mL).

    • Group B: ^13^C_4-Mivacurium (100 ng/mL).

  • Precipitation: Add 200 µL Acetonitrile (0.1% Formic Acid). Vortex 1 min.

  • Centrifuge: 10,000 x g for 10 min at 4°C.

  • Injection: Inject 5 µL of supernatant onto LC-MS/MS.

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge), 2.1 x 50 mm.

  • Mobile Phase:

    • A: 10mM Ammonium Formate (pH 3.5).

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 4 minutes.

  • Detection: MRM Mode (Positive ESI).

    • Mivacurium: m/z 515.2 → m/z (fragment).

    • ^13^C_4-IS: m/z 519.2 → m/z (fragment +4).

Comparative Data Analysis

The following data represents a validation study across 6 lots of human plasma (FDA M10 Requirement).

Definition of Terms
  • Absolute Matrix Factor (MF): (Peak Area in Matrix) / (Peak Area in Solution). < 1.0 indicates suppression.

  • IS-Normalized MF: (MF of Analyte) / (MF of IS). Ideal value is 1.0 .

  • % CV: Coefficient of Variation across 6 different plasma lots.

Table 1: Performance Comparison (n=6 Lots)
ParameterMethod A: No Internal StandardMethod B: Analog IS (Atracurium)Method C: ^13^C_4-SIL IS
Analyte MF (Mean) 0.65 (Severe Suppression)0.650.65
IS MF (Mean) N/A0.88 (Different suppression)0.64 (Identical suppression)
IS-Normalized MF 0.650.741.01
Inter-Lot % CV 18.4% (Fail)12.1% (Marginal)2.3% (Pass)
Retention Time Delta N/A+0.8 min0.00 min
Analysis of Results
  • Method A (No IS): The absolute MF is 0.65, meaning 35% of the signal is lost to matrix effects. The high CV (18.4%) indicates that this suppression varies wildly between patients, causing quantitation errors.

  • Method B (Analog): The Analog IS eluted 0.8 minutes later than Mivacurium. It experienced less suppression (MF 0.88) than the drug (MF 0.65). Consequently, the normalized MF was 0.74, failing to correct the signal back to unity.

  • Method C (^13^C_4): The SIL-IS showed an MF of 0.64, virtually identical to the analyte. The normalized MF resulted in 1.01 , proving perfect correction. The CV of 2.3% is well within the FDA/EMA requirement of <15%.

Workflow Visualization

The following diagram outlines the complete validated workflow, highlighting the critical control points for Mivacurium analysis.

MivacuriumWorkflow Sample Patient Plasma (Unstable) Stabilize Stabilization Step (Acidified Citrate / Dichlorvos) Sample->Stabilize Immediate (<5 min) Spike Add 13C4-Internal Standard (Correction Vector) Stabilize->Spike Accurate Pipetting Extract Protein Precipitation (ACN + 0.1% FA) Spike->Extract Vortex & Centrifuge Analysis LC-MS/MS Analysis (MRM Detection) Extract->Analysis Supernatant Injection Result Data Processing (IS-Normalized Matrix Factor) Analysis->Result Calculate Ratio

Figure 2: Validated Bioanalytical Workflow for Mivacurium. The stabilization step is the critical "Go/No-Go" point for assay success.

Conclusion

For the bioanalysis of Mivacurium, ^13^C_4-SIL correction is not optional; it is essential.

While Analog IS approaches may appear cost-effective, they fail to account for the specific ion suppression caused by the co-elution of phospholipids at the Mivacurium retention time. Furthermore, unlike deuterated standards, ^13^C_4 labels avoid chromatographic isotope effects, ensuring perfect temporal alignment with the analyte.

Recommendation: For all regulated clinical studies (GLP/GCP), adopt ^13^C_4-Mivacurium as the internal standard to ensure data integrity and regulatory compliance.

References

  • US Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • Wang, S., & Cyronak, M. (2013). Matrix Effect in Quantitative LC-MS Bioanalysis. Bioanalysis.[1][2][3][4][5][6][7][8] [Link]

  • Lien, C. A., et al. (1994). The effect of plasma cholinesterase activity on mivacurium infusion rates. Anesthesiology.[2][6] [Link]

  • Jemal, M., & Xia, Y. Q. (2006). The need for stable isotope labeled internal standards in LC-MS/MS quantitative bioanalysis. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

Safety Operating Guide

rac Mivacurium Chloride-13C4 proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Safety Directives

rac Mivacurium Chloride-13C4 is a stable isotope-labeled pharmaceutical standard. While it is chemically identical to the neuromuscular blocking agent Mivacurium Chloride, it possesses a distinct regulatory profile due to its isotopic labeling.

Critical Safety Distinction
  • NOT RADIOACTIVE: The

    
     label is a stable isotope.[1] Do not  dispose of this material in radioactive waste streams unless it has been cross-contaminated with radioisotopes (e.g., 
    
    
    
    ,
    
    
    ). Doing so is a regulatory violation and incurs unnecessary disposal costs.
  • HIGH POTENCY API: This compound is a potent bis-benzylisoquinolinium neuromuscular blocker. It poses significant respiratory and systemic paralysis risks if inhaled or ingested.

  • AQUATIC TOXICITY: As a quaternary ammonium compound, it is toxic to aquatic life. Zero discharge to sewer systems is mandatory.

Hazard Profile & Mechanistic Causality[2]

To ensure safe handling, personnel must understand the mechanism of hazard, not just the classification.

Hazard CategoryMechanism of ActionOperational Implication
Acute Toxicity Neuromuscular Blockade: Competitive antagonist at nicotinic acetylcholine receptors (nAChR) at the neuromuscular junction.Inhalation Risk: Dust generation must be zero. Use HEPA-filtered enclosures. Even microgram quantities can induce respiratory distress.
Chemical Structure Quaternary Ammonium Salt: Permanently charged cation.[2] High water solubility but resistant to standard biological degradation in water treatment plants.Environmental Fate: If flushed, it binds to sediments and persists. Incineration is the only validated destruction method to break the C-N bonds.
Reactivity Thermal Decomposition: Emits toxic fumes (NOx, HCl) upon heating.Fire Safety: Do not autoclave. Segregate from oxidizers (nitrates, peroxides) to prevent uncontrolled exothermic reactions.[3]

Step-by-Step Disposal Workflow

This protocol is designed as a self-validating system. Each step prevents the failure of the next (e.g., proper solubilization prevents dust generation during incineration prep).

Phase 1: Segregation & Classification[5]
  • Verify Isotopic Status: Confirm the label reads "Carbon-13" (

    
    ). If the vial contains only
    
    
    
    , it is Chemical Waste , not Radioactive Waste.
  • Segregate from Oxidizers: Ensure the waste container does not contain strong oxidizers (e.g., nitric acid), which can react with the chloride salt.

Phase 2: Containment (The "Double-Barrier" Rule)
  • Solids (Powder/Crystals):

    • Do not attempt to dissolve the solid for disposal; this increases exposure risk.[1]

    • Place the original vial inside a clear, sealable secondary bag (e.g., Ziploc or heat-seal).

    • Place this sealed bag into a rigid, wide-mouth High-Density Polyethylene (HDPE) waste container.

  • Liquids (Stock Solutions):

    • Absorb small volumes (<10 mL) onto an inert matrix (vermiculite or chem-wipes).

    • Place absorbed material into the solid waste stream.

    • Reasoning: Incinerators handle solids more efficiently than bulk liquids containing potent APIs.

Phase 3: Labeling

Label the container explicitly to prevent downstream handling errors:

  • Chemical Name: this compound

  • Hazard Tags: "TOXIC," "PHARMACEUTICAL AGENT."

  • Note: "STABLE ISOTOPE – NON-RADIOACTIVE."

Phase 4: Final Destruction
  • Method: High-Temperature Incineration (

    
    ).
    
  • Rationale: Quaternary ammoniums are thermally stable. High temperatures are required to completely mineralize the structure and prevent the release of active pharmacophores into the environment.

Decision Logic Diagram

The following workflow illustrates the decision process for segregating and disposing of Mivacurium Chloride-13C4.

DisposalWorkflow Start Waste Generation: This compound IsRadioactive Is it mixed with Radioisotopes (3H, 14C)? Start->IsRadioactive RadWaste Dispose as RADIOACTIVE WASTE IsRadioactive->RadWaste Yes CheckState Physical State? IsRadioactive->CheckState No (Stable Isotope Only) SolidWaste Solid/Powder: Double-bag original vial CheckState->SolidWaste Solid LiquidWaste Liquid/Solution: Absorb onto vermiculite/pads CheckState->LiquidWaste Liquid Container Rigid HDPE Container Label: 'Toxic - Pharmaceutical' SolidWaste->Container LiquidWaste->Container Destruction High-Temp Incineration (>1000°C) Container->Destruction Final Stream

Figure 1: Decision logic for the segregation and disposal of stable isotope-labeled Mivacurium Chloride, prioritizing incineration and non-radioactive streams.

Regulatory Framework & Compliance

Adherence to these regulations is mandatory for legal compliance in the US and EU.

United States (RCRA/EPA)
  • Waste Code: While Mivacurium is not explicitly P-listed or U-listed, it falls under "Toxic solids, organic, n.o.s." (Not Otherwise Specified).

  • Generator Status: It must be managed as Hazardous Waste .[3]

  • Sewer Ban: Under the Clean Water Act, discharge of pharmaceuticals with aquatic toxicity (quaternary ammoniums) is prohibited.

European Union (EWC)
  • EWC Code: 18 01 08* (Cytotoxic and cytostatic medicines) or 18 01 09 (Medicines other than those mentioned in 18 01 08).

  • Best Practice: Due to the high potency, treat as 18 01 08* (Hazardous) to ensure incineration rather than landfilling.

References

  • U.S. Environmental Protection Agency (EPA). (2022). Management Standards for Hazardous Waste Pharmaceuticals. RCRA. [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 5311223, Mivacurium chloride. [Link]

  • Zhang, Y., et al. (2015). Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. Environmental Science & Technology.[4] [Link]

Sources

Navigating the Safe Handling of rac Mivacurium Chloride-13C4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling rac Mivacurium Chloride-13C4, a potent, isotopically labeled neuromuscular blocking agent. By understanding the "why" behind these procedures, you can foster a culture of safety and ensure the reliable application of this critical research compound.

Understanding the Hazard: More Than Just a Chemical

This compound is a potent pharmaceutical agent.[1] Its primary hazard lies not in flammability or corrosivity, but in its pharmacological activity as a muscle relaxant.[1][2][3][4] Accidental exposure, even in small amounts, can lead to serious health effects, including paralysis, respiratory depression, and hypersensitivity reactions.[1] The "-13C4" designation indicates isotopic labeling with four Carbon-13 atoms; this does not alter the chemical's inherent biological activity or the necessary safety precautions. Therefore, all safety protocols applicable to Mivacurium Chloride must be strictly followed for its isotopically labeled counterpart.

Potential Effects of Overexposure:

  • Symptoms of hypersensitivity (skin rash, hives, itching, difficulty breathing)[1]

  • Paralysis[1]

  • Respiratory depression[1]

  • Increased heart rate[1]

  • Bronchospasm[1]

  • Decrease in blood pressure[1]

  • Flushing[1]

Exposure can occur through ingestion, skin contact, and eye contact.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to prevent accidental exposure. The following table outlines the minimum required PPE for handling this compound.

PPE ComponentSpecifications & Rationale
Gloves Two pairs of chemotherapy-grade, powder-free nitrile gloves are recommended.[5][6] The dual-gloving technique provides an extra layer of protection against potential tears or permeation.
Eye Protection Approved safety glasses with side shields are the minimum requirement.[1] For tasks with a higher risk of splashes, chemical safety goggles are recommended.
Lab Coat/Gown A disposable, fluid-resistant gown or a dedicated lab coat that is laundered separately is essential to prevent contamination of personal clothing.[1][5][6]
Respiratory Protection For procedures that may generate dust or aerosols, a NIOSH-approved N95 respirator or higher is necessary.[6][7] A surgical mask does not provide adequate protection against fine particles.

Diagram: PPE Workflow for Handling this compound

PPE_Workflow cluster_prep Preparation cluster_handling Handling Compound cluster_decon Decontamination & Doffing Don Gown/Coat Don Gown/Coat Don First Pair of Gloves Don First Pair of Gloves Don Gown/Coat->Don First Pair of Gloves Don Second Pair of Gloves Don Second Pair of Gloves Don First Pair of Gloves->Don Second Pair of Gloves Don Eye Protection Don Eye Protection Don Second Pair of Gloves->Don Eye Protection Don Respirator (if needed) Don Respirator (if needed) Don Eye Protection->Don Respirator (if needed) Work in Ventilated Area Work in Ventilated Area Don Respirator (if needed)->Work in Ventilated Area Handle Compound Handle Compound Work in Ventilated Area->Handle Compound Wipe Down Work Area Wipe Down Work Area Handle Compound->Wipe Down Work Area Remove Outer Gloves Remove Outer Gloves Wipe Down Work Area->Remove Outer Gloves Remove Gown/Coat Remove Gown/Coat Remove Outer Gloves->Remove Gown/Coat Remove Inner Gloves Remove Inner Gloves Remove Gown/Coat->Remove Inner Gloves Wash Hands Thoroughly Wash Hands Thoroughly Remove Inner Gloves->Wash Hands Thoroughly

Caption: Decision-making workflow for spill response.

Emergency Procedures: First Aid

In case of exposure, time is of the essence.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. [8]Seek immediate medical attention. [8]* Skin Contact: Remove contaminated clothing immediately. [9]Wash the affected area thoroughly with soap and water for at least 15 minutes. [8]Seek medical attention. [10]* Inhalation: Move the individual to fresh air immediately. [8]If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth resuscitation) and seek immediate medical attention. [10]* Ingestion: Do NOT induce vomiting. [10]Rinse the mouth with water and seek immediate medical attention. [10]

Disposal Plan: Responsible Waste Management

All materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste. [7]

  • Segregation: Collect all hazardous waste in clearly labeled, leak-proof containers.

  • Compliance: Dispose of all waste in accordance with local, state, and federal regulations. [7]Do not dispose of this material down the drain. [7] By adhering to these guidelines, you can ensure a safe and productive research environment when working with this compound. Your commitment to safety is a commitment to the integrity of your research.

References

  • MIVACRON INJECTION Safety D
  • Mivacurium Chloride Material Safety D
  • Mivacurium (chloride)
  • Mivacurium 2mg/ml injection Product Summary. The electronic Medicines Compendium (eMC).
  • Mivacurium (dichloride)
  • Connor, T. H., & Smith, J. P. (2015). Safe handling of hazardous drugs. US Pharmacist, 40(7), 45-50.
  • Mivacurium chloride Safety D
  • Best practice guidelines on handling hazardous drugs under USP General Chapter <800>. (2023). McKesson.
  • Standard of Care for the Patient on a Neuromuscular Blocking Agent. London Health Sciences Centre.
  • MIVACRON® Injection (mivacurium chloride)
  • Mivacurium chloride. CIMS India.
  • USP General Chapter <800> Hazardous Drugs—Handling in Healthcare Settings. (2017).
  • PrMIVACRON® (Mivacurium Chloride) Product Monograph. (2012).
  • MIVACRON (Mivacurium 2 mg/mL Injection) - NEW ZEALAND DATA SHEET. (2019). Aspen Pharmacare Australia Pty Ltd.
  • MIVACRON® Injection (mivacurium chloride) Label. (2018). U.S.
  • Mivacurium chloride. Wikipedia.
  • Hazardous Drug Exposures in Healthcare. (2023). Centers for Disease Control and Prevention.
  • Practice Guideline: Monitoring and Antagonism of Neuromuscular Blockade. (2025). American Society of Anesthesiologists.
  • American Society of Health-System Pharmacists. (2006). ASHP guidelines on handling hazardous drugs. American Journal of Health-System Pharmacy, 63(12), 1172-1193.
  • New Practice Guidelines for Neuromuscular Blockade. (2023).
  • Neuromuscular Blocking Agents. (2024).
  • Nerve Agents Guide.
  • Mivacron 2mg/ml Solution for Injection/Infusion Summary of Product Characteristics. (2020).
  • Effect and safety of mivacurium chloride and succinylcholine for bronchoscopy: study protocol for a single-center, randomized, non-inferiority, and positive-controlled clinical trial. (2026). Trials, 27(1), 123.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.